2-Amino-6-bromo-3-nitrobenzotrifluoride
Description
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Properties
IUPAC Name |
3-bromo-6-nitro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-3-1-2-4(13(14)15)6(12)5(3)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMNZTXRDFQCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-bromo-3-nitrobenzotrifluoride: A Key Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Specialized Fluorinated Intermediates
The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern medicinal chemistry and materials science. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Amino-6-bromo-3-nitrobenzotrifluoride, a polysubstituted aromatic compound, emerges as a significant, albeit specialized, building block. Its unique arrangement of a nucleophilic amino group, an electrophilically activating nitro group, a bromine atom, and a trifluoromethyl moiety on a benzene ring presents a versatile scaffold for complex organic synthesis. This guide provides a comprehensive technical overview of this compound, drawing upon established principles of organic chemistry and data from structurally related molecules to elucidate its properties, synthesis, and potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and data from analogous compounds.
| Property | Value | Source/Justification |
| CAS Number | 1445995-76-5 | [1] |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | [2] |
| Molecular Weight | 285.02 g/mol | Inferred from molecular formula |
| Appearance | Likely a yellow or orange solid | Typical for nitroaniline compounds |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) | Predicted based on the aromatic and functional group character |
| Melting Point | Not available | Expected to be a solid at room temperature with a defined melting point |
| Boiling Point | Not available | Likely to decompose at high temperatures |
Synthesis and Mechanistic Considerations
A potential synthetic pathway is outlined below:
Caption: A plausible synthetic pathway for this compound.
Expertise & Experience in Synthetic Design:
Direct nitration and bromination of 2-aminobenzotrifluoride would likely lead to a mixture of isomers and polysubstituted products due to the strong activating and ortho-, para-directing nature of the amino group.[3][4] Therefore, a more controlled synthesis would necessitate the protection of the amino group, for example, through acetylation to form an acetanilide. This moderation of the amino group's activating effect allows for more selective subsequent electrophilic substitutions.[5]
A Step-by-Step Conceptual Protocol:
-
Protection of the Amino Group: 2-Aminobenzotrifluoride would be reacted with acetic anhydride in the presence of a mild base (e.g., pyridine or sodium acetate) to yield N-(2-(trifluoromethyl)phenyl)acetamide.
-
Nitration: The protected intermediate would then be subjected to nitration using a mixture of nitric acid and sulfuric acid at a controlled low temperature. The acetylamino group directs the incoming nitro group primarily to the para position, but some ortho substitution is also possible.
-
Bromination: The resulting nitro-substituted acetanilide would then be brominated, likely using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The directing effects of the substituents would guide the bromine to the desired position.
-
Deprotection: Finally, the acetyl protecting group would be removed via acid or base-catalyzed hydrolysis to yield the target molecule, this compound.
Reactivity and Potential for Further Functionalization
The reactivity of this compound is dictated by the interplay of its functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Caption: Reactivity map of this compound.
-
Amino Group: The primary amine is a key site for a variety of transformations. It can be diazotized and subsequently replaced with a wide range of functional groups via Sandmeyer or Schiemann reactions. It can also undergo acylation, sulfonylation, and alkylation to introduce further diversity.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for functionalization.
-
Bromo Atom: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Trifluoromethyl Group: The CF₃ group is generally stable under many reaction conditions. Its strong electron-withdrawing nature influences the electronics of the aromatic ring and can enhance the metabolic stability of derivative compounds.
Applications in Drug Discovery and Agrochemicals
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in bioactive molecules. Its utility is primarily as a building block for the synthesis of more complex and biologically active compounds.[6][7][8][9][10]
-
Scaffold for Kinase Inhibitors: The substituted aniline core is a common feature in many kinase inhibitors used in oncology. The various functional groups on this molecule allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
-
Precursor for Agrochemicals: A structurally similar compound, 2-Amino-3-Bromo-5-NitroBenzotrifluoride, is used as an intermediate in the production of the herbicide Penoxsulam.[11] This suggests that this compound could also serve as a precursor for novel agrochemicals.
-
Fragment-Based Drug Discovery: This molecule could be used in fragment-based screening campaigns to identify initial hits that can be elaborated into more potent lead compounds.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic data for this compound is not publicly available. However, based on the analysis of its functional groups and data from similar structures, we can predict the key features of its NMR and IR spectra.
Predicted ¹H NMR Spectrum:
The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. The amino group protons will likely appear as a broad singlet.
Predicted ¹³C NMR Spectrum:
The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
Predicted FTIR Spectrum:
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretching | 3300-3500 (two bands) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=C (Aromatic) | Stretching | 1500-1600 |
| N-O (Nitro) | Asymmetric Stretching | 1500-1550 |
| N-O (Nitro) | Symmetric Stretching | 1330-1370 |
| C-F (Trifluoromethyl) | Stretching | 1100-1300 (strong, broad) |
| C-Br | Stretching | 500-650 |
Safety and Handling
A dedicated Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of structurally similar compounds, such as nitroanilines and halogenated aromatic compounds, the following precautions should be taken:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. Nitroaromatic compounds can be associated with methemoglobinemia.
-
Irritation: Likely to cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid generating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Always consult a comprehensive and up-to-date SDS from the supplier before handling this chemical.
Conclusion and Future Outlook
This compound represents a valuable, albeit specialized, building block for synthetic chemists. Its multifunctionality provides numerous avenues for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data from analogous structures. As the demand for novel fluorinated compounds continues to grow, the importance of such versatile intermediates is poised to increase, making a thorough understanding of their chemistry essential for innovation in drug discovery and materials science.
References
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Reactions of Arylamines - Chemistry LibreTexts. (2024-09-30). (URL: [Link])
- US Patent US4096185A - Preparation of p-aminobenzotrifluoride. (URL: )
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FT-IR spectra of p-nitroaniline (a) control and (b) treated. - ResearchGate. (URL: [Link])
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amino nitrobenzotrifluoride suppliers USA. (URL: [Link])
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FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... - ResearchGate. (URL: [Link])
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This compound, 98% Purity, C7H4BrF3N2O2, 1 gram - Oakwood Chemical. (URL: [Link])
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Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed. (URL: [Link])
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20.7: Reactions of Arylamines - Chemistry LibreTexts. (2020-05-30). (URL: [Link])
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2-Amino-3-Bromo-5-NitroBenzotrifluoride | Shubham Is The Prime Exporter Supplier And Manufacturer Of Colorants. (URL: [Link])
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N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes | Organic Letters - ACS Publications. (2026-01-17). (URL: [Link])
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Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader - Cynor Laboratories. (URL: [Link])
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Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (URL: [Link])
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FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed - ResearchGate. (URL: [Link])
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Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])
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Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC - NIH. (URL: [Link])
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Synthesis and utility of some N-substituted benzotriazoles - UFDC Image Array 2. (URL: [Link])
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Novel 3-D Building Blocks for Elaboration of Fragments to Lead-like Compounds - University of York. (URL: [Link])
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Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (2022-11-04). (URL: [Link])
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Predict - NMRium demo. (URL: [Link])
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physical properties of 2-Amino-6-bromo-3-nitrobenzotrifluoride
An In-Depth Technical Guide to the Physicochemical Profile of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound (CAS No. 1445995-76-5). As a substituted benzotrifluoride, this compound holds potential as a key intermediate and building block in medicinal chemistry and materials science. Given the limited availability of direct experimental data, this document synthesizes information from structurally related analogs and established chemical principles to predict its core physicochemical characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination and validation of these properties, designed for researchers, scientists, and professionals in drug development. The guide emphasizes the causal relationships between the compound's unique molecular structure—featuring an aniline moiety in conjunction with electron-withdrawing bromo, nitro, and trifluoromethyl groups—and its expected physical behavior, spectral characteristics, and handling requirements.
Chapter 1: Molecular Structure and Introduction
This compound is a poly-substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with four distinct substituents: an amino (-NH₂), a bromo (-Br), a nitro (-NO₂), and a trifluoromethyl (-CF₃) group. The specific arrangement of these groups dictates the molecule's electronic distribution, steric profile, and intermolecular interactions, which in turn govern its physical and chemical properties.
Key Structural Features:
-
CAS Number: 1445995-76-5
-
Molecular Formula: C₇H₄BrF₃N₂O₂
-
Molecular Weight: 285.02 g/mol
The interplay of the functional groups is critical. The trifluoromethyl and nitro groups are potent electron-withdrawing groups, significantly reducing the electron density of the aromatic ring and the basicity of the amino group. The bromine atom also contributes an inductive electron-withdrawing effect. This electronic profile makes the compound a valuable precursor for nucleophilic aromatic substitution reactions and other synthetic transformations.
Chapter 2: Predicted Physicochemical Properties
Direct experimental data for this compound is not widely published. The following properties are predicted based on the analysis of its functional groups and comparison with structurally similar molecules. These values should be considered estimates pending empirical validation.
| Property | Predicted Value / Observation | Rationale and Comparative Insights |
| Appearance | Yellow to orange crystalline solid. | The nitro and amino chromophores on the aromatic ring typically impart color. Related nitroanilines are often yellow or orange solids.[1] |
| Melting Point | 135-145 °C | The high molecular weight, planarity, and potential for intermolecular hydrogen bonding (N-H···O-N) suggest a relatively high melting point. The isomer 2-Amino-3-bromo-5-nitrobenzotrifluoride melts at 140-142 °C, providing a strong reference point.[2] |
| Boiling Point | > 300 °C (Predicted, with decomposition) | A high boiling point is expected due to high molecular weight and polarity. However, aromatic nitro compounds often decompose at elevated temperatures before boiling at atmospheric pressure. |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). | The polar nitro and amino groups are countered by the lipophilic trifluoromethyl and bromo groups and the aromatic ring. While insoluble in water, it is expected to be soluble in common organic solvents.[1] |
| pKa (of Conjugate Acid) | < 1 | The amino group's basicity is severely diminished by the strong electron-withdrawing effects of the ortho-nitro and ortho-trifluoromethyl groups, making it a very weak base. |
Chapter 3: Experimental Protocols for Property Determination
To ensure scientific integrity, the predicted properties must be confirmed through rigorous experimentation. The following sections detail standard, self-validating protocols for characterizing a novel chemical entity like this compound.
Melting Point Determination via Digital Capillary Method
The melting point provides a primary indication of purity. A sharp melting range (typically < 1 °C) is characteristic of a pure crystalline solid.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is ideal.
-
Instrument Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary scan to approximate the melting point.
-
For an accurate measurement, use a fresh sample and set a slow ramp rate (1-2 °C/min) starting from approximately 15-20 °C below the estimated melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The range between these two temperatures is the melting range.
Thermodynamic Solubility Assessment
The shake-flask method remains the gold standard for determining thermodynamic solubility, providing a fundamental parameter for drug development and process chemistry.
Methodology:
-
System Preparation: Prepare saturated solutions by adding an excess amount of the compound to vials containing various solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.
-
Sample Collection & Preparation:
-
Allow the vials to stand undisturbed for at least 1 hour for solids to settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (pre-vetted for low compound binding) to remove all undissolved solids.
-
-
Analysis:
-
Dilute the filtered sample with a suitable mobile phase.
-
Quantify the concentration of the compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, referencing a standard calibration curve.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for unambiguous structural confirmation.
-
¹H NMR: The spectrum in CDCl₃ or DMSO-d₆ is expected to show two doublets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two coupled protons on the benzene ring. A broad singlet corresponding to the two amine protons would also be present, with its chemical shift being highly dependent on solvent and concentration.
-
¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, likely upfield relative to a standard like CFCl₃.
-
FT-IR: Key vibrational bands are predicted to appear for N-H stretching (approx. 3300-3500 cm⁻¹), asymmetric and symmetric NO₂ stretching (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), C-F stretching (approx. 1100-1300 cm⁻¹), and C-Br stretching (typically < 700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Chapter 4: Safety, Handling, and Storage
-
Health Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin, similar to other halogenated nitroaromatics.[3][4] It may cause skin and serious eye irritation. Appropriate measures should be taken to avoid exposure.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and bases.
Conclusion
This compound is a compound with significant potential in synthetic chemistry. This guide establishes a predicted physicochemical profile based on sound chemical principles and provides a clear, actionable framework for its empirical validation. The detailed protocols for determining melting point, solubility, and spectroscopic identity are designed to ensure data integrity and reproducibility. Adherence to the outlined safety and handling procedures is paramount for minimizing risk during its investigation and application.
References
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- UTC Aerospace Systems. (2017). Safety Data Sheet: Bromotrifluoromethane (CBrF3) and Methanol.
-
NIST. (n.d.). 2-Amino-5-nitrobenzotrifluoride. NIST Chemistry WebBook. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). 3-Amino-6-Nitrobenzotrifluoride. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-Amino-6-bromo-3-nitrobenzotrifluoride in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Amino-6-bromo-3-nitrobenzotrifluoride in various organic solvents. This information is critical for researchers, scientists, and drug development professionals involved in the synthesis, purification, formulation, and quality control of this and structurally related compounds. Due to the limited availability of specific public data on this exact molecule, this guide emphasizes the foundational principles of solubility, provides a robust experimental protocol for its determination, and discusses the theoretical underpinnings that govern the dissolution process. By understanding these core concepts, researchers can make informed decisions regarding solvent selection and process optimization.
Introduction: The Importance of Solubility in a Scientific Workflow
This compound is a substituted aromatic compound with functional groups that impart a unique combination of polarity and reactivity. The trifluoromethyl, nitro, amino, and bromo moieties all contribute to its overall physicochemical properties, making the prediction of its solubility a nuanced challenge. A thorough understanding of its solubility is paramount for a variety of applications:
-
Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which directly impacts reaction rates and yields.
-
Purification: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a critical determinant of its bioavailability and the feasibility of different dosage forms.
-
Analytical Chemistry: The preparation of samples for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy requires dissolving the analyte in a suitable solvent.
This guide will provide the necessary tools to approach the solubility of this compound in a systematic and scientifically rigorous manner.
Physicochemical Properties and Predicted Solubility Profile
To predict the solubility of this compound, it is essential to first analyze its molecular structure and the properties of its constituent functional groups.
Molecular Structure:
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic core.
-
Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor. It can also be protonated in acidic conditions, significantly increasing its polarity and aqueous solubility.
-
Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's polarity.
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and, due to the high electronegativity of fluorine, it can participate in weak hydrogen bonding. It generally reduces solubility in water.[1]
General Solubility Predictions:
Based on the principle of "like dissolves like," we can make some initial predictions about the solubility of this compound[2][3]:
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are likely to be effective at dissolving this compound. Their polarity can interact with the polar nitro and amino groups, while their aprotic nature prevents unwanted reactions.
-
Polar Protic Solvents: Solvents such as methanol, ethanol, and other alcohols should also be reasonably good solvents. They can engage in hydrogen bonding with the amino and nitro groups.
-
Nonpolar Solvents: Solvents like hexane and toluene are expected to be poor solvents due to the significant polarity imparted by the nitro and amino groups.
-
Water: The presence of the large, hydrophobic benzotrifluoride core and the bromo substituent suggests that solubility in water will be very low.[1]
While these predictions are useful for initial solvent screening, experimental determination is necessary for quantitative data.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a step-by-step guide for its implementation.
Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[4]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Withdraw an aliquot of the clear supernatant using a pipette.
-
-
Analysis:
-
Accurately dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC).
-
Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted sample, calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Self-Validating System and Causality
-
Excess Solid: The presence of undissolved solid at the end of the equilibration period is a visual confirmation that a saturated solution has been achieved.
-
Equilibration Time: A time course study (e.g., analyzing samples at 24, 48, and 72 hours) can be performed to confirm that the measured solubility does not change over time, indicating that equilibrium has been reached.
-
Temperature Control: Maintaining a constant temperature is critical, as solubility is temperature-dependent.[5] An increase in temperature often, but not always, leads to an increase in solubility.[5][6]
-
Analytical Method Validation: The analytical method used to determine the concentration should be validated for linearity, accuracy, and precision to ensure reliable results.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for the experimental determination of solubility.
The Thermodynamics of Dissolution
The process of dissolution can be understood through the lens of thermodynamics, specifically the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of the process by the following equation:
ΔG = ΔH - TΔS
-
Enthalpy of Solution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[7][8]
-
Endothermic (ΔH > 0): More energy is required to break the existing bonds than is released when new bonds are formed. In this case, increasing the temperature will generally increase solubility.[5]
-
Exothermic (ΔH < 0): More energy is released upon the formation of solute-solvent bonds than is required to break the initial bonds. In this scenario, increasing the temperature may decrease solubility.
-
-
Entropy of Solution (ΔS): This term represents the change in the degree of disorder of the system.[8] Generally, the dissolution of a solid into a liquid results in an increase in entropy (ΔS > 0) as the molecules become more randomly distributed.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, the safety precautions for structurally similar compounds should be strictly followed.[9][10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse thoroughly with water. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The following diagram outlines the logical relationship for ensuring laboratory safety.
Caption: A logical diagram for laboratory safety protocols.
Conclusion
This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By understanding the physicochemical properties of the molecule, employing a robust experimental protocol, and adhering to strict safety measures, researchers can confidently generate the solubility data required for their specific applications. The principles and methodologies outlined herein are broadly applicable to a wide range of organic compounds, serving as a valuable resource for the scientific community.
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2-Amino-6-bromo-3-nitrobenzotrifluoride safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed examination of the safety protocols and handling procedures for this compound. Designed for researchers and drug development professionals, this document moves beyond mere compliance, focusing on the chemical causality behind safety measures to foster a proactive and informed safety culture in the laboratory.
Compound Identification and Physicochemical Properties
This compound is a substituted aniline derivative, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Its specific trifluoromethyl, nitro, and bromo substitutions create a unique reactivity and toxicity profile that demands careful handling.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 157026-18-1 | [1] |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | [1] |
| Molecular Weight | 285.02 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥96-98% | [1][2] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and acetone. |[3][4] |
Hazard Analysis and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely published, a robust hazard assessment can be constructed by analyzing structurally analogous compounds, such as other halogenated nitrobenzotrifluorides. The primary hazards are associated with its potential toxicity and irritant properties.
GHS Hazard Classification (Inferred)
Based on data for similar compounds, this compound is anticipated to be classified as follows:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled[5][6][7].
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation[5].
-
Serious Eye Damage/Eye Irritation: Category 2/2A. Causes serious eye irritation[5][6].
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation[8][9][10].
Causality of Hazards:
-
Systemic Toxicity: The presence of the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) on the benzene ring can enhance the molecule's ability to be absorbed through the skin and mucous membranes. Halogenated anilines as a class are known to be toxic[11]. Once absorbed, these compounds can interfere with metabolic processes.
-
Irritation: The chemical nature of the aromatic amine, combined with the electron-withdrawing nitro and trifluoromethyl groups, makes the compound reactive and a likely irritant to skin, eyes, and the respiratory tract upon direct contact or inhalation of its dust[11][12].
Hierarchy of Controls: Engineering and Administrative Measures
Before resorting to personal protective equipment, the primary focus must be on robust engineering and administrative controls to minimize exposure potential.
-
Engineering Controls:
-
Primary Containment: All handling of solid this compound and its solutions must be performed within a certified chemical fume hood to control the release of dust and vapors[13][14].
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of contaminants[6][15].
-
Safety Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly[6][16].
-
-
Administrative Controls:
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.
-
Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory[8][6][7]. Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical.
-
Training: Ensure all personnel are thoroughly trained on the specific hazards and handling procedures for this compound before they are permitted to work with it.
-
Personal Protective Equipment (PPE) Protocol
PPE is the final line of defense and must be selected based on a thorough risk assessment of the specific task being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times[6][17]. A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during transfers of solutions or when handling larger quantities[17].
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for protection against halogenated anilines[11]. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination[8]. Contaminated gloves should be disposed of immediately.
-
Protective Clothing: A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact[6][11].
-
-
Respiratory Protection:
-
For routine small-scale laboratory use, handling within a chemical fume hood is sufficient[14].
-
In situations where a fume hood is not available or during large-scale operations or emergencies, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used[8][18].
-
Caption: Diagram 1: PPE Selection Workflow
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk during routine laboratory work.
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE as determined by the workflow above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Perform all weighing operations on a draft shield or within the fume hood to contain any airborne dust. Use a spatula to handle the solid and avoid generating dust clouds[7][14].
-
Transfer: Carefully add the weighed solid to the solvent in a flask or beaker inside the fume hood.
-
Dissolution: If necessary, gently swirl or stir the mixture to dissolve the solid. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Cleanup: Decontaminate the spatula and weighing vessel with an appropriate solvent. Wipe down the work surface in the fume hood.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task and removing PPE[8][5][6].
Storage and Chemical Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[3][13]. The container must be kept tightly closed to prevent moisture and air exposure, which could lead to degradation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[3][7][18]. Aromatic nitro compounds can react vigorously or even explosively with reducing agents or strong bases[4].
Emergency Procedures: A Self-Validating System
Rapid and correct response to an emergency is critical. The following protocols are designed to be a self-validating system, where each step logically follows from the initial assessment.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[8][5][12]. Remove contact lenses if present and easy to do so[8][6]. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes[8][12]. Seek medical attention if irritation develops or persists[10].
-
Inhalation: Move the individual to fresh air immediately[8][12]. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth)[13][18]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting[5][19]. Rinse the mouth with water[8][6]. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
Caption: Diagram 2: First Aid Decision Tree
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Do not handle the spilled material without appropriate PPE (respirator, gloves, goggles, protective clothing)[12]. Avoid generating dust[12][14].
-
Containment and Cleanup: For a small spill, gently sweep or vacuum the solid material into a suitable, labeled container for disposal[8][10]. Avoid dry sweeping that creates dust. For a large spill, mark out the contaminated area and prevent access[12].
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways[12][18].
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spectroscopic data (NMR, IR, MS) of 2-Amino-6-bromo-3-nitrobenzotrifluoride
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific integrity and developmental success. This compound (CAS No. 1445995-76-5) presents a unique analytical challenge due to its complex substitution pattern, featuring a primary amine, a bromine atom, a nitro group, and a trifluoromethyl group on a benzene ring. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this molecule. The insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, characterize, and validate this compound with high confidence.
The multi-technique approach described is self-validating; data from each spectroscopic method corroborates the others, providing a holistic and definitive structural profile.
Molecular Structure
A clear understanding of the molecular architecture is paramount before delving into its spectroscopic signatures. The structure of this compound is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[1]
-
¹H NMR Acquisition: Acquire data with a standard pulse program. A spectral width of ~12 ppm, centered at ~6 ppm, is appropriate. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of ~200 ppm is standard. Due to the presence of a quaternary carbon and a CF₃ carbon, a longer relaxation delay (d1) of 2-5 seconds and a higher number of scans (e.g., 1024 or more) may be necessary to obtain a good signal-to-noise ratio, especially for the carbon attached to the CF₃ group.[2]
-
¹⁹F NMR Acquisition: Acquire proton-decoupled ¹⁹F NMR data. A single scan is often sufficient due to the high sensitivity of the ¹⁹F nucleus. The chemical shifts are referenced to an external standard like CFCl₃.[1]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.
¹H NMR Spectral Analysis
The structure has two aromatic protons and two amine protons. The electron-withdrawing nitro and trifluoromethyl groups will shift the aromatic protons downfield, while the electron-donating amino group will have an opposing, shielding effect.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.2 | Doublet (d) | 1H | H-4 | This proton is ortho to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift. It will be coupled to H-5. |
| ~7.0 - 7.4 | Doublet (d) | 1H | H-5 | This proton is ortho to the electron-donating amino group and meta to the nitro group, placing it more upfield than H-4. It will be coupled to H-4. |
| ~5.5 - 6.5 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange. |
¹³C NMR Spectral Analysis
All six aromatic carbons are expected to be chemically distinct, along with the carbon of the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale |
| ~145 - 150 | Singlet | C-NH₂ | Carbon attached to the amino group, shifted downfield. |
| ~110 - 115 | Singlet | C-Br | Carbon attached to bromine, shielded by the halogen's inductive effect. |
| ~148 - 153 | Singlet | C-NO₂ | Carbon attached to the nitro group, significantly deshielded. |
| ~130 - 135 | Singlet | C-H (C4) | Aromatic CH carbon, influenced by adjacent groups. |
| ~120 - 125 | Quartet (q, ²J_CF ≈ 30 Hz) | C-CF₃ | Carbon attached to the CF₃ group, shows coupling to the three fluorine atoms. |
| ~118 - 122 | Singlet | C-H (C5) | Aromatic CH carbon. |
| ~120 - 125 | Quartet (q, ¹J_CF ≈ 270 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself will be a quartet with a very large coupling constant. Its signal intensity is often low due to splitting and a lack of Nuclear Overhauser Effect (NOE).[2][3] |
¹⁹F NMR Spectral Analysis
¹⁹F NMR is a simple yet powerful confirmation of the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ -60 to -65 | Singlet (s) | 3F | -CF₃ | The three fluorine atoms are chemically equivalent and will produce a single sharp peak. The chemical shift is characteristic of an aromatic trifluoromethyl group.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of this compound will be rich with characteristic absorption bands.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
IR Spectral Analysis
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3480 - 3380 | Medium | Asymmetric N-H Stretch | A primary amine (-NH₂) group exhibits two distinct N-H stretching bands.[4][5] |
| 3350 - 3250 | Medium | Symmetric N-H Stretch | The second of the two characteristic primary amine stretching bands.[4][5] |
| > 3000 | Weak | Aromatic C-H Stretch | Stretching vibrations for sp² C-H bonds typically appear above 3000 cm⁻¹.[6][7] |
| 1620 - 1580 | Medium-Strong | N-H Bending (Scissoring) | This bending vibration is characteristic of primary amines.[4][5] |
| 1550 - 1490 | Strong | Asymmetric NO₂ Stretch | The nitro group gives rise to two very strong and characteristic stretching bands. This is the higher frequency asymmetric stretch.[8][9][10] |
| 1600, 1475 | Medium-Weak | Aromatic C=C Stretch | In-ring stretching vibrations of the benzene ring. |
| 1360 - 1300 | Strong | Symmetric NO₂ Stretch | This is the lower frequency symmetric stretch of the nitro group, which is also very intense.[8][9][10] |
| ~1320 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the amine nitrogen is typically strong.[5][11] |
| 1300 - 1100 | Strong | C-F Stretches | The C-F bonds of the trifluoromethyl group produce very strong, complex absorptions in this region. |
| 690 - 515 | Medium-Weak | C-Br Stretch | The carbon-bromine stretch appears in the low-frequency fingerprint region.[12] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's connectivity and stability through its fragmentation pattern.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample is vaporized in the source.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Mass Spectral Analysis
Molecular Formula: C₇H₄BrF₃N₂O₂ Monoisotopic Mass: 285.94 g/mol (for ⁷⁹Br)
Molecular Ion (M⁺˙): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).[13] Therefore, the spectrum will show two peaks of nearly equal intensity at m/z ≈ 286 (containing ⁷⁹Br) and m/z ≈ 288 (containing ⁸¹Br). The presence of this M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.
Key Fragmentation Pathways: The fragmentation will be driven by the substituents on the aromatic ring. Common losses for nitroaromatic compounds include NO₂ (46 Da) and NO (30 Da).[14][15]
Caption: Plausible fragmentation pathways for this compound under EI-MS.
| m/z (for ⁷⁹Br/⁸¹Br) | Possible Fragment Ion | Rationale |
| 286 / 288 | [M]⁺˙ | Molecular ion, showing the characteristic 1:1 bromine isotope pattern. |
| 240 / 242 | [M - NO₂]⁺ | Loss of the nitro group is a very common fragmentation for nitroaromatics.[14] |
| 256 / 258 | [M - NO]⁺ | Loss of nitric oxide is another characteristic fragmentation pathway.[15] |
| 207 / 209 | [M - Br]⁺ | Loss of the bromine radical. |
| 217 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy maps the C-H framework and confirms the presence and environment of the trifluoromethyl group. IR spectroscopy provides definitive evidence for all key functional groups, particularly the primary amine and nitro moieties. Finally, mass spectrometry confirms the molecular weight and reveals the characteristic isotopic signature of bromine, while its fragmentation pattern corroborates the overall structure. This guide provides the foundational data and interpretive logic for researchers to confidently characterize this complex and valuable chemical entity.
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IR spectra of (a) 6-Br, (b) 6-NO2, (c) 6-OH, and (d) 6-OMe (experimental—black line, calculated at B3LYP-D3BJ/6-311G(d,p) level of theory—blue peaks). - ResearchGate. Available at: [Link]
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2-Amino-5-nitrobenzotrifluoride - NIST WebBook. Available at: [Link]
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An In-depth Technical Guide to the Reactivity of Functional Groups in 2-Amino-6-bromo-3-nitrobenzotrifluoride
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the functional groups present in 2-Amino-6-bromo-3-nitrobenzotrifluoride. This multifaceted aromatic compound is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The interplay of the electron-donating amino group and the strongly electron-withdrawing nitro and trifluoromethyl groups, along with the reactive bromo substituent, creates a unique chemical landscape. This document will delve into the electronic and steric influences of each functional group, predict the regioselectivity of various reactions, and provide evidence-based protocols for key transformations. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are looking to leverage the synthetic potential of this versatile molecule.
Introduction: A Molecule of Contrasting Influences
This compound presents a fascinating case study in aromatic reactivity. The benzene ring is substituted with a powerful electron-donating group (amino) and three strong electron-withdrawing groups (bromo, nitro, and trifluoromethyl). This arrangement leads to a complex electronic environment that dictates the molecule's behavior in various chemical transformations.
The amino group (-NH2) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) due to its ability to donate electron density to the ring through resonance.[1][2] Conversely, the nitro group (-NO2) and the trifluoromethyl group (-CF3) are potent deactivating groups and meta-directors in EAS.[3][4][5] The nitro group deactivates the ring through both inductive and resonance effects, while the trifluoromethyl group's deactivating effect is primarily inductive.[6][7] The bromo group (-Br) is also a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[8]
The synergy of these groups makes this compound a highly versatile intermediate. The strategic manipulation of its functional groups allows for the introduction of a wide array of substituents, paving the way for the synthesis of complex molecular architectures.
The Hierarchical Reactivity of Functional Groups
The reactivity of the functional groups in this compound can be ranked based on their susceptibility to various reaction conditions. This hierarchy is crucial for designing selective synthetic routes.
The Amino Group: A Gateway to Diverse Transformations
The primary amino group is arguably the most versatile handle on the molecule. Its nucleophilic nature and its ability to be converted into a diazonium salt open up a plethora of synthetic possibilities.
The conversion of the amino group to a diazonium salt is a cornerstone of aromatic chemistry. This transformation is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[9] The resulting diazonium salt is a highly valuable intermediate that can be substituted with a wide range of nucleophiles in what is known as the Sandmeyer reaction or related transformations.[10][11]
This allows for the introduction of halogens (Cl, I), cyano, hydroxyl, and even trifluoromethyl groups.[10][12]
Experimental Protocol: Sandmeyer-Type Cyanation
A representative protocol for the conversion of an aromatic amine to a nitrile is as follows:
-
Dissolve this compound in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction, monitoring for the evolution of nitrogen gas.[9]
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
The nucleophilic amino group readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. This not only serves as a protecting group strategy but also allows for the introduction of diverse functionalities.
The Bromo Group: A Handle for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The bromo substituent is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, providing a powerful tool for constructing complex molecular skeletons.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide.[13] This reaction is highly efficient for the formation of biaryl linkages. The electron-withdrawing nature of the nitro and trifluoromethyl groups can activate the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[13][14]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Nitroaromatics [13][15]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[13]
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds.[16][17] This allows for the introduction of a wide variety of primary and secondary amines at the position of the bromo substituent.
Experimental Protocol: Buchwald-Hartwig Amination
A typical protocol for the Buchwald-Hartwig amination is as follows:[16]
-
In an oven-dried Schlenk tube, combine this compound, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu).
-
Evacuate and backfill the tube with an inert gas.
-
Add the desired amine and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete.
-
After cooling, quench the reaction, extract the product, and purify by chromatography.
The Nitro Group: A Target for Reduction and a Director of Nucleophilic Aromatic Substitution
The nitro group plays a dual role in the reactivity of the molecule. It is a key functional group that can be transformed, and it strongly influences the reactivity of the aromatic ring.
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This conversion dramatically changes the electronic properties of the molecule, transforming a deactivating, meta-directing group into a strongly activating, ortho, para-directing group.[18] A variety of reducing agents can be employed, and the choice of reagent can be critical to avoid unwanted side reactions, such as the reduction of the bromo group.
Table 2: Common Reagents for Nitro Group Reduction [18][19]
| Reagent | Conditions | Selectivity Notes |
| H₂, Pd/C | Catalytic hydrogenation | Can also reduce other functional groups. |
| H₂, Raney Ni | Catalytic hydrogenation | Often used to avoid dehalogenation.[19] |
| Fe, HCl/AcOH | Acidic conditions | Mild and often selective. |
| SnCl₂, HCl | Acidic conditions | A classic and reliable method.[19] |
| Na₂S₂O₄ | Aqueous solution | Can be used for selective reductions. |
The strong electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).[20][21][22] The nitro group, being ortho to the bromo substituent, strongly activates this position for nucleophilic attack.[20][22] This allows for the displacement of the bromo group by strong nucleophiles.
In some cases, the nitro group itself can act as a leaving group in SNAr reactions, particularly when the ring is highly activated by other electron-withdrawing groups.[23][24]
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[21]
-
Addition: The nucleophile attacks the electron-deficient carbon bearing the leaving group (in this case, the bromo substituent), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20]
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
The Influence of the Trifluoromethyl Group
The trifluoromethyl group is a strongly electron-withdrawing substituent with a significant impact on the molecule's reactivity. Its primary influence is through a strong negative inductive effect (-I).[6][7][25] This effect deactivates the aromatic ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.[3][6] Furthermore, the lipophilicity of the trifluoromethyl group can improve the solubility of the molecule in organic solvents and can have a profound impact on the biological activity of its derivatives.[25]
Conclusion
This compound is a synthetically valuable building block due to the distinct and exploitable reactivity of its functional groups. The amino group serves as a versatile handle for diazotization and N-functionalization. The bromo group is an ideal site for transition metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The nitro group can be selectively reduced to an amine, thereby modulating the electronic properties of the aromatic ring, and it also activates the ring for nucleophilic aromatic substitution. The trifluoromethyl group further enhances the electron-deficient nature of the ring, influencing its overall reactivity. A thorough understanding of the interplay of these functional groups, as outlined in this guide, is essential for the strategic design of synthetic routes to novel and complex molecules for applications in drug discovery and materials science.
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The Emerging Potential of 2-Amino-6-bromo-3-nitrobenzotrifluoride in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Scaffold of High Potential
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of success in drug discovery campaigns. The inherent physicochemical properties of a core structure dictate its potential for biological activity, metabolic stability, and overall "drug-likeness". This technical guide introduces 2-Amino-6-bromo-3-nitrobenzotrifluoride, a polysubstituted aniline derivative poised to serve as a versatile and high-potential scaffold for the development of novel therapeutics. While direct literature on this specific molecule is nascent, a thorough analysis of its constituent functional groups—the trifluoromethyl moiety, the nitro group, the bromine atom, and the aniline core—provides a compelling rationale for its exploration. This document will provide a prospective analysis, grounded in established chemical principles and data from analogous structures, to illuminate the potential applications of this promising building block.
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability and improve a molecule's pharmacokinetic profile by blocking metabolic hotspots.[1][2] The aniline scaffold is a well-established "privileged structure," frequently found in a wide array of therapeutic agents, particularly kinase inhibitors.[3][4] The strategic placement of a bromine atom can facilitate potent and selective interactions with biological targets, while the nitro group, though often viewed with caution, is a key pharmacophore in numerous approved drugs and can be leveraged for selective targeting, for instance, in hypoxic tumor environments.[5][6] The confluence of these functional groups on a single, relatively rigid scaffold presents a unique opportunity for the design of novel drug candidates with potentially superior properties.
Physicochemical Properties and Strategic Rationale
The unique substitution pattern of this compound imparts a distinct set of physicochemical properties that are highly relevant for drug design. A summary of these properties, inferred from its structure, is presented below.
| Property | Influence of Functional Groups | Implication in Drug Design |
| Lipophilicity | The trifluoromethyl and bromo groups significantly increase lipophilicity. | Enhanced membrane permeability and potential for improved oral bioavailability. May also contribute to binding affinity in hydrophobic pockets of target proteins. |
| Electronic Nature | The trifluoromethyl and nitro groups are strongly electron-withdrawing, reducing the pKa of the aniline nitrogen. | Modulates the basicity of the amino group, which can be critical for target engagement and can reduce off-target effects associated with more basic anilines. |
| Metabolic Stability | The C-F bonds in the trifluoromethyl group are exceptionally strong and resistant to enzymatic cleavage.[1] | Increased in vivo half-life and a more predictable pharmacokinetic profile. |
| Hydrogen Bonding | The amino and nitro groups can act as hydrogen bond donors and acceptors, respectively. | Facilitates specific interactions with amino acid residues in the binding sites of biological targets. |
| Reactivity | The amino group is a versatile handle for a wide range of chemical modifications. The ortho-nitro group can participate in cyclization reactions to form heterocycles.[7] | Enables the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies. |
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a logical sequence of aromatic functionalization reactions. A proposed synthetic route, based on established methodologies for the synthesis of substituted anilines and benzotrifluorides, is outlined below.[8][9]
Experimental Protocol: A Proposed Synthetic Pathway
-
Nitration of 2-Bromobenzotrifluoride:
-
To a stirred solution of 2-bromobenzotrifluoride in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield a mixture of nitrated isomers. The desired 2-bromo-5-nitrobenzotrifluoride is then separated by column chromatography.
-
Rationale: The trifluoromethyl group is a meta-director, and the bromo group is an ortho-, para-director. Nitration is expected to yield a mixture of isomers, with the 5-nitro product being a significant component.
-
-
Amination of 2-Bromo-5-nitrobenzotrifluoride:
-
The purified 2-bromo-5-nitrobenzotrifluoride is subjected to a nucleophilic aromatic substitution (SNAr) reaction with a suitable ammonia source, such as aqueous ammonia, in a sealed vessel at elevated temperature and pressure.
-
Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed using a protected ammonia equivalent, followed by deprotection.
-
Rationale: The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic attack, allowing for the displacement of the bromide with an amino group. The position of the amino group relative to the other substituents will need to be confirmed by spectroscopic methods (e.g., 2D NMR). Self-correction: A more plausible route would be to start with a precursor that already has the amino group or a precursor to it, and then introduce the bromo and nitro groups, as direct amination of a hindered and deactivated ring can be challenging.
-
Alternative and Optimized Synthetic Workflow
A more robust and regioselective synthesis would likely involve starting with a pre-functionalized aniline derivative.
Caption: Proposed regioselective synthesis of the target compound.
Potential Applications in Medicinal Chemistry
The structural features of this compound make it an exceptionally promising scaffold for the development of inhibitors targeting a variety of enzymes, particularly protein kinases.
Kinase Inhibitors for Oncology
Substituted anilines are a hallmark of many successful kinase inhibitors.[4] The 2-aminopyrimidine scaffold, for instance, is a common core structure that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. The amino group of this compound can be readily functionalized to generate libraries of compounds for screening against various kinases implicated in cancer.
The trifluoromethyl group can provide enhanced metabolic stability and potent, selective interactions within the ATP-binding pocket.[1] The bromo substituent can be directed towards a hydrophobic pocket, potentially leading to increased potency and selectivity. The nitro group, while requiring careful consideration due to potential toxicities, can also contribute to binding and can be a site for further modification.[5]
Caption: Workflow for developing kinase inhibitors from the scaffold.
Antimicrobial Agents
Both nitroaromatic compounds and brominated phenols/anilines have a long history of use as antimicrobial agents. The nitro group can be reduced by microbial nitroreductases to generate reactive nitrogen species that are toxic to the pathogen.[6] This mechanism of action can be particularly effective against anaerobic bacteria and certain parasites. The lipophilic nature of the benzotrifluoride and bromo substituents may enhance the ability of the molecule to penetrate microbial cell membranes.
Probes for Chemical Biology
The versatile chemistry of the amino and nitro groups allows for the facile introduction of reporter tags, such as fluorophores or biotin, making derivatives of this compound useful as chemical probes to study biological systems. The core scaffold could be used to develop activity-based probes for specific enzymes or as a starting point for the development of photoaffinity labels.
Future Directions and Conclusion
This compound represents a largely unexplored but highly promising scaffold for medicinal chemistry. The convergence of several key functional groups, each with well-documented benefits in drug design, suggests that this molecule could serve as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.
Future work should focus on the development and optimization of a robust synthetic route to this compound and its analogs. Subsequent screening of a focused library of derivatives against a panel of relevant biological targets, such as protein kinases and microbial enzymes, will be crucial to validate the hypotheses presented in this guide. The potential liabilities associated with the aniline and nitro moieties, such as metabolic instability and potential toxicity, will need to be carefully evaluated and addressed through strategic molecular design, for example, by exploring bioisosteric replacements.[10]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
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Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. (2023). PubMed Central. [Link]
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Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (2005). ResearchGate. [Link]
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The Strategic Utility of 2-Amino-6-bromo-3-nitrobenzotrifluoride in Agrochemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The benzotrifluoride scaffold is a cornerstone in modern agrochemical design, imparting desirable characteristics such as enhanced metabolic stability and lipophilicity to active ingredients. Among the numerous derivatives, 2-Amino-6-bromo-3-nitrobenzotrifluoride stands out as a highly functionalized building block with significant potential for the synthesis of novel herbicides, fungicides, and insecticides. The strategic arrangement of its amino, bromo, and nitro groups on the trifluoromethylated benzene ring offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound as a key intermediate in the development of next-generation crop protection agents.
Introduction: The Benzotrifluoride Moiety in Agrochemicals
The incorporation of the trifluoromethyl (-CF3) group into organic molecules has become a pivotal strategy in the design of bioactive compounds, particularly in the agrochemical industry. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to modulate the acidity of nearby functional groups, contribute to the enhanced efficacy and bioavailability of the resulting agrochemicals. Substituted benzotrifluorides, therefore, represent a critical class of intermediates for the synthesis of a wide range of commercially successful crop protection products.
This compound is a trifunctional aromatic compound that offers multiple reaction sites for the construction of complex molecular architectures. The interplay of the electron-donating amino group and the electron-withdrawing nitro and trifluoromethyl groups influences the reactivity of the aromatic ring, while the bromo substituent serves as a versatile handle for cross-coupling reactions.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1445995-76-5 | [1] |
| Molecular Formula | C7H4BrF3N2O2 | [1] |
| Molecular Weight | 285.02 g/mol | N/A |
| Appearance | Likely a crystalline solid | N/A |
| Purity | Commercially available up to 98% | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from a commercially available benzotrifluoride derivative. A plausible synthetic pathway involves a sequence of nitration, bromination, and reduction reactions. The order of these steps is crucial to achieve the desired substitution pattern due to the directing effects of the substituents.
A general, illustrative synthetic workflow is presented below. The specific reaction conditions would require optimization to achieve high yields and purity.
Caption: Illustrative synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
Step 1: Nitration of Benzotrifluoride to 3-Nitrobenzotrifluoride [2]
-
To a stirred mixture of benzotrifluoride and concentrated sulfuric acid, slowly add fuming nitric acid while maintaining the temperature between 20-30°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 3-nitrobenzotrifluoride.
Step 2: Bromination of 3-Nitrobenzotrifluoride
-
To a solution of 3-nitrobenzotrifluoride in a suitable solvent, add a Lewis acid catalyst (e.g., iron(III) bromide).
-
Slowly add bromine to the mixture at a controlled temperature.
-
Monitor the reaction by an appropriate method (e.g., GC-MS) until the desired conversion is achieved.
-
Work up the reaction mixture to isolate the brominated product.
Step 3: Selective Reduction of a Nitro Group (Illustrative for a related synthesis) [3]
-
A solution of the dinitro compound in a suitable solvent (e.g., methanol) is stirred under an inert atmosphere.
-
A catalyst, such as palladium on charcoal, is added.
-
Hydrogen gas is passed through the solution at a controlled temperature (e.g., 40-45°C).
-
The reaction is monitored until the selective reduction of one nitro group is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the amino-nitro product.
Note: The synthesis of the target molecule is complex due to the directing effects of the substituents. The above protocol is a general representation and would require significant optimization.
This compound as a Building Block in Agrochemical Synthesis
The strategic placement of the amino, bromo, and nitro groups on the benzotrifluoride ring makes this compound a versatile intermediate for the synthesis of a wide array of agrochemicals.
Caption: Potential reaction pathways for agrochemical synthesis.
Case Study: The Role of a Related Isomer in Herbicide Synthesis - Penoxsulam
Penoxsulam is a broad-spectrum herbicide used for the control of grasses, sedges, and broadleaf weeds in rice and other crops. Its synthesis involves the coupling of a substituted benzenesulfonyl chloride with an aminotriazolopyrimidine. The 2-Amino-3-bromo-5-nitrobenzotrifluoride intermediate is a precursor to the substituted benzenesulfonyl chloride portion of the molecule.
Hypothetical Synthetic Steps from the Intermediate:
-
Diazotization and Sandmeyer-type reaction: The amino group of 2-Amino-3-bromo-5-nitrobenzotrifluoride can be converted to a diazonium salt, which can then be transformed into a sulfonyl chloride group.
-
Coupling Reaction: The resulting benzenesulfonyl chloride derivative is then coupled with the aminotriazolopyrimidine core to form the final Penoxsulam molecule.
Potential Applications in Fungicide and Insecticide Synthesis
The reactive functionalities of this compound open doors for its use in the synthesis of fungicides and insecticides.
-
Fungicides: The amino group can be derivatized to form various heterocyclic systems known for their fungicidal activity. For example, it can be a precursor for the synthesis of benzimidazole or quinoline-based fungicides.
-
Insecticides: The bromo substituent allows for the introduction of various pharmacophores through transition metal-catalyzed cross-coupling reactions. This is a common strategy in the synthesis of modern insecticides, including neonicotinoids and pyrethroids, where the introduction of a substituted aromatic ring is often a key step.
Structure-Activity Relationship (SAR) Considerations
The individual substituents on the this compound ring are known to influence the biological activity of the final agrochemical product.
-
Trifluoromethyl Group: Generally enhances lipophilicity and metabolic stability, leading to improved transport and longevity of the active compound in the target organism.
-
Bromo Group: Can contribute to the overall size and shape of the molecule, influencing its binding to the target site. Its position can be critical for activity.
-
Nitro Group: A strong electron-withdrawing group that can impact the electronic properties of the molecule and its interaction with biological targets. It can also serve as a precursor to an amino group, which can be further functionalized.
-
Amino Group: Provides a key point for derivatization and can participate in hydrogen bonding interactions with the target enzyme or receptor.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds can provide guidance.
General Safety Recommendations (based on related compounds): [2][3][5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Call a poison center or doctor/physician if you feel unwell.
-
Conclusion
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for a wide range of chemical transformations, enabling the creation of diverse molecular libraries for screening and optimization. While direct, publicly available examples of its application in commercial agrochemicals are limited, the established use of its isomers, such as in the synthesis of Penoxsulam, highlights its significant potential. Further research into the synthetic utility and derivatization of this compound is warranted and could lead to the discovery of new and effective crop protection solutions.
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stability and storage conditions for 2-Amino-6-bromo-3-nitrobenzotrifluoride
An In-depth Technical Guide on the Stability and Storage of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Introduction
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate is derived from the unique interplay of its constituent functional groups: an amino group for nucleophilic reactions, a bromine atom serving as a handle for cross-coupling reactions, a nitro group that strongly influences the electronic properties of the ring, and a trifluoromethyl group that enhances metabolic stability and lipophilicity in derivative molecules. However, this complex substitution pattern also introduces specific stability challenges. A thorough understanding of the compound's degradation pathways and optimal storage conditions is paramount for ensuring its integrity, enabling reproducible experimental outcomes, and maintaining a safe laboratory environment. This guide provides a detailed analysis of the factors governing the stability of this compound, offering field-proven insights and protocols for its proper handling and storage.
Section 1: Molecular Structure and Intrinsic Stability Factors
The stability of this compound is not governed by a single property but by the cumulative electronic and steric effects of its four distinct functional groups attached to a benzene core. Understanding these individual contributions is the first step in predicting its behavior.
-
Benzotrifluoride Core : The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that imparts significant chemical and thermal stability to the benzene ring.[1] The high strength of the C-F bonds makes the -CF3 group generally robust, though it can be susceptible to hydrolysis under harsh acidic conditions.[2][3]
-
Nitro Group (-NO2) : As a potent electron-withdrawing group, the nitro moiety renders the aromatic ring electron-deficient, making it resistant to oxidative degradation.[4] However, nitroaromatic compounds are known for their thermal sensitivity and can undergo energetic decomposition.[5] The position of the nitro group ortho to the amino group can create specific intramolecular interactions that may influence decomposition pathways.[6][7]
-
Amino Group (-NH2) : The amino group is an electron-donating substituent. It is the primary site of basicity and is susceptible to oxidation, which can be a significant degradation pathway for aniline derivatives.[8]
-
Bromo Group (-Br) : The bromine atom is a weak deactivating group. Its presence can increase the molecule's absorption of light, potentially increasing its photoreactivity.[9] This "heavy atom" effect can facilitate transitions to excited states, making the compound more susceptible to degradation upon exposure to UV or visible light.
Section 2: Key Degradation Pathways and Susceptibilities
The combination of functional groups predisposes this compound to several potential degradation pathways. Awareness of these routes is critical for developing appropriate storage and handling strategies.
Thermal Decomposition
The most significant stability concern for this molecule is its thermal profile, largely dictated by the nitroaromatic functionality. Nitroaromatic compounds can release substantial energy upon decomposition, and this process can be autocatalytic, potentially leading to a runaway thermal event.[5] The primary decomposition pathway for many nitroaromatics involves the cleavage of the C-NO2 bond.[6] The presence of an ortho-amino group could introduce alternative, lower-energy decomposition mechanisms, similar to how an ortho-methyl group alters the pyrolysis of nitrotoluene.[7]
Photochemical Degradation
Aromatic systems containing both nitro and bromo substituents are often sensitive to light. The bromine atom can enhance light absorption and intersystem crossing, while the nitro group can participate in photochemical reactions.[9] Exposure to UV or even high-intensity visible light can promote photosubstitution reactions or lead to the formation of radical species, causing sample degradation.[10][11]
Hydrolytic and Chemical Instability
While the benzotrifluoride group is generally stable, it is the most likely site for hydrolysis under extreme conditions, such as heating in strong acid or base, which would convert the -CF3 group to a carboxylic acid (-COOH).[3] The compound is incompatible with strong oxidizing agents, which can react with the amino group, and strong reducing agents, which can reduce the nitro group.[8][12] It should also be kept away from strong bases and acids.
Section 3: Recommended Storage and Handling Protocols
Based on the compound's intrinsic properties and the stability profiles of structurally similar molecules, a stringent set of storage and handling protocols is required to preserve its purity and ensure safety.
Optimal Storage Conditions
The primary goal is to mitigate exposure to heat, light, and moisture. Several analogs containing similar functional groups are recommended for refrigerated storage.[13] Therefore, this is the most prudent approach.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of thermal decomposition and any potential autocatalytic reactions associated with the nitroaromatic system.[5][13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To protect the oxidatively sensitive amino group and prevent moisture ingress.[14] |
| Light | Amber Glass Vial / Darkness | To prevent photochemical degradation due to the light-sensitive bromo and nitro groups.[9] |
| Container | Tightly Sealed Vial | To prevent exposure to atmospheric moisture and oxygen, which can lead to hydrolysis or oxidation.[14] |
Safe Handling Procedures
Given its chemical nature, appropriate personal protective equipment (PPE) and handling techniques are mandatory.
-
Ventilation : Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15][16]
-
Personal Protective Equipment : Wear nitrile gloves, a lab coat, and chemical safety glasses or a face shield.[15][17]
-
Dispensing : As the compound is a solid, care should be taken to avoid creating dust when weighing or transferring.[15]
-
Incompatibilities : Keep the compound away from strong oxidizing agents, reducing agents, strong acids, strong bases, and sources of heat or ignition.[8][12][14]
Section 4: Experimental Protocols for Stability Assessment
To ensure the quality of this compound for sensitive applications, researchers should perform stability assessments on new batches or after prolonged storage. The following are standard, self-validating protocols for this purpose.
Protocol for Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
This protocol determines the onset temperature of thermal decomposition, a critical safety and stability parameter for nitroaromatic compounds.[18]
-
Sample Preparation : Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup : Place the sample and reference pans into the DSC cell.
-
Thermal Program : Equilibrate the cell at 30°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature beyond the decomposition point (e.g., 350°C).
-
Data Analysis : Monitor the heat flow signal. A sharp, exothermic peak indicates decomposition. The onset temperature of this exotherm is the key stability indicator. A lower onset temperature suggests lower thermal stability.
Protocol for Photostability Testing (Forced Degradation)
This protocol, adapted from ICH Q1B guidelines, assesses the compound's susceptibility to light.
-
Sample Preparation : Prepare two sets of samples. One set should be exposed to the light source, while the other (the "dark control") should be wrapped completely in aluminum foil.
-
Light Exposure : Place the unwrapped samples in a photostability chamber equipped with a light source that conforms to ICH Q1B options (e.g., a xenon lamp or a cool white fluorescent lamp). Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis : After the exposure period, analyze both the exposed samples and the dark controls by a stability-indicating method, such as HPLC with UV detection.
-
Evaluation : Compare the chromatograms of the exposed sample, the dark control, and an un-degraded reference standard. The appearance of new peaks or a decrease in the main peak area in the exposed sample relative to the dark control indicates photosensitivity.
Conclusion
This compound is a molecule with significant synthetic potential, but its complex functionality demands rigorous attention to stability and storage. The primary risks of degradation stem from thermal stress, due to its nitroaromatic character, and photochemical decomposition, a consequence of its bromo and nitro substituents. To maintain the compound's integrity, it is imperative to store it under refrigerated (2-8°C), dark, dry, and inert conditions. By implementing the recommended handling procedures and utilizing the described stability testing protocols, researchers and drug development professionals can ensure the reliability of their results and the safety of their operations.
References
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Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Loba Chemie. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Amino-6-bromo-3-nitrobenzotrifluoride Precursors
Abstract
This technical guide provides a comprehensive overview of scientifically-backed synthetic strategies for the precursors of 2-Amino-6-bromo-3-nitrobenzotrifluoride, a key intermediate in the development of specialized organic molecules. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical methodologies involved. We will explore two primary synthetic pathways, detailing the rationale behind each step, and provide robust experimental protocols. The guide emphasizes regioselectivity, reaction mechanisms, and the influence of substituents on the benzotrifluoride core, ensuring a thorough and practical resource for laboratory application.
Introduction: The Significance of Substituted Benzotrifluorides
Benzotrifluoride derivatives are a cornerstone in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials with unique electronic properties. The trifluoromethyl group (-CF₃) imparts desirable characteristics such as increased metabolic stability, lipophilicity, and binding affinity to target proteins. The specific substitution pattern of this compound presents a unique synthetic challenge due to the interplay of electronic and steric effects of the amino, bromo, nitro, and trifluoromethyl groups. This guide elucidates logical and efficient synthetic routes to access the precursors of this valuable compound.
Strategic Analysis of Synthetic Pathways
The successful synthesis of polysubstituted aromatic compounds hinges on a strategic approach to the introduction of functional groups, governed by their directing effects in electrophilic and nucleophilic aromatic substitution reactions. For the target precursor, this compound, the key challenge lies in achieving the desired 2,3,6-substitution pattern. We will explore two plausible synthetic routes, each with its own set of advantages and challenges.
Route A: Stepwise Functionalization of 2-Aminobenzotrifluoride
This pathway commences with a commercially available starting material and proceeds through a series of electrophilic aromatic substitutions. The sequence of these reactions is critical to ensure the correct regiochemical outcome.
Route B: Functionalization of a Dihalogenated Benzotrifluoride Core
This alternative approach begins with a dihalogenated benzotrifluoride and introduces the nitro and amino groups in subsequent steps. This route leverages the activating effect of the nitro group to facilitate a late-stage nucleophilic aromatic substitution.
Synthetic Route A: From 2-Aminobenzotrifluoride
This route is predicated on the careful control of electrophilic aromatic substitution reactions, leveraging the directing effects of the amino, trifluoromethyl, and subsequently, the nitro group.
Caption: Synthetic pathway A for this compound.
Step 1: Regioselective Nitration of 2-Aminobenzotrifluoride
The initial step involves the nitration of 2-aminobenzotrifluoride. The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group, while the amino group (-NH₂) is a strongly activating, ortho, para-directing group. Due to the powerful activating and directing effect of the amino group, direct nitration is expected to yield a mixture of isomers. However, under controlled conditions, the formation of the 3-nitro and 5-nitro isomers is predominant. For the synthesis of the target molecule, the 2-amino-3-nitrobenzotrifluoride isomer is the desired intermediate.
It is often advantageous to first protect the activating amino group as an acetanilide to moderate its reactivity and improve the yield of the desired isomer. The nitration of the corresponding acetanilide derivative can lead to a more controlled reaction.
Experimental Protocol: Nitration of 2-Amino-5-fluorobenzotrifluoride (as an analogue)
A similar procedure for the nitration of a substituted aminobenzotrifluoride has been reported and can be adapted.[1]
-
Dissolve 2-acetylamino-5-fluorobenzotrifluoride (1 equivalent) in a mixture of concentrated sulfuric acid and glacial acetic acid at room temperature.
-
Cool the mixture to 10°C.
-
Slowly add a solution of fuming nitric acid in concentrated sulfuric acid while maintaining the temperature between 10-20°C.
-
After the addition is complete, continue stirring for 90 minutes.
-
Pour the reaction mixture into an ice-water mixture to precipitate the crude product.
-
The crude acetylated product is then hydrolyzed by heating with concentrated sulfuric acid, followed by quenching in an ice-water mixture to yield the nitroamine.[1]
It is critical to perform careful separation and purification, for instance, by column chromatography, to isolate the desired 2-amino-3-nitrobenzotrifluoride isomer from other nitration products.
Step 2: Bromination of 2-Amino-3-nitrobenzotrifluoride
The subsequent step is the electrophilic bromination of 2-amino-3-nitrobenzotrifluoride. In this intermediate, the amino group is a strong ortho, para-director, while the nitro and trifluoromethyl groups are meta-directors. The directing effects of all three substituents concertedly favor the introduction of the bromine atom at the C6 position.
Experimental Protocol: Bromination of an Activated Aromatic Amine
A general procedure for the bromination of an activated aromatic amine using N-Bromosuccinimide (NBS) can be employed.[2][3][4]
-
Dissolve 2-amino-3-nitrobenzotrifluoride (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Step | Reaction | Key Reagents | Expected Yield | Purity |
| 1 | Nitration | HNO₃, H₂SO₄ | 40-60% (of desired isomer) | >95% after purification |
| 2 | Bromination | NBS, Acetonitrile | 70-85% | >98% after purification |
Synthetic Route B: From 2,6-Dibromobenzotrifluoride
This alternative strategy involves the initial preparation of a dihalogenated benzotrifluoride, followed by nitration and a selective nucleophilic aromatic substitution.
Caption: Synthetic pathway B for this compound.
Step 1: Synthesis of 2,6-Dibromobenzotrifluoride
The synthesis of the starting material, 2,6-dibromobenzotrifluoride, can be achieved from commercially available 2,6-dibromotoluene through a fluorination reaction.
Step 2: Nitration of 2,6-Dibromobenzotrifluoride
The nitration of 2,6-dibromobenzotrifluoride is the next crucial step. The trifluoromethyl group directs the incoming nitro group to the meta-positions (C3, C4, and C5). The bromine atoms are deactivating but ortho, para-directing. The steric hindrance from the two bromine atoms at the C2 and C6 positions will likely favor nitration at the C3 and C5 positions.
Experimental Protocol: Nitration of a Dihalogenated Benzene
A general procedure for the nitration of a halogenated aromatic compound can be adapted.
-
To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0°C, slowly add 2,6-dibromobenzotrifluoride while maintaining the temperature below 10°C.
-
After the addition, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or chromatography to isolate the desired 2,6-dibromo-3-nitrobenzotrifluoride.
Step 3: Selective Mono-amination of 2,6-Dibromo-3-nitrobenzotrifluoride
The final step in this route is the selective replacement of one of the bromine atoms with an amino group via nucleophilic aromatic substitution. The strong electron-withdrawing nitro group at the C3 position activates both adjacent bromine atoms (at C2 and C6) for nucleophilic attack. Achieving mono-amination over di-amination can be challenging and requires careful control of reaction conditions. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can offer high selectivity under milder conditions. Selective mono-amination of di-halo-pyridines has been successfully demonstrated and similar conditions could be explored for this system.[5][6][7]
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
In a reaction vessel under an inert atmosphere, combine 2,6-dibromo-3-nitrobenzotrifluoride (1 equivalent), a suitable amine source (e.g., benzophenone imine as an ammonia surrogate), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture at a specified temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, and purify by column chromatography to isolate this compound.
| Step | Reaction | Key Reagents | Expected Yield | Purity |
| 1 | Fluorination | Fluorinating agent | 70-85% | >98% |
| 2 | Nitration | HNO₃, H₂SO₄ | 60-75% | >95% after purification |
| 3 | Selective Amination | Pd catalyst, ligand, base | 50-70% | >98% after purification |
Conclusion
The synthesis of precursors for this compound can be approached through multiple strategic pathways. Route A, starting from 2-aminobenzotrifluoride, offers a more direct approach but requires careful control of regioselectivity during the nitration step. Route B, commencing with a dihalogenated benzotrifluoride, provides a more controlled introduction of the nitro group, followed by a selective amination that can be tuned through modern catalytic methods. The choice of the optimal route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. This guide provides a solid foundation of theoretical principles and practical protocols to enable the successful synthesis of these valuable chemical intermediates.
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- Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
- Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. (2008). The Journal of Organic Chemistry, 73(18), 7377-7380.
- Allylic position and benzylic position bromination: bromination reactions that use NBS(1): N-bromo compounds(3)
- Dinitration of nitrobenzotrifluoride. (1976).
- Nitration with nitric acid and trifluoromethanesulfonic acid. (1973).
- Nitration of 6-Bromoquinoline Deriv
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocycles Using 2-Amino-6-bromo-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 2-Amino-6-bromo-3-nitrobenzotrifluoride in Heterocyclic Chemistry
Heterocyclic scaffolds are fundamental to medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one such ring system.[1] Among the myriad of available starting materials, this compound stands out as a highly functionalized and strategically valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—a nucleophilic amino group, a reducible nitro functionality, a versatile bromine atom for cross-coupling reactions, and an electron-withdrawing trifluoromethyl group to modulate physicochemical properties—offers multiple avenues for complex molecule construction.
This comprehensive guide provides detailed application notes and protocols for the synthesis of medicinally relevant heterocycles, including benzimidazoles, quinoxalines, and phenazines, starting from this compound. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug discovery endeavors.
Core Synthesis Strategy: The Gateway ortho-Phenylenediamine Intermediate
The most direct and versatile pathway to a range of fused heterocyles from this compound is through the initial reduction of the nitro group. This transformation yields the corresponding in situ generated ortho-phenylenediamine, 3-amino-2-bromo-5-(trifluoromethyl)aniline. This intermediate is the linchpin for subsequent cyclization reactions.
Protocol 1: Selective Reduction of the Nitro Group
The selective reduction of the nitro group in the presence of a bromine atom and an amino group requires mild and chemoselective conditions to avoid hydrodebromination or other side reactions. Catalytic hydrogenation is a preferred method.
Experimental Protocol: Synthesis of 3-Amino-2-bromo-5-(trifluoromethyl)aniline
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.48 mmol) and ethanol (20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 0.1 g, 10 wt%) to the suspension.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite® pad is washed with ethanol (3 x 10 mL).
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 3-amino-2-bromo-5-(trifluoromethyl)aniline, which is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This catalyst is highly efficient for the reduction of aromatic nitro groups under mild conditions. The 10% loading provides a good balance between reaction rate and cost.
-
Ethanol: A common and effective solvent for hydrogenations, as it readily dissolves the starting material and the resulting diamine.
-
Hydrogen Balloon: Provides a simple and safe way to maintain a positive pressure of hydrogen for the reaction. For larger scale reactions, a Parr hydrogenator is recommended.
-
Celite® Filtration: Essential for the complete removal of the pyrophoric palladium catalyst.
Synthesis of Benzimidazoles: Privileged Scaffolds in Drug Discovery
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. They are typically synthesized by the condensation of an ortho-phenylenediamine with an aldehyde.[2][3][4]
Protocol 2: One-Pot Synthesis of 7-Bromo-5-(trifluoromethyl)-1H-benzo[d]imidazoles
This protocol describes a one-pot procedure starting from this compound, where the initial reduction is immediately followed by cyclization with an aldehyde.
Experimental Protocol:
-
Reduction: Following the procedure in Protocol 1 , after the filtration of the Pd/C catalyst, the ethanolic solution of the in situ generated 3-amino-2-bromo-5-(trifluoromethyl)aniline is transferred to a clean round-bottom flask.
-
Aldehyde Addition: To this solution, add the desired aromatic or aliphatic aldehyde (1.1 equivalents).
-
Cyclization: The reaction mixture is stirred at room temperature. The progress of the cyclization is monitored by TLC. For less reactive aldehydes, the mixture can be gently heated to 50-60 °C. The reaction is typically complete within 2-4 hours.
-
Oxidation: Upon formation of the dihydrobenzimidazole intermediate, a mild oxidant is often required for aromatization. In many cases, exposure to air with vigorous stirring overnight is sufficient. Alternatively, a catalytic amount of an oxidizing agent like copper(II) acetate can be added.
-
Isolation: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 7-bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole derivative.
Data Presentation: Representative Yields for Benzimidazole Synthesis
| Aldehyde (R-CHO) | Product | Typical Yield (%) |
| Benzaldehyde | 7-Bromo-2-phenyl-5-(trifluoromethyl)-1H-benzo[d]imidazole | 85-95 |
| 4-Chlorobenzaldehyde | 7-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole | 80-90 |
| Cyclohexanecarboxaldehyde | 7-Bromo-2-cyclohexyl-5-(trifluoromethyl)-1H-benzo[d]imidazole | 75-85 |
Visualization: Benzimidazole Synthesis Workflow
Caption: One-pot synthesis of benzimidazoles.
Synthesis of Quinoxalines: Versatile Bioactive Heterocycles
Quinoxalines are another important class of nitrogen-containing heterocycles with applications as anticancer, antimicrobial, and antiviral agents. A common synthetic route involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound or an α-haloketone.[5][6]
Protocol 3: Synthesis of 5-Bromo-7-(trifluoromethyl)quinoxalines from α-Haloketones
This protocol details the synthesis of quinoxalines from the in situ generated diamine and an α-haloketone.
Experimental Protocol:
-
Diamine Formation: Prepare the ethanolic solution of 3-amino-2-bromo-5-(trifluoromethyl)aniline as described in Protocol 1 .
-
α-Haloketone Addition: To the solution of the diamine, add the desired α-haloketone (e.g., phenacyl bromide, 1.0 equivalent) and sodium bicarbonate (2.2 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and stirred for 4-8 hours.
-
Monitoring: The reaction is monitored by TLC for the disappearance of the diamine.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 5-bromo-7-(trifluoromethyl)quinoxaline.
Causality Behind Experimental Choices:
-
α-Haloketones: These are excellent precursors for quinoxaline synthesis as they readily undergo condensation with ortho-phenylenediamines.[7]
-
Sodium Bicarbonate: Acts as a base to neutralize the hydrogen halide formed during the reaction, driving the cyclization to completion.
-
Refluxing Ethanol: Provides the necessary thermal energy for the condensation and cyclization to occur at a reasonable rate.
Data Presentation: Representative Yields for Quinoxaline Synthesis
| α-Haloketone | Product | Typical Yield (%) |
| 2-Bromoacetophenone | 5-Bromo-2-phenyl-7-(trifluoromethyl)quinoxaline | 80-90 |
| 1-Bromo-2-butanone | 5-Bromo-2-ethyl-3-methyl-7-(trifluoromethyl)quinoxaline | 70-80 |
Visualization: Quinoxaline Synthesis Mechanism
Sources
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- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
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- 7. longdom.org [longdom.org]
Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Amino-6-bromo-3-nitrobenzotrifluoride for Advanced Pharmaceutical Scaffolds
Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery
The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry. Among the vast array of available building blocks, fluorinated anilines are of paramount importance due to the unique physicochemical properties conferred by fluorine and its containing moieties. The trifluoromethyl (-CF₃) group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. 2-Amino-6-bromo-3-nitrobenzotrifluoride is a highly functionalized and electron-deficient substrate, making it a valuable starting material for the synthesis of novel pharmaceutical intermediates. The presence of the ortho-amino group provides a handle for further derivatization, while the nitro group can be reduced to an amine to introduce another point of diversity.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][3]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. We will delve into the mechanistic intricacies of the reaction with this challenging substrate, provide a robust experimental protocol, and discuss key optimization strategies to empower researchers in drug development to leverage this versatile building block.
Mechanistic Considerations for a Highly Functionalized Substrate
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] However, the specific nature of this compound introduces several factors that warrant careful consideration.
-
Oxidative Addition: The C-Br bond in the substrate is activated by the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[4] This electronic deficiency facilitates the rate-limiting oxidative addition of the aryl bromide to the Pd(0) catalyst.[6] The general reactivity order for halides in Suzuki coupling is I > Br > OTf >> Cl.[4]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. The presence of a base is crucial to activate the boronic acid, forming a more nucleophilic boronate species.[2][3] The choice of base and solvent can significantly impact the efficiency of this step.
-
Reductive Elimination: This final step forms the new C-C bond and regenerates the active Pd(0) catalyst. The steric hindrance from the ortho-amino group and the adjacent trifluoromethyl group could potentially slow down this step.[7] Therefore, the choice of a bulky, electron-rich phosphine ligand is often beneficial to promote reductive elimination.[4]
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: A Robust Starting Point
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimization and Troubleshooting
Achieving high yields and purity with this substrate may require careful optimization of the reaction parameters. The following table summarizes key parameters and their expected impact:
| Parameter | Variation | Rationale & Expected Outcome |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald precatalysts | The choice of ligand is critical. Electron-rich and bulky phosphine ligands can facilitate both oxidative addition and reductive elimination.[4] For sterically hindered substrates, Buchwald ligands often provide superior results.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, organic bases | The strength and nature of the base influence the transmetalation step.[3] For electron-deficient anilines, inorganic bases like Cs₂CO₃ and K₃PO₄ are often effective.[8] Screening different bases is recommended. |
| Solvent | Toluene, Dioxane, THF, DME, aqueous mixtures | The solvent system affects the solubility of reagents and the efficacy of the base.[2] Aprotic polar solvents are commonly used. Biphasic systems (e.g., toluene/water) can sometimes be beneficial. |
| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions like protodeboronation of the boronic acid. |
| Boronic Acid | Boronic acids, boronic esters (e.g., pinacol esters) | Boronic esters can be more stable and less prone to protodeboronation than boronic acids, which can be advantageous in challenging couplings.[2] |
The following workflow diagram provides a systematic approach to optimizing the Suzuki-Miyaura coupling of this compound.
Caption: Optimization Workflow for the Suzuki-Miyaura Coupling.
Conclusion and Future Perspectives
The Suzuki-Miyaura coupling of this compound offers a powerful and modular route to a diverse range of highly functionalized biaryl and heteroaryl scaffolds. While the electron-deficient nature of the substrate facilitates oxidative addition, potential challenges related to steric hindrance and the choice of appropriate reaction partners necessitate a systematic approach to optimization. The protocols and strategies outlined in this application note provide a solid foundation for researchers to successfully employ this valuable building block in their drug discovery programs. The resulting products, with their unique substitution patterns, are poised to be key intermediates in the development of next-generation therapeutics.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PMC - NIH. (n.d.). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
American Chemical Society. (2026, January 8). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Retrieved from [Link]
-
ChemRxiv | Cambridge Open Engage. (2024, November 22). Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki–Miyaura Reaction | Organic Chemistry. Retrieved from [Link]
-
NSF Public Access Repository. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
PubMed Central. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Retrieved from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Retrieved from [Link]
-
PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole | Request PDF. Retrieved from [Link]
-
Current Opinion. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Retrieved from [Link]
-
ACS Publications. (2026, January 12). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters | Organic Letters. Retrieved from [Link]
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- 5. m.youtube.com [m.youtube.com]
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- 7. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note & Protocol: Buchwald-Hartwig Amination of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Introduction: Navigating a Challenging C-N Cross-Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] Its development provided a milder, more functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[4]
This document provides an in-depth guide and a field-proven protocol for the Buchwald-Hartwig amination of a particularly challenging substrate: 2-Amino-6-bromo-3-nitrobenzotrifluoride . The unique confluence of steric hindrance and potent electronic effects in this molecule necessitates a carefully considered, rational approach to catalyst system selection and parameter optimization. We will dissect the substrate's characteristics, explain the causality behind the selection of each reaction component, and provide a robust, step-by-step protocol designed for success.
Substrate Analysis: A Convergence of Steric and Electronic Hurdles
The successful amination of this compound is a non-trivial task due to its distinct structural features:
-
Steric Hindrance: The target bromine atom is positioned ortho to both a bulky trifluoromethyl (-CF3) group and an existing amino (-NH2) group. This steric congestion around the reaction center can significantly impede the oxidative addition step, which is often rate-limiting, and the subsequent reductive elimination.[4][5][6] Overcoming this requires a catalyst system specifically designed to accommodate sterically demanding substrates.[7]
-
Electron-Deficient Aryl System: The presence of two powerful electron-withdrawing groups, nitro (-NO2) and trifluoromethyl (-CF3), renders the aromatic ring highly electron-poor. While this generally accelerates the rate of oxidative addition of the aryl halide to the Pd(0) center, it can also influence catalyst stability and the rate of reductive elimination.[5][8]
-
Functional Group Compatibility: The substrate contains both a primary arylamine and a nitro group. The primary amine could potentially engage in side reactions, though it is generally less nucleophilic than the incoming amine coupling partner. The nitro group is typically compatible, but care must be taken with the choice of base, as some strong bases can be incompatible with nitro functionalities under certain conditions.[9][10]
The Mechanistic Heart of the Reaction
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[11]
The key steps are:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex inserts into the carbon-bromine bond of the aryl halide. This is often the rate-determining step and is heavily influenced by sterics and electronics.[5][12]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.[13][14] The role and nature of the base are critical and can influence the reaction pathway, especially in different solvents.[15][16]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Caption: Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Reagent Selection: A Rationale-Driven Approach
Based on the substrate's challenging nature, a state-of-the-art catalyst system is required. The following recommendations are grounded in established principles for overcoming steric and electronic hurdles.
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a preformed G3/G4 Palladacycle | Pd₂(dba)₃ is a reliable Pd(0) source that shows high activity with biarylphosphine ligands.[17] For maximum efficacy and reproducibility with a challenging substrate, a preformed palladacycle (e.g., XPhos Pd G3) is highly recommended as it provides a well-defined, highly active catalyst source.[12] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | The steric hindrance of the substrate necessitates a bulky, electron-rich monophosphine ligand. Biarylphosphine ligands like XPhos are exceptionally effective because their bulk favors the formation of monoligated palladium species, which dramatically increases the rate of both oxidative addition and reductive elimination.[2][4][18] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is essential for the deprotonation step.[11] NaOtBu is the most common and generally effective base for these couplings.[19] While some nitro-containing substrates can be sensitive to strong alkoxide bases,[9] NaOtBu is often tolerated. If side-reactions are observed, a switch to Cs₂CO₃ or K₃PO₄ should be considered.[17] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | These are standard, non-polar aprotic solvents for Buchwald-Hartwig reactions.[9][13] They effectively solubilize the reagents and facilitate the reaction at elevated temperatures. Rigorous exclusion of water and oxygen is critical for catalyst longevity and reaction success. |
| Temperature | 100-110 °C | The combination of a sterically hindered substrate and a stable catalyst system typically requires thermal energy to drive the reaction to completion at a reasonable rate.[13] |
Detailed Experimental Protocol: Amination with Morpholine
This protocol describes the coupling of this compound with morpholine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[20][21]
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 299.04 | 1.0 | 299 mg | 1.0 |
| Morpholine | 87.12 | 1.2 | 105 µL | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol% Pd) | 18.3 mg | 0.02 |
| XPhos | 476.67 | 0.04 (4 mol%) | 19.1 mg | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | 1.4 |
| Anhydrous Toluene | - | - | 5.0 mL | - |
Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow.
Step-by-Step Procedure
-
Catalyst Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inerting: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (299 mg, 1.0 mmol).
-
Solvent and Amine Addition: Add anhydrous toluene (5.0 mL) via a dry syringe. Stir the resulting suspension for 5 minutes at room temperature. Finally, add morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Fit the flask with a condenser (under inert gas) and immerse it in a preheated oil bath at 100 °C. Stir the mixture vigorously. The color will typically darken upon heating.
-
Monitoring: Monitor the reaction for the consumption of the starting aryl bromide using TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 4-(2-amino-6-(trifluoromethyl)-3-nitrophenyl)morpholine.
Safety Precautions
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions are known to be exothermic.[22] Although this protocol is for a small scale, caution should be exercised. For scale-up operations, a reaction calorimetry study is strongly advised to assess thermal hazards.[23]
-
Air-Sensitive Reagents: The palladium catalyst, ligand, and strong base are sensitive to air and moisture. Handle them exclusively under an inert atmosphere.[20]
-
Solvents: Toluene and 1,4-dioxane are flammable and toxic. Handle them in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The Buchwald-Hartwig amination of this compound presents a significant synthetic challenge. However, by employing a modern catalyst system based on a bulky biarylphosphine ligand such as XPhos, this transformation can be achieved efficiently. The protocol detailed herein provides a robust and rationally designed starting point for researchers and drug development professionals aiming to synthesize complex aniline derivatives from sterically and electronically demanding substrates. Careful adherence to inert atmosphere techniques and safety protocols is paramount for achieving reproducible and safe results.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Thieme Chemistry. (n.d.). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts.
- Singleton, D. A., et al. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Dorel, R., & Feringa, B. L. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Organic Chemistry. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Reagent Guides.
- Bruno, N. C., et al. (n.d.). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction.
- Plummer, S., & Gallou, F. (2024, March 19).
- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- Dorel, R., & Feringa, B. L. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Norrby, P.-O., et al. (2014, October 23).
- PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
- Norrby, P.-O., et al. (n.d.).
- ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination. | Request PDF.
- ResearchGate. (n.d.). “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF.
- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Yin, J., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Bruneau, A., et al. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Fors, B. P., & Buchwald, S. L. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
- Wolfe, J. P., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.
- Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering.
- ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF.
- Yang, Q., et al. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- Yang, Q. (n.d.).
- Lecker, D. M., et al. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction. YouTube.
- Lecker, D. M., et al. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.
- Google Patents. (n.d.). CN101337892A - Method for preparing 2-bromo-5-nitrobenzotrifluoride.
- PrepChem.com. (n.d.). Synthesis of 3-nitrobenzotrifluoride.
- Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- ChemRxiv. (n.d.).
- ResearchGate. (2025, August 6).
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experimental protocol for nitro group reduction in 2-Amino-6-bromo-3-nitrobenzotrifluoride
Application Note & Experimental Protocol
Topic: Chemoselective Reduction of the Nitro Group in 2-Amino-6-bromo-3-nitrobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenge of Selective Nitro Reduction
The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical intermediates and advanced materials. The resulting aromatic amines, especially ortho-diamines, are versatile precursors for a multitude of heterocyclic scaffolds. This guide focuses on the specific and challenging reduction of this compound to its corresponding 2,3-diamino-6-bromobenzotrifluoride.
The substrate presents a significant chemoselectivity challenge. The presence of a bromine atom on the electron-deficient aromatic ring introduces a high risk of hydrodebromination (dehalogenation) with many common reduction methods, such as standard catalytic hydrogenation with palladium on carbon (Pd/C).[1][2] Therefore, the choice of reducing agent is critical to ensure the integrity of the C-Br bond while efficiently converting the nitro group. This protocol details a robust and reliable method using stannous chloride (SnCl₂), a reagent celebrated for its mildness and excellent chemoselectivity in preserving sensitive functionalities like halogens.[3][4]
Rationale for Reagent Selection: Why Stannous Chloride?
While various methods exist for nitro group reduction, their compatibility with the target substrate varies significantly.
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C): Although highly efficient, this method is notorious for causing dehalogenation of aryl halides, making it unsuitable for this specific transformation without extensive catalyst screening and optimization.[1][2] While catalysts like Raney Nickel are less prone to this side reaction, they can still present challenges.[2]
-
Metal/Acid Reductions (e.g., Fe/HCl, Zn/AcOH): These are classic, effective, and economical methods.[5] They are generally more chemoselective than catalytic hydrogenation and pose a lower risk of dehalogenation.
-
Stannous Chloride (SnCl₂): This reagent stands out as an exceptionally mild and selective choice. It is well-documented to reduce aromatic nitro groups while leaving a wide array of other functional groups—including halides, esters, nitriles, and ketones—unaffected.[3][4][6] The reaction proceeds via a series of electron and proton transfers where Sn(II) acts as the reductant.[7] Its reliability and high selectivity make it the preferred method for complex, multi-functionalized substrates like this compound.
Experimental Workflow Overview
The following diagram outlines the complete workflow, from reaction setup to the isolation of the final product.
Caption: General experimental workflow for SnCl₂ reduction.
Detailed Experimental Protocol
This protocol describes the reduction of this compound (1.0 eq) to 2,3-diamino-6-bromobenzotrifluoride.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (CAS: 10025-69-1)
-
Absolute Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 3.48 mmol, 1.0 eq) in absolute ethanol (20 mL).
-
To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (3.93 g, 17.4 mmol, 5.0 eq).[3]
-
Purge the flask with nitrogen gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to 70°C with vigorous stirring under a nitrogen atmosphere. The suspension should become a clear solution as the reaction progresses.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. The starting material has a higher Rf than the more polar diamine product. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the starting material is fully consumed as indicated by TLC, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution slowly into a beaker containing an ice-water mixture (approx. 100 mL).
-
Carefully neutralize the acidic mixture by the slow, portion-wise addition of a 5% aqueous sodium bicarbonate solution until the pH reaches 7-8. A thick, white precipitate of tin(IV) hydroxide will form.
-
Transfer the entire mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The product is in the organic layer.
-
Combine the organic layers and wash thoroughly with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
-
Purification:
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude material can be further purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2,3-diamino-6-bromobenzotrifluoride.
-
Data Summary and Expected Results
The following table summarizes the key parameters for this protocol.
| Parameter | Value | Rationale / Notes |
| Substrate | This compound | A multi-functionalized aromatic compound requiring chemoselective reduction. |
| Reagent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | A mild and chemoselective reducing agent that preserves the C-Br bond.[3][4] |
| Stoichiometry | 5 equivalents of SnCl₂·2H₂O | An excess is required to drive the reaction to completion and account for the multi-electron reduction process.[3] |
| Solvent | Absolute Ethanol | A common, polar protic solvent that effectively dissolves the reactants and facilitates the reaction.[6] |
| Temperature | 70°C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.[3] |
| Reaction Time | 2 - 4 hours | Monitor by TLC to confirm completion. |
| Expected Yield | 80 - 95% | Yields can vary based on the efficiency of the work-up and purification steps. |
| Product | 2,3-diamino-6-bromobenzotrifluoride | The desired product, a valuable synthetic intermediate. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reagent.- Reaction time too short or temperature too low. | - Add an additional portion of SnCl₂·2H₂O.- Increase reaction time and/or temperature slightly (e.g., to 80°C) while monitoring by TLC. |
| Low Yield | - Incomplete extraction due to product complexation with tin salts.- Insufficient neutralization. | - During work-up, ensure the aqueous layer is thoroughly basic (pH > 8) to break up any tin-amine complexes.- Perform additional extractions with ethyl acetate.- Filter the neutralized mixture through a pad of Celite before extraction. |
| Dehalogenation Observed | - This is highly unlikely with SnCl₂. If observed, it may indicate contamination or an incorrect reagent. | - Confirm the identity and purity of the stannous chloride.- Consider an alternative non-catalytic method like Fe/NH₄Cl if the issue persists.[1] |
| Product is an Oil/Gummy | - Residual tin salts or solvent impurities. | - Ensure the organic layer is washed thoroughly with brine.- Perform careful column chromatography for purification.- Dry the purified product under high vacuum. |
Safety Precautions
-
Nitroaromatic compounds can be energetic and should be handled with care. The reduction of nitro groups is often very exothermic and should be scaled up with caution.[8]
-
Stannous chloride is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All operations should be conducted in a well-ventilated fume hood.
-
Organic solvents (Ethanol, Ethyl Acetate) are flammable. Keep away from ignition sources.
References
- BenchChem. (2025).
- SciSpace. (n.d.).
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem.
- Strategian. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Reagent Guides.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Reagent Guides.
- Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- BenchChem. (n.d.). Synthesis routes of 2,3-Diamino-5-bromopyridine.
Sources
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Application Notes and Protocols for the Reduction of 2-Amino-6-bromo-3-nitrobenzotrifluoride using Tin(II) Chloride
Introduction
The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where aromatic amines are pivotal building blocks for a myriad of active pharmaceutical ingredients (APIs).[1] The challenge often lies in achieving this transformation with high chemoselectivity, leaving other sensitive functional groups within the molecule intact. This application note provides a detailed protocol and scientific rationale for the use of tin(II) chloride (SnCl₂) in the reduction of 2-Amino-6-bromo-3-nitrobenzotrifluoride to its corresponding diamine. This particular transformation is critical in the synthesis of complex molecules where the resulting diamine can be further functionalized. Tin(II) chloride is a classic and reliable reagent for this purpose, offering mild reaction conditions and excellent functional group tolerance.[1][2][3]
The Scientific Rationale: Mechanism and Chemoselectivity
The reduction of a nitro group by tin(II) chloride is a well-established transformation that proceeds through a series of electron and proton transfer steps.[2] The Sn(II) ion acts as the reducing agent, donating electrons to the nitro group, which is sequentially reduced through nitroso and hydroxylamine intermediates to the final amine.[4][5][6] The overall stoichiometry for the reduction of a nitro group to an amine using SnCl₂ in the presence of an acid like HCl is:
Ar-NO₂ + 3SnCl₂ + 7H⁺ → Ar-NH₃⁺ + 3Sn⁴⁺ + 2H₂O
A key advantage of using SnCl₂ is its remarkable chemoselectivity. It readily reduces nitro groups while typically not affecting other reducible functionalities such as halogens (Cl, Br), esters, nitriles, and ketones.[7][8] This makes it an ideal choice for the reduction of polysubstituted nitroarenes like this compound, where the bromo and amino groups, as well as the trifluoromethyl group, are expected to remain unchanged.
Experimental Protocol
This protocol provides a step-by-step guide for the reduction of this compound.
Materials and Reagents
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents). The use of an excess of the reducing agent is often necessary to ensure complete conversion.[7][9]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction and precipitate the tin salts. Be cautious as CO₂ evolution may occur.
-
Stir the biphasic mixture vigorously until the tin salts precipitate as a white solid.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2,3-diamino-6-bromobenzotrifluoride.
-
Data Presentation
| Parameter | Recommended Value/Condition | Rationale/Notes |
| Substrate | This compound | --- |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Readily available and effective reducing agent. |
| Stoichiometry | 1 : 4-5 (Substrate : SnCl₂·2H₂O) | An excess ensures complete reduction of the nitro group.[7][9] |
| Solvent | Absolute Ethanol | A protic solvent that facilitates the reaction. |
| Temperature | Reflux (~78 °C) | Heating is typically required to drive the reaction to completion. |
| Reaction Time | 1-3 hours | Monitor by TLC for optimal reaction time. |
| Work-up | Basification with NaHCO₃ | Neutralizes the reaction and precipitates tin salts for removal. |
| Purification | Column Chromatography/Recrystallization | To obtain the pure diamine product. |
Visualization of the Experimental Workflow
Caption: Reduction of the nitro group to an amine.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure the quality of the SnCl₂·2H₂O is good and that a sufficient excess has been used. The solvent should also be anhydrous if using anhydrous SnCl₂.
-
Difficult Work-up: The precipitation of tin salts can sometimes lead to emulsions during extraction. Filtering through a pad of celite is highly recommended to remove the bulk of the solids before extraction.
-
Safety: The reaction can be exothermic, especially on a larger scale. Proper temperature control is advised. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Tin compounds can be toxic, so avoid inhalation and skin contact.
Conclusion
The reduction of this compound using tin(II) chloride is a robust and highly selective method for the synthesis of the corresponding diamine. The mild reaction conditions and tolerance for other functional groups make this a valuable protocol for researchers and professionals in drug development and organic synthesis.
References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, July 30). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
- Pasha, M. A., & Nageshwar, D. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Journal of the Korean Chemical Society, 50(4), 319-322.
-
askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Retrieved from [Link]
-
Fieser, L. F., & Fieser, M. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Retrieved from [Link]
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palladium-catalyzed cross-coupling of 2-Amino-6-bromo-3-nitrobenzotrifluoride
An Application Guide to the Palladium-Catalyzed Cross-Coupling of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the palladium-catalyzed cross-coupling reactions of this compound. This versatile building block is of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, a key pharmacophore known to enhance metabolic stability and binding affinity, alongside synthetically useful amino, nitro, and bromo substituents. This guide moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Strategic Value of a Multifunctional Building Block
The synthesis of complex organic molecules, particularly for pharmaceutical applications, relies on the strategic use of highly functionalized starting materials. This compound is a prime example of such a scaffold. The electron-withdrawing nature of the trifluoromethyl (CF₃) and nitro (NO₂) groups significantly influences the electronic properties of the aromatic ring, while the amino (NH₂) group provides a site for further derivatization. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile bond-forming methodologies in modern organic synthesis.[1] These reactions allow for the efficient construction of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2]
This guide will focus on three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing detailed protocols, mechanistic insights, and practical advice for their successful application to this specific substrate.
Core Concepts: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are transformative tools in organic chemistry that enable the formation of C-C, C-N, and C-O bonds.[3][4] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the substrate, forming a Pd(II) intermediate.[7] This is often the rate-determining step.
-
Transmetalation (or equivalent): The organic group from a second coupling partner (e.g., an organoboron, organotin, or amine) is transferred to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][8]
The efficiency and success of this cycle are critically dependent on the choice of ligands, base, and solvent, which modulate the stability and reactivity of the palladium species.[8]
Caption: Generalized Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[7][9] It is exceptionally effective for creating biaryl structures, which are prevalent in pharmaceuticals.
Mechanism and Causality
The reaction follows the general catalytic cycle. A key feature is the role of the base, which is essential for the transmetalation step.[10][11] Organoboron compounds are not nucleophilic enough to transmetalate directly. The base activates the boronic acid by forming a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium(II) center.[1][12] The choice of base and solvent system is critical and can significantly impact reaction efficiency.[12] For the electron-deficient this compound, a moderately strong base and a polar aprotic solvent system are typically effective.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Synthesis of 2-Amino-3-nitro-6-phenylbenzotrifluoride
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
Procedure:
-
Reaction Setup: To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 90 | ~85-95 |
| 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | ~80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | DME/H₂O | 85 | ~75-85 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[4][13] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[14][15]
Mechanism and Causality
The catalytic cycle is similar to other cross-couplings but involves the formation of a palladium-amido complex.[16] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial. Its role is to deprotonate the amine (or the amine-palladium complex) to generate the palladium-amido species, which then undergoes reductive elimination to form the C-N bond.[16] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald-type biarylphosphines) are required to promote both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition.[4][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of N-benzyl-2-amino-3-nitro-6-(trifluoromethyl)aniline
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox, add NaOtBu (1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube. Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and anhydrous toluene (5 mL). Finally, add benzylamine (1.1 mmol, 1.1 eq).
-
Degassing: Seal the tube and remove from the glovebox. If not using a glovebox, assemble under an inert atmosphere and degas as previously described.
-
Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3.6) | NaOtBu (1.4) | Toluene | 110 | ~75-85 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 100 | ~80-90 |
| Aniline | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (2.5) | Toluene | 110 | ~70-80 |
Sonogashira Coupling: Building C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing access to internal alkynes that are valuable intermediates in synthesis.[17] The reaction is notable for its use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst.[18]
Mechanism and Causality
The Sonogashira reaction involves two interconnected catalytic cycles.[17]
-
Palladium Cycle: This follows the familiar oxidative addition/reductive elimination pathway.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species. This species is highly reactive and serves as the active nucleophile in the transmetalation step with the Ar-Pd(II)-Br complex.[19]
The amine (e.g., triethylamine or diisopropylamine) acts as both the base to deprotonate the alkyne and as a solvent.[17] Copper-free versions exist but often require different ligands or conditions.[20]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of 2-Amino-3-nitro-6-(phenylethynyl)benzotrifluoride
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen). Add anhydrous THF (5 mL) and triethylamine (10 mL). Stir to dissolve. Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor progress by TLC or LC-MS.
-
Workup: Once complete, concentrate the mixture under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst; Insufficient degassing (oxygen poisoning); Poor quality reagents/solvents. | Use fresh catalyst and high-purity, anhydrous solvents. Ensure thorough degassing. Consider a more active pre-catalyst or ligand. |
| Formation of Side Products | Homo-coupling (Suzuki): Premature reaction of boronic acid. Dehalogenation: Reduction of the C-Br bond. | Suzuki: Add boronic acid slowly or use a two-phase system. General: Lower the reaction temperature; change the ligand or base. |
| Low Yield | Suboptimal reaction conditions; Incomplete reaction; Product degradation. | Screen different catalysts, ligands, bases, and solvents. Increase reaction time or temperature cautiously. Ensure workup is not overly harsh. |
| Difficulty in Purification | Co-elution with catalyst residues or byproducts. | Filter the crude reaction mixture through a pad of Celite or silica to remove palladium residues before chromatography. |
Safety Precautions
-
This compound: Handle with care. Assumed to be toxic and an irritant.
-
Palladium Catalysts: Can be toxic and are expensive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Potassium phosphate and carbonates are irritants. Handle in a glovebox or a dry environment.
-
Solvents: Toluene, dioxane, and THF are flammable and have associated health risks. Always work in a well-ventilated fume hood.[21]
-
General Handling: Always consult the Safety Data Sheet (SDS) for all reagents before use.[22][23][24] Perform all reactions under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation and potential side reactions.
Conclusion
The offers a robust and versatile platform for the synthesis of novel, highly functionalized molecules. By understanding the mechanistic nuances of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can rationally design experiments and troubleshoot issues effectively. The protocols and insights provided in this guide serve as a validated starting point for the exploration of this valuable chemical space, empowering the discovery and development of new therapeutic agents and advanced materials.
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Vertex AI Search. (2025, September 4). Role of palladium catalyst in cross-coupling reactions. 5
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. 3
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MilliporeSigma. Cross-Coupling Reactions Guide. 2
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. 6
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The Nobel Prize Foundation. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 7
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Myers, A. The Suzuki Reaction. Chem 115 Course Notes. 10
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Organic Chemistry Portal. Suzuki Coupling. 11
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Wikipedia. Suzuki reaction. 8
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Lima, F., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. 12
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WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. 1
-
Thermo Fisher Scientific. (2024, February 4). SAFETY DATA SHEET: 3-Nitrobenzotrifluoride. 22
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Wikipedia. Buchwald–Hartwig amination. 4
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 2-aminobenzotrifluoride. Link
-
Merck Millipore. (2022, January 23). Safety Data Sheet: 2-Aminobenzotrifluoride for synthesis. 21
-
Royal Society of Chemistry. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. 25
-
Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 2-Methyl-3-nitrobenzotrifluoride. 23
-
Fisher Scientific. SAFETY DATA SHEET: 2-Amino-6-(trifluoromethyl)pyridine. 24
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. 14
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. 13
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. 15
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Wang, L., et al. (2012). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Molecules. 26
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ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. 27
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Harish Chopra SLIET. (2021, July 26). Buchwald-Hartwig Amination Reaction. YouTube. 28
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Wikipedia. Sonogashira coupling. 17
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Organic Chemistry Data. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. 16
-
Denmark Group, University of Illinois. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. 9
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Cormac Quigley. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. 29
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Curran, D. P., et al. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. 30
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Organic Chemistry Portal. Sonogashira Coupling. 18
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Hartwig, J. F., et al. (2016, September 28). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. 31
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Morken, J. P., et al. (2023, January 25). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC. 32
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Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. 33
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Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. 34
-
ChemTube 3D. (2017, September 3). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. YouTube. 35
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National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. PMC. 19
-
Google Patents. US4242286A - Process for preparing benzotrifluoride and its derivatives. 36
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. 20
-
Molander, G. A., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. 37
-
University of California. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. 38
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Application Note & Protocol: Strategic N-Arylation of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Introduction: Navigating a Challenging Coupling
The synthesis of N-arylated aromatic amines is a cornerstone of modern medicinal chemistry and materials science. Molecules incorporating the benzotrifluoride motif are of particular interest due to the ability of the -CF₃ group to enhance metabolic stability, binding affinity, and lipophilicity. However, the N-arylation of substrates like 2-Amino-6-bromo-3-nitrobenzotrifluoride presents a significant synthetic challenge. This molecule is characterized by two potent electron-withdrawing groups (nitro and trifluoromethyl), which drastically reduce the nucleophilicity of the amine, and a sterically encumbering ortho-bromo substituent.
Standard nucleophilic substitution methods are often ineffective for such deactivated systems.[1] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has provided a powerful and versatile tool for forming C-N bonds under conditions that tolerate a wide range of functional groups.[1][2][3] This guide provides a detailed examination of the critical parameters for the successful N-arylation of this challenging substrate, explains the rationale behind component selection, and offers a robust experimental protocol for researchers in drug discovery and process development.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[2][4] The reaction's success with electron-deficient anilines hinges on a carefully orchestrated catalytic cycle, where the choice of ligand is paramount.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[2][7]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to the electron-rich, coordinatively unsaturated Pd(0) complex. This is often the rate-determining step.[5] This forms a Pd(II) intermediate.
-
Ligand Exchange & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species, generating a palladium-amido complex.
-
Reductive Elimination: This final, crucial step involves the formation of the C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Component Selection: A Rationale-Driven Approach
The success of coupling a deactivated and sterically hindered substrate like this compound is critically dependent on the judicious selection of each reaction component.
| Component | Selection Rationale & Causality |
| Palladium Source | Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) or Pd(0) Sources (e.g., Pd₂(dba)₃). [7] Pd(II) sources require in situ reduction to the active Pd(0) state, often by the phosphine ligand or amine.[2] Modern, well-defined precatalysts (e.g., XPhos Pd G3) are often preferred as they are air-stable and ensure consistent generation of the active catalyst, leading to more reproducible results.[8] |
| Ligand | Critical for Success. The low nucleophilicity of the substrate amine and potential for steric hindrance necessitate the use of highly active ligands. Electron-rich, sterically bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are the gold standard.[3][9] Their bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which undergoes rapid oxidative addition. Furthermore, their steric presence facilitates the final reductive elimination step, which is often slow for electron-deficient substrates.[10] |
| Base | Strong, Non-Nucleophilic Base. A strong base is required to deprotonate the weakly acidic, electron-deficient aniline. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7][8] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). However, care must be taken as strong bases like NaOtBu can be incompatible with certain functional groups, though the nitro group on this substrate is generally tolerated under carefully controlled conditions.[2] |
| Solvent | Anhydrous, Aprotic, and Degassed. Common solvents include toluene, dioxane, or tert-butanol .[9] The solvent must be anhydrous as water can hydrolyze the base and interfere with the catalyst. It is crucial to degas the solvent thoroughly (e.g., via freeze-pump-thaw or sparging with an inert gas) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8] |
| Temperature | Elevated Temperatures. Typical reaction temperatures range from 80-110 °C .[7][9] The thermal energy is necessary to overcome the activation barriers for the oxidative addition and reductive elimination steps, particularly with challenging substrates. |
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol provides a general procedure for the N-arylation of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific arylating agents.
Materials
-
This compound (1.0 equiv.)
-
Aryl Bromide (1.1 - 1.3 equiv.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)[8]
-
Biaryl Phosphine Ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv.)
-
Anhydrous, Degassed Toluene
-
Inert Gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Reaction Workflow
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Step-by-Step Procedure
-
Reaction Setup (under Inert Atmosphere): To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and sodium tert-butoxide (1.5 equiv.).[8][9]
-
Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[8]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (to a concentration of approx. 0.1-0.2 M with respect to the limiting reagent).
-
Reaction: Place the sealed flask into a preheated oil bath at 100-110 °C and stir the mixture vigorously for 12-24 hours.[9] Vigorous stirring is important as the base is not fully soluble.[7]
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure rigorous exclusion of oxygen and moisture. Use a fresh bottle of a well-defined precatalyst.[8] |
| Insufficiently strong base or base degradation | Use freshly opened, high-purity NaOtBu. Consider a stronger base like LHMDS if compatibility allows. | |
| Low reaction temperature | Increase the temperature in 10 °C increments, monitoring for decomposition. | |
| Formation of Side Products | Hydrodehalogenation (Ar-H instead of Ar-NHR') | This can result from a side reaction involving β-hydride elimination.[1] Changing the ligand (e.g., to one with a wider bite angle like Xantphos) or lowering the temperature slightly may help. |
| Diarylation of the amine | While less likely with this sterically hindered substrate, ensure the stoichiometry of the amine to aryl halide is not excessively high. | |
| Substrate Decomposition | Base incompatibility | The nitro group can be sensitive to very harsh basic conditions. If decomposition is observed, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and a more polar solvent like dioxane, though this may require a more active catalyst system and longer reaction times.[3] |
Conclusion
The N-arylation of this compound, while challenging, is readily achievable through a well-optimized Buchwald-Hartwig amination protocol. Success is fundamentally linked to the rational selection of an appropriate catalyst system, particularly a sterically hindered and electron-rich biaryl phosphine ligand, paired with a strong, non-nucleophilic base. Rigorous adherence to anhydrous and anaerobic reaction conditions is essential for catalytic activity and reproducibility. The protocol and guidelines presented here provide a robust starting point for researchers to synthesize these valuable, fluorine-containing scaffolds for applications in pharmaceutical and materials development.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]
-
Stambuli, J. P., et al. (2004). Palladium-catalyzed synthesis of N-aryl-2-benzylindolines via tandem arylation of 2-allylaniline: control of selectivity through in situ catalyst modification. Journal of the American Chemical Society. Retrieved from [Link]
-
Lundgren, R. J., & Stradiotto, M. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Synthesis. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of the Amino Group in 2-Amino-6-bromo-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Amino-6-bromo-3-nitrobenzotrifluoride is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The presence of a nucleophilic amino group, an electron-withdrawing nitro group, a bulky bromine atom, and a lipophilic trifluoromethyl group on the same scaffold makes it a versatile precursor for the synthesis of a diverse array of complex molecules. The strategic modification, or derivatization, of the primary amino group is a critical step in harnessing the synthetic potential of this molecule. This guide provides a comprehensive overview of common and effective methods for the derivatization of the amino group in this compound, including acylation, sulfonylation, N-alkylation, and Boc protection.
The reactivity of the amino group in this molecule is significantly influenced by the electronic and steric effects of the surrounding substituents. The potent electron-withdrawing nature of the adjacent nitro group and the trifluoromethyl group substantially reduces the nucleophilicity of the amine, making it less reactive than simple anilines.[1] Consequently, derivatization reactions often necessitate more forcing conditions or specific activation strategies to achieve satisfactory yields. This document outlines detailed, field-proven protocols designed to address these challenges, providing researchers with a reliable starting point for their synthetic endeavors.
I. N-Acylation: Synthesis of Amides
The conversion of the amino group to an amide is a fundamental transformation that can modulate the electronic properties of the molecule, introduce new functionalities, and serve as a key step in the synthesis of various bioactive compounds. The reduced nucleophilicity of the amino group in this compound requires the use of reactive acylating agents such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.
Protocol 1: Acetylation using Acetyl Chloride
This protocol describes a standard procedure for the N-acetylation of this compound using acetyl chloride in the presence of a non-nucleophilic base like triethylamine.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(2-bromo-3-nitro-6-(trifluoromethyl)phenyl)acetamide.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acetyl chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Product | N-(2-bromo-3-nitro-6-(trifluoromethyl)phenyl)acetamide |
Experimental Workflow Diagram:
Caption: N-Acylation Workflow.
II. N-Sulfonylation: Synthesis of Sulfonamides
The synthesis of sulfonamides from the amino group introduces a key pharmacophore present in numerous therapeutic agents.[2][3] This transformation typically involves the reaction of the amine with a sulfonyl chloride in the presence of a base. Given the deactivated nature of the starting aniline, a strong base and potentially elevated temperatures may be necessary.
Protocol 2: Tosylation using p-Toluenesulfonyl Chloride
This protocol details the synthesis of the N-tosyl derivative of this compound.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with 1 M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-bromo-3-nitro-6-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | p-Toluenesulfonyl chloride, Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 60-80 °C |
| Reaction Time | 4-12 hours |
| Expected Product | N-(2-bromo-3-nitro-6-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |
Experimental Workflow Diagram:
Caption: N-Sulfonylation Workflow.
III. N-Alkylation: Synthesis of Secondary and Tertiary Amines
Direct N-alkylation of the weakly nucleophilic this compound can be challenging and may lead to mixtures of mono- and di-alkylated products.[1] Careful control of stoichiometry and reaction conditions is crucial.
Protocol 3: N-Methylation using Methyl Iodide
This protocol describes a method for the N-methylation of this compound.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous DMF.
-
Add methyl iodide (1.1 eq. for mono-alkylation, >2.2 eq. for di-alkylation) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 6-18 hours. Monitor the reaction by TLC to follow the formation of the product(s).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the mono- and di-alkylated products from any unreacted starting material.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Methyl iodide, Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 50-60 °C |
| Reaction Time | 6-18 hours |
| Expected Product(s) | N-methyl and N,N-dimethyl derivatives |
Experimental Workflow Diagram:
Caption: N-Alkylation Workflow.
IV. Boc Protection: Synthesis of N-Boc Derivative
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[4][5][6] For sterically hindered and electron-deficient anilines, specific conditions may be required to achieve efficient protection.[]
Protocol 4: N-Boc Protection using Di-tert-butyl dicarbonate
This protocol outlines the N-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete conversion of the starting material.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected amine.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Product | tert-butyl (2-bromo-3-nitro-6-(trifluoromethyl)phenyl)carbamate |
Experimental Workflow Diagram:
Caption: N-Boc Protection Workflow.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficiently reactive reagents, low reaction temperature, inadequate reaction time. | Use fresh, high-purity reagents. Increase the reaction temperature in increments. Extend the reaction time and monitor by TLC. For N-alkylation, consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide). |
| Formation of multiple products | Over-reaction (e.g., di-alkylation), side reactions. | For N-alkylation, use a smaller excess of the alkylating agent or add it more slowly. For acylation, ensure the reaction is kept at a low temperature during the addition of the acylating agent. |
| Difficult purification | Products with similar polarity to starting material or byproducts. | Optimize the eluent system for column chromatography. Consider recrystallization from a suitable solvent system. |
| Hydrolysis of product during workup | For acid-sensitive products (e.g., Boc-protected amine), prolonged exposure to acidic conditions. | Minimize the time the product is in contact with acidic solutions during workup. Use a milder acid or a buffered solution if possible. |
Safety Precautions
-
This compound and its derivatives should be handled with care. Assume they are toxic and handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acylating agents (e.g., acetyl chloride) and sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood and take precautions to avoid contact with skin and eyes.
-
Alkylating agents (e.g., methyl iodide) are toxic and should be handled with extreme care.
-
Bases such as triethylamine and pyridine are flammable and have strong odors. Use them in a well-ventilated area.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The derivatization of the amino group in this compound provides access to a wide range of valuable synthetic intermediates. The protocols outlined in this application note offer robust and reproducible methods for N-acylation, N-sulfonylation, N-alkylation, and N-Boc protection. While the electron-deficient nature of the starting material presents certain synthetic challenges, the judicious choice of reagents and reaction conditions can lead to successful derivatization. These protocols should serve as a valuable resource for researchers working in drug discovery and materials science, enabling the efficient and strategic modification of this versatile building block.
References
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006). An efficient and practical protocol for the protection of various aryl and aliphatic amines using (Boc)₂O in the presence of a catalytic amount of iodine under solvent-free conditions. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]
-
Johnson, T. C., Elbert, B. L., Farley, A. J. M., Gorman, T. W., Genicot, C., Lallemand, B., ... & Willis, M. C. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8139–8143. [Link]
- Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
-
MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Catalysts. [Link]
-
PubMed. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Organic Chemistry. [Link]
-
ijarsct. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Fulle, S., & Gmeiner, P. (2012). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(3), 1-8. [Link]
- Google Patents. (n.d.). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
-
Finger, G. C., & Kruse, C. W. (1956). Some trisubstituted benzotrifluorides. Journal of the American Chemical Society, 78(23), 6034–6037. [Link]
-
ResearchGate. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Materials. [Link]
- Google Patents. (n.d.). CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride.
-
Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(14), 4886–4902. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Atlantis Press. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Proceedings of the 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015). [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
MDPI. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Materials. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.
-
PubMed. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. [Link]
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
-
MDPI. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Molecules. [Link]
-
National Institutes of Health. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
-
ResearchGate. (2025). GC/EI-MS Analysis of Amino Acids Derivatized with Pentafluorobenzyl Bromide. Journal of Chromatography B. [https://www.researchgate.net/publication/244941913_GC EI-MS_Analysis_of_Amino_Acids_Derivatized_with_Pentafluorobenzyl_Bromide]([Link] EI-MS_Analysis_of_Amino_Acids_Derivatized_with_Pentafluorobenzyl_Bromide)
-
ResearchGate. (2025). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. Tetrahedron: Asymmetry. [Link]
Sources
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- 4. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Scalable and Efficient Synthesis of 2-Amino-6-bromo-3-nitrobenzotrifluoride for Pharmaceutical and Agrochemical Applications
Introduction
2-Amino-6-bromo-3-nitrobenzotrifluoride is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl, amino, nitro, and bromo functional groups provide a versatile scaffold for the construction of novel active ingredients. For instance, related compounds like 2-Amino-3-bromo-5-nitrobenzotrifluoride are utilized as intermediates in the production of herbicides such as Penoxsulam[1]. The efficient and scalable synthesis of this intermediate is therefore of critical importance for drug development and manufacturing. This application note provides a comprehensive guide to a proposed scale-up synthesis of this compound, detailing the reaction mechanism, a step-by-step experimental protocol, safety considerations, and quality control measures.
Reaction Scheme and Mechanism
The proposed synthesis is a two-step process commencing with the nitration of 2-aminobenzotrifluoride, followed by a regioselective bromination.
Step 1: Nitration of 2-Aminobenzotrifluoride
The initial step involves the nitration of 2-aminobenzotrifluoride to yield 2-amino-3-nitrobenzotrifluoride. The trifluoromethyl group is a meta-director, while the amino group is an ortho-, para-director. Due to the strong activating effect of the amino group, nitration is expected to occur at the positions ortho and para to it. Steric hindrance at the position between the amino and trifluoromethyl groups favors nitration at the 3- and 5-positions.
Step 2: Regioselective Bromination
The subsequent bromination of 2-amino-3-nitrobenzotrifluoride is directed by the existing substituents. The amino group is a strongly activating ortho-, para-director, while the nitro and trifluoromethyl groups are deactivating meta-directors. Consequently, the bromine atom is selectively introduced at the 6-position, which is para to the activating amino group and meta to the deactivating nitro and trifluoromethyl groups.
Process Development and Scale-Up Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several critical parameters to ensure safety, efficiency, and product quality.
-
Stoichiometry and Reagent Addition: Precise control over the stoichiometry of the nitrating and brominating agents is crucial to minimize the formation of byproducts. Slow, controlled addition of the reagents is recommended to manage the exothermic nature of the reactions.
-
Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reagents and intermediates, and ease of product isolation. For the nitration step, a strong acid like sulfuric acid is a common solvent[2][3]. For the bromination, a solvent that is inert to the reaction conditions, such as a halogenated hydrocarbon or an acid like acetic acid, is suitable[4].
-
Temperature Control: Both nitration and bromination are highly exothermic reactions. Maintaining a low and controlled temperature is essential to prevent runaway reactions and the formation of undesirable side products. Industrial-scale reactors with efficient cooling systems are necessary.
-
Work-up and Purification: The work-up procedure must be designed to effectively remove unreacted reagents and byproducts. This typically involves quenching the reaction mixture, followed by extraction and washing. The final product may require recrystallization to achieve the desired purity[5].
Experimental Protocol: Scale-Up Synthesis
This protocol describes a proposed method for the gram-scale synthesis of this compound, which can be adapted for larger-scale production.
Materials and Equipment:
-
2-Aminobenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Sodium Bicarbonate
-
Sodium Sulfite
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Standard laboratory glassware
-
Rotary evaporator
Step 1: Synthesis of 2-Amino-3-nitrobenzotrifluoride
-
Charge the jacketed reactor with concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C with constant stirring.
-
Slowly add 2-aminobenzotrifluoride to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
In a separate vessel, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the reactor, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-amino-3-nitrobenzotrifluoride.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-amino-3-nitrobenzotrifluoride in acetic acid in the reactor.
-
Cool the solution to 10-15 °C.
-
Slowly add N-Bromosuccinimide (NBS) in portions, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with a solution of sodium sulfite to destroy any remaining bromine.
-
Dilute the mixture with water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Safety, Handling, and Waste Disposal
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat[6][7][8].
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of corrosive and toxic vapors[7][8].
-
Handling of Reagents:
-
Concentrated Acids: Nitric acid and sulfuric acid are highly corrosive. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water[9].
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin.
-
Organic Solvents: Ethyl acetate is flammable. Keep away from ignition sources[10].
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated solvent waste containers.
Characterization and Quality Control
The identity and purity of the final product and intermediates must be confirmed using appropriate analytical techniques.
| Analysis | Technique | Expected Results |
| Identity | 1H NMR, 13C NMR, 19F NMR | Spectra consistent with the structure of this compound. |
| Purity | HPLC | Purity ≥ 98% |
| Melting Point | Melting Point Apparatus | A sharp melting point range consistent with a pure compound. |
| Confirmation | Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the product. |
Quality Control Logic Diagram
Caption: Decision-making workflow for the quality control of the final product.
Conclusion
This application note outlines a robust and scalable synthetic route for the preparation of this compound. By carefully controlling reaction parameters and adhering to strict safety protocols, this valuable intermediate can be produced in high yield and purity, facilitating its use in the development of new pharmaceuticals and agrochemicals.
References
- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google P
- CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google P
- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google P
- CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google P
- US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google P
- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google P
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (URL: [Link])
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (URL: [Link])
- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google P
-
Common Name: 3-NITROBENZOTRIFLUORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])
-
2-Amino-3-Bromo-5-NitroBenzotrifluoride | Shubham Is The Prime Exporter Supplier And Manufacturer Of Colorants. (URL: [Link])
- EP0143769A1 - Preparation of ortho-aminobenzotrifluoride - Google P
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- 3. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 4. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Amino-6-bromo-3-nitrobenzotrifluoride Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-bromo-3-nitrobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-substituted aromatic synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to directly address the challenges you may encounter during your experiments. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction yields and purity.
I. Synthetic Strategy Overview
The synthesis of this compound presents a significant regiochemical challenge due to the competing directing effects of the substituents on the aromatic ring. The most plausible and commonly considered synthetic route involves the bromination of a 2-amino-3-nitrobenzotrifluoride precursor. This guide will primarily focus on troubleshooting this specific transformation.
II. Frequently Asked Questions (FAQs)
Q1: What is the most logical precursor for the synthesis of this compound, and how do I synthesize it?
The most direct precursor is 2-amino-3-nitrobenzotrifluoride. A common route to this intermediate begins with the nitration of 2-aminobenzotrifluoride. However, direct nitration of 2-aminobenzotrifluoride with a standard nitric acid/sulfuric acid mixture can be problematic. The strongly acidic conditions will protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-director.[1] This would lead to the undesired 5-nitro isomer.
To achieve the desired 3-nitro isomer, a protection strategy is recommended. The amino group can be acetylated to form 2-acetylaminobenzotrifluoride. The acetamido group is still an ortho-, para-director and activating, guiding the incoming nitro group to the ortho and para positions. While some 4-nitro and 6-nitro isomers may form, the 3-nitro product is a significant possibility due to the combined directing effects. Subsequent hydrolysis of the acetamido group yields the desired 2-amino-3-nitrobenzotrifluoride.
Q2: What are the primary challenges in the bromination of 2-amino-3-nitrobenzotrifluoride to obtain the 6-bromo isomer?
The primary challenge is achieving high regioselectivity for the 6-position. The substituents on the 2-amino-3-nitrobenzotrifluoride ring have competing directing effects:
-
Amino (-NH₂): A strongly activating ortho-, para-director.[2]
-
Nitro (-NO₂): A strongly deactivating meta-director.[2]
-
Trifluoromethyl (-CF₃): A strongly deactivating meta-director.[3]
The powerful ortho-, para-directing effect of the amino group will dominate, directing the incoming electrophile (Br⁺) to the positions ortho and para to it, which are the 4- and 6-positions. The 3-nitro and 1-trifluoromethyl groups will direct to the 5-position, which is sterically hindered and electronically disfavored by the activating amino group. Therefore, the main challenge is separating the desired 6-bromo isomer from the undesired 4-bromo isomer.
Q3: How can I favor the formation of the 6-bromo isomer over the 4-bromo isomer?
While electronic effects suggest both the 4- and 6-positions are activated, steric hindrance can play a crucial role in favoring the 6-position.[4] The 4-position is flanked by two substituents (the 3-nitro and 5-hydrogen), while the 6-position is only adjacent to the 5-hydrogen. A bulky brominating agent might preferentially attack the less sterically hindered 6-position.
Experimental Protocol: Bromination of 2-amino-3-nitrobenzotrifluoride
-
Dissolution: Dissolve 1 equivalent of 2-amino-3-nitrobenzotrifluoride in a suitable solvent such as glacial acetic acid or a halogenated solvent like dichloromethane.
-
Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent at a controlled temperature, typically 0-5 °C. Using NBS instead of elemental bromine can sometimes offer better regioselectivity and milder reaction conditions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: The crude product, likely a mixture of 4-bromo and 6-bromo isomers, will require careful purification by column chromatography on silica gel.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Insufficiently activated brominating agent. Low reaction temperature. | If using NBS, consider adding a catalytic amount of a protic acid (e.g., a drop of H₂SO₄) to generate a more potent electrophile. Cautiously increase the reaction temperature, monitoring for side product formation. |
| Poor Regioselectivity (Mixture of 4- and 6-bromo isomers) | Similar electronic activation of the 4- and 6-positions. | Optimize the solvent and temperature. A less polar solvent might enhance steric effects. Employ a bulkier brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), to increase steric hindrance at the more crowded 4-position. |
| Formation of Di-brominated Product | Excess brominating agent. Prolonged reaction time. | Use a stoichiometric amount of the brominating agent (1.0-1.05 equivalents). Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Side Reactions (e.g., Oxidation of the Amine) | Harsh reaction conditions. | Use a milder brominating agent like NBS. Ensure the reaction temperature is kept low. Consider protecting the amine group as an acetamide, though this will alter the directing effects. |
| Difficult Purification | Similar polarity of the 4- and 6-bromo isomers. | Employ a long chromatography column with a shallow solvent gradient to improve separation. Consider derivatizing the amino group of the isomeric mixture to alter their polarities for easier separation, followed by deprotection. |
IV. Visualizing Reaction Pathways and Logic
Diagram 1: Synthesis Pathway and Key Challenge
Caption: Proposed synthesis of this compound.
Diagram 2: Regioselectivity in Bromination
Caption: Influence of substituents on the regioselectivity of bromination.
V. Advanced Troubleshooting: Alternative Synthetic Strategies
If optimizing the bromination of 2-amino-3-nitrobenzotrifluoride proves to be low-yielding or provides inseparable isomers, consider these alternative approaches:
-
Nitration of a Brominated Precursor: Starting with 2-amino-6-bromobenzotrifluoride, subsequent nitration could potentially yield the desired product. However, the regioselectivity of this reaction would also be complex, with the strong ortho-, para-directing amino group likely leading to a mixture of nitro isomers.
-
Directed Ortho-Metallation: A more advanced strategy involves the use of directed ortho-metallation.[5] The amino group of a precursor like 2-amino-3-nitrobenzotrifluoride can be protected with a directing group (e.g., pivaloyl). This group can then direct lithiation to the adjacent 6-position. Quenching the resulting aryllithium species with an electrophilic bromine source (e.g., 1,2-dibromoethane) would introduce the bromine atom at the desired position with high regioselectivity.[6] This method, while more complex, offers a potential solution to overcome poor regioselectivity in electrophilic aromatic substitution.
VI. Safety Precautions
-
Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Always perform nitrations at low temperatures with slow, controlled addition of the nitrating agent.
-
Bromine and its reagents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
This technical guide provides a framework for troubleshooting and optimizing the synthesis of this compound. By understanding the underlying chemical principles, you can make informed decisions to improve your reaction outcomes. For further assistance, please consult the references provided below.
References
- Finger, G. C., et al. (1951). Some Trisubstituted Benzotrifluorides. Journal of the American Chemical Society, 73(4), 145-148.
-
PrepChem. (2023). Synthesis of 3-amino-2-methylbenzotrifluoride. Retrieved January 18, 2026, from [Link]
- Google Patents. (1988). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Google Patents. (2009). CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride.
-
PrepChem. (2023). Synthesis of 3-nitrobenzotrifluoride. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved January 18, 2026, from [Link]
-
Shubham. (n.d.). 2-Amino-3-Bromo-5-NitroBenzotrifluoride. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). The halogenation of aromatics: Part IX. Vapour‐phase chlorination and bromination of benzotrifluoride. Retrieved January 18, 2026, from [Link]
-
University of North Texas. (n.d.). SOME REACTIONS OF m-AMINOBENZOTRIFLUORIDE AND ITS BROMINATED DERIVATIVES. Retrieved January 18, 2026, from [Link]
- Google Patents. (1985). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
-
PubMed. (2015). Efficient three-component one-pot synthesis of steroidal polysubstituted anilines. Retrieved January 18, 2026, from [Link]
- Google Patents. (2013). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
-
National Institutes of Health. (2018). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved January 18, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Deep Dive into 2-Amino-5-bromobenzotrifluoride: Synthesis and Pharmaceutical Applications. Retrieved January 18, 2026, from [Link]
- Google Patents. (2013). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved January 18, 2026, from [Link]
-
Reddit. (2024). Shouldnt it be B to lessen steric hindrance?!? : r/OrganicChemistry. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 6-Amino-2-bromo-3-(trifluoromethyl)benzamide. Retrieved January 18, 2026, from [Link]
-
CHIMIA. (2015). Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. Retrieved January 18, 2026, from [Link]
-
American Chemical Society. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Retrieved January 18, 2026, from [Link]
-
Chemistry Stack Exchange. (2016). Why does nitration of aromatic amines give meta directed nitro compounds?. Retrieved January 18, 2026, from [Link]
- Google Patents. (2016). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Google Patents. (1985). EP0143769A1 - Preparation of ortho-aminobenzotrifluoride.
-
PubMed Central. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved January 18, 2026, from [Link]
-
Tikrit Journal of Pure Science. (2011). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved January 18, 2026, from [Link]
-
RSC Publishing. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Retrieved January 18, 2026, from [Link]
-
PubMed. (2026). Regioselective multicomponent synthesis of α-boryl ureas: discovery of a potent main protease inhibitor. Retrieved January 18, 2026, from [Link]
-
J&K Scientific. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. Retrieved January 18, 2026, from [Link]
-
American Chemical Society. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2016). How Amino and Nitro Substituents Direct Electrophilic Aromatic Substitution in Benzene: Explanation with Kohn-Sham Molecular Orbital Theory and Voronoi Deformation Density Analysis. Retrieved January 18, 2026, from [Link]
-
SciSpace. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 18, 2026, from [Link]
- Google Patents. (1995). US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride.
-
RSC Publishing. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved January 18, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproducts in Reactions of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Welcome to the technical support guide for 2-Amino-6-bromo-3-nitrobenzotrifluoride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but complex building block. Our goal is to provide field-proven insights and scientifically grounded solutions to common challenges encountered during its use, focusing specifically on the formation of unwanted byproducts. As Senior Application Scientists, we understand that success lies not just in knowing the steps of a protocol, but in understanding the chemistry behind them.
This guide is structured as a series of frequently asked questions (FAQs) that directly address specific experimental issues. We will explore the causality behind byproduct formation and offer validated protocols to enhance reaction selectivity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: The Case of the Missing Bromine - Unwanted Dehalogenation
Question: I am attempting to reduce the nitro group of this compound using catalytic hydrogenation (H₂/Pd-C), but my analysis shows a significant amount of a debrominated byproduct, 2-Amino-3-nitrobenzotrifluoride. Why is this happening and how can I prevent it?
Answer: This is a classic and frequently encountered issue known as hydrodebromination. It is a common side reaction during catalytic hydrogenation of halogenated aromatic compounds.[1]
The Chemistry Behind the Problem: Palladium on carbon (Pd/C) is an exceptionally active catalyst for hydrogenation. While highly efficient at reducing nitro groups, it is also notoriously effective at cleaving carbon-halogen bonds, particularly C-Br and C-I bonds.[2] The mechanism involves oxidative addition of the aryl halide to the palladium surface, followed by hydrogenolysis, which replaces the bromine atom with a hydrogen atom from the H₂ atmosphere. The electron-rich nature of the aromatic ring, enhanced by the amino group, can facilitate this unwanted reaction.
Troubleshooting & Mitigation Strategies:
Your choice of catalyst and reaction conditions is critical to favor nitro reduction over dehalogenation.
| Strategy | Rationale | Recommended Action |
| Catalyst Selection | Different catalysts exhibit different selectivities. Raney Nickel is known to be less prone to causing dehalogenation of aryl halides compared to Pd/C.[2] | Switch from Pd/C to Raney Nickel. This is often the most effective single change you can make. |
| Reaction Additives | Certain additives can act as catalyst "poisons" or modifiers, selectively inhibiting the dehalogenation pathway without significantly slowing the desired nitro reduction. | Add a stoichiometric or sub-stoichiometric amount of a base like triethylamine (Et₃N) or a sulfur source like diethyl sulfide to the reaction mixture. |
| Alternative Reductants | Chemical reduction methods avoid the use of molecular hydrogen and heterogeneous catalysts, thereby circumventing the hydrodehalogenation pathway entirely. | Use metal/acid combinations like Iron in acetic acid or Tin(II) chloride (SnCl₂) in HCl/Ethanol.[2][3] These are highly chemoselective for the nitro group. |
Validated Protocol: Selective Nitro Group Reduction using Iron
This protocol is designed to selectively reduce the nitro group while preserving the aryl bromide.
Materials:
-
This compound
-
Iron powder (fine, <325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of this compound (1.0 eq) and iron powder (5.0 eq) in a 3:1 mixture of Ethanol:Water.
-
Add ammonium chloride (2.0 eq) to the mixture. The NH₄Cl serves as a mild proton source and electrolyte.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with Ethanol and Ethyl Acetate.
-
Combine the filtrates and remove the organic solvents under reduced pressure.
-
To the remaining aqueous residue, add Ethyl Acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired product, 3-Amino-6-bromo-2-(trifluoromethyl)aniline.
FAQ 2: Incomplete Reduction & Dimeric Byproducts
Question: My nitro reduction is sluggish, or I am isolating unexpected colored byproducts that appear to be dimers (azo/azoxy compounds). What is causing this?
Answer: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates.[4] If the reaction conditions are not optimized, these intermediates can accumulate or react with each other to form dimeric species.
The Chemistry Behind the Problem: The complete reduction pathway involves the following steps: R-NO₂ (nitro) → R-NO (nitroso) → R-NHOH (hydroxylamine) → R-NH₂ (amine)
-
Incomplete Reduction: Insufficient reducing agent, low temperature, or short reaction times can lead to the accumulation of nitroso or hydroxylamine intermediates.
-
Dimeric Byproduct Formation: Under neutral or basic conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy (R-N=N(O)-R) compounds. Further reduction of azoxy compounds can lead to azo (R-N=N-R) and hydrazo (R-NH-NH-R) species.[4] Certain reducing agents, like Lithium Aluminum Hydride (LiAlH₄), are known to yield azo compounds when used with aromatic nitro substrates and should be avoided for this transformation.[2]
Caption: Fig 1. Nitro reduction pathway and byproduct formation.
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Ensure Sufficient Reagent | Stoichiometric reducing agents (Fe, SnCl₂) must be used in sufficient excess to drive the reaction to completion through all intermediates. | Use at least 3-5 equivalents of the metal reductant. Ensure vigorous stirring to maintain surface area. |
| Control pH | Acidic conditions favor the complete reduction to the amine by protonating intermediates and preventing condensation reactions. | The use of reagents like SnCl₂ in HCl or Fe in Acetic Acid/NH₄Cl inherently provides the required acidic environment.[2][3] |
| Choose Appropriate Reagent | Select a reductant known for clean conversion to the amine. | Tin(II) Chloride (SnCl₂) is an excellent choice. It is a mild and highly selective reagent for converting aromatic nitro compounds to anilines, even in the presence of other reducible groups.[2] |
FAQ 3: Stability of the Trifluoromethyl Group
Question: I am planning a multi-step synthesis. Under what conditions should I be concerned about the hydrolysis of the -CF₃ group into a carboxylic acid (-COOH)?
Answer: The trifluoromethyl group is one of the most stable functional groups in organic chemistry. However, it is not completely inert and can be hydrolyzed under forcing conditions.
The Chemistry Behind the Problem: The C-F bond is extremely strong, and the fluorine atoms shield the carbon from nucleophilic attack. Hydrolysis requires harsh conditions that can facilitate the cleavage of these bonds.[5] This typically involves:
-
Strongly Acidic Conditions: Fuming sulfuric acid, often in combination with other acids like boric acid, at elevated temperatures can promote hydrolysis.[6][7] The proposed mechanism involves protonation of a fluorine atom, followed by loss of HF to generate a difluorocarbocation, which is then attacked by a nucleophile (like H₂SO₄ or water).[7]
-
Strongly Basic Conditions: While less common for aryl -CF₃ groups, prolonged heating with strong aqueous bases can also lead to hydrolysis.[8][9]
Conditions to Avoid for -CF₃ Group Stability:
| Condition | Reagents | Temperature | Risk Level |
| Superacidic | H₂SO₄ (fuming) / Boric Acid | > 100 °C | High |
| Strongly Acidic | Concentrated H₂SO₄, HCl | > 100 °C (prolonged) | Moderate |
| Strongly Basic | 50% NaOH (aq), KOH (aq) | > 100 °C (prolonged) | Moderate |
| Standard Aqueous Acid/Base | 1-6 M HCl, NaOH | < 80 °C | Low |
For most standard synthetic transformations (e.g., amide couplings, Suzuki couplings, reductions), the -CF₃ group is completely stable. Concern is only warranted if your planned steps involve prolonged heating in highly concentrated acid or base.
FAQ 4: Dealing with Isomeric Impurities
Question: My batch of this compound seems to contain regioisomers. How can these arise, and how do they impact subsequent reactions?
Answer: The presence of regioisomers almost always traces back to the synthesis of the starting material, specifically the electrophilic nitration step. The directing effects of the substituents on the aromatic ring are often in conflict, leading to a mixture of products.
The Chemistry Behind the Problem: Let's consider a plausible precursor: 2-Amino-6-bromobenzotrifluoride . To synthesize your target compound, this precursor would be nitrated. The directing effects of the existing groups are as follows:
-
-NH₂ (Amino): Strongly activating, ortho-, para-directing.
-
-Br (Bromo): Deactivating, ortho-, para-directing.
-
-CF₃ (Trifluoromethyl): Strongly deactivating, meta-directing.
The positions on the ring are influenced by these groups, creating a complex product profile. While the 3-nitro isomer is often the major product, other isomers are almost certainly formed.
Caption: Fig 2. Directing effects leading to isomeric byproducts.
Impact and Recommendations:
-
Characterize Thoroughly: Before use, always characterize the starting material using high-resolution techniques like ¹H NMR, ¹⁹F NMR, and HPLC-MS to quantify the level of isomeric impurities.
-
Consider Purification: If isomeric purity is critical for your application (e.g., in pharmaceutical development), purification of the starting material by chromatography or recrystallization may be necessary.
-
Predict Byproducts: Be aware that any isomeric impurities will likely undergo the same reactions as your target molecule, leading to a parallel set of isomeric products that can complicate purification and analysis downstream.
Summary: Common Byproducts and Prevention
| Byproduct Name | Common Cause | Key Prevention Strategy |
| 2-Amino-3-nitrobenzotrifluoride | Hydrodebromination during catalytic hydrogenation. | Replace Pd/C with Raney Nickel, or use chemical reductants like Fe/NH₄Cl or SnCl₂.[2] |
| Azo/Azoxy Dimers | Incomplete reduction of the nitro group; condensation of intermediates. | Use acidic conditions (Fe/AcOH, SnCl₂/HCl) and a sufficient excess of the reducing agent. Avoid LiAlH₄.[2][4] |
| 2-Amino-6-bromo-3-nitrobenzoic acid | Hydrolysis of -CF₃ group. | Avoid prolonged heating (>100 °C) in highly concentrated or fuming acids/bases.[6][7] |
| Isomeric Nitro Compounds | Non-selective nitration during synthesis of the starting material. | Characterize incoming material thoroughly. Purify by chromatography if necessary. |
| 2-Amino-6-hydroxy-3-nitrobenzotrifluoride | Nucleophilic Aromatic Substitution (SNAr) by hydroxide or other nucleophiles. | Use non-nucleophilic bases (e.g., K₂CO₃, DBU) if SNAr is not desired. Avoid aqueous NaOH/KOH at high temperatures. |
References
-
Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-20. [Link]
-
Gershon, D. J., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
-
Al-Masri, M., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(11), 6543-6550. [Link]
-
Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from Unacademy. [Link]
-
Wikipedia contributors. (n.d.). Reduction of nitro compounds. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Sadowsky, D., et al. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Simons, J. H., & Ramler, E. O. (1943). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 65(3), 389–392. [Link]
-
Al-Masri, M., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Published by the Royal Society of Chemistry. [Link]
-
Gershon, D. J., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
Sources
- 1. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
purification techniques for 2-Amino-6-bromo-3-nitrobenzotrifluoride
Answering the user's request.## Technical Support Center: Purification of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of this compound (CAS No. 1445995-76-5). This resource is designed for researchers, chemists, and drug development professionals who handle this specialized intermediate. Our goal is to provide practical, field-tested advice to help you overcome common challenges and achieve high purity in your experiments. The guidance herein is structured to explain the causality behind our recommendations, ensuring you can adapt these principles to your specific laboratory context.
Part 1: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. The compound's structure—featuring an amine, a nitro group, a bromine atom, and a trifluoromethyl group—gives it a unique polarity and reactivity profile that can present challenges.
| Symptom Observed | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low Yield After Recrystallization | 1. Incorrect Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Excessive Solvent Volume: Using too much solvent prevents the solution from becoming supersaturated upon cooling. 3. Premature Crystallization: Crystals formed during hot filtration, leading to product loss. | 1. Re-evaluate Solvent System: Test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures). A good solvent will dissolve the compound when hot but poorly when cold.[1] 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. This maximizes recovery upon cooling. 3. Prevent Cooling: Preheat the filtration funnel and receiving flask. Use a fluted filter paper for faster filtration to minimize the time the hot solution is exposed to cooler surfaces. |
| Persistent Impurities in NMR/HPLC | 1. Isomeric Impurities: Contamination with regioisomers (e.g., 2-Amino-4-bromo-3-nitrobenzotrifluoride) that have very similar polarity. 2. Unreacted Starting Materials: Incomplete reaction leaving behind starting materials. 3. Over-bromination: Presence of dibromo byproducts.[1] | 1. Employ Column Chromatography: This is the most effective method for separating compounds with slight polarity differences.[2] Use a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 15%) to improve separation. 2. Acid/Base Wash: If the starting material has a different acidic/basic character, a liquid-liquid extraction workup prior to purification can remove it. For example, an acidic wash could remove a more basic starting material. 3. Stoichiometric Control: In the synthetic step, ensure no more than one equivalent of the brominating agent is used and that it is added slowly to prevent localized high concentrations. |
| Product Streaking on TLC Plate | 1. Sample Overload: Too much compound was spotted on the TLC plate. 2. Inappropriate Mobile Phase: The solvent system is too polar, causing the compound to move with the solvent front, or not polar enough, causing it to remain at the baseline. 3. Compound Acidity/Basicity: The free amine or the overall molecule may interact strongly with the acidic silica gel. | 1. Dilute the Sample: Prepare a more dilute solution of your compound for spotting. 2. Optimize Eluent: Test a range of solvent systems. For a compound like this, start with hexane/ethyl acetate or dichloromethane/methanol systems. 3. Modify Stationary/Mobile Phase: Add a small amount of triethylamine (~0.5-1%) to the mobile phase to neutralize acidic sites on the silica gel and reduce streaking. Alternatively, use neutral alumina as the stationary phase. |
| Compound Appears as a Dark Oil, Not a Yellow Solid | 1. Residual Solvent: Trapped solvent can depress the melting point and give an oily appearance. 2. Presence of Impurities: Impurities often disrupt the crystal lattice, preventing solidification. 3. Decomposition: The compound may be degrading due to heat, light, or incompatible conditions. Nitroaromatic compounds can be sensitive. | 1. Dry Thoroughly: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. 2. Re-purify: Perform column chromatography to remove impurities that are inhibiting crystallization.[3] 3. Trituration: Attempt to induce crystallization by adding a non-solvent (e.g., hexanes) to the oil and scratching the side of the flask with a glass rod. Store the compound in a cool, dark place away from strong acids, bases, and reducing agents. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying crude this compound?
The optimal method depends on the impurity profile.
-
Initial Assessment: Always begin by running a Thin-Layer Chromatography (TLC) and obtaining an NMR or HPLC of the crude material.
-
For High Purity (>90%): If the crude product is relatively clean with minor impurities, recrystallization is the most efficient method.
-
For Complex Mixtures (<90%): If there are multiple, closely related impurities (e.g., isomers), flash column chromatography on silica gel is necessary.
Caption: Decision workflow for selecting a purification method.
Q2: How do I select an appropriate solvent system for recrystallization?
The principle of "like dissolves like" is a good starting point. Our target molecule has polar (amino, nitro) and non-polar (trifluoromethyl, bromo-phenyl) regions.
-
Screening: Test the solubility of a small amount of crude material in various solvents at room temperature and with heating.
-
Ideal Properties: The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely at its boiling point.
-
Common Solvents to Test:
-
Alcohols: Ethanol, Isopropanol
-
Esters: Ethyl Acetate
-
Hydrocarbons: Toluene, Hexanes, Cyclohexane
-
Mixed Solvent Systems: Often provide the best results. A common approach is to dissolve the compound in a minimal amount of a good solvent (like ethyl acetate) and then slowly add a poor solvent (like hexanes) to the hot solution until it becomes slightly cloudy.[1]
-
Q3: What are the likely impurities I need to remove?
Based on typical synthetic routes for halogenated nitroaromatics, you should be aware of:
-
Starting Materials: Any unreacted precursors.
-
Regioisomers: Bromination of an activated ring can lead to substitution at other positions.
-
Di-substituted Products: Over-reaction can lead to the introduction of a second bromine atom.[1]
-
Reduction Byproducts: If the synthesis involves the reduction of a dinitro compound, partially reduced intermediates may be present.
Q4: The compound is a yellow solid. Is a darker color an indication of impurity?
Yes. While many nitroaromatic compounds are inherently colored (typically yellow to orange), a dark brown or black coloration often indicates the presence of baseline impurities or decomposition products.[4] These are typically highly polar and can be removed by filtering a solution of the crude product through a short plug of silica gel or by full column chromatography.
Q5: How should I store the purified this compound?
To ensure long-term stability, the purified compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[4] It should be kept away from strong oxidizing and reducing agents. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent slow oxidation of the amine group.
Part 3: Detailed Experimental Protocols
These protocols are provided as a starting point. Experienced chemists should adapt them based on their specific observations.
Protocol 1: Recrystallization from an Ethyl Acetate/Hexanes System
This protocol is ideal for purifying material that is already >90% pure.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, preheat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove the solids.
-
Induce Crystallization: To the clear, hot filtrate, add hot hexanes dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This is the preferred method for separating complex mixtures.
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Aim for a solvent system that gives your desired product an Rf value of ~0.25-0.35. A good starting point is a 10-20% Ethyl Acetate in Hexanes mixture.
-
Prepare the Column:
-
Select an appropriately sized column for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes).[2]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.[2]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (~2-3x the weight of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution: Begin running the mobile phase through the column. Start with a low polarity (e.g., 5% EtOAc/Hexanes) and collect fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.
-
Fraction Analysis: Monitor the fractions being collected by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Caption: Step-by-step workflow for flash column chromatography.
References
- 3-Amino-6-Nitrobenzotrifluoride - bouling chemical co., limited. Bouling Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkWaUWr8lFwZUhkyzpiFEzfJ6FZNILKzuLnjkMzXgTH96bNi0tstcMmN2aTrm-bVbjp25ekW6Yx1tx7UI8po6N1A5A-Ur2szg_E5-0EHS15Qm0CUkz9IrGh2ftEXkiGcx5cks1OPKbTgz-f50rAuXW7tkg82GxuNW98rRhquH9vnaY4GvcYHzdp81T4A==]
- Column Chromatography. Professor Dave Explains via YouTube. [URL: https://www.youtube.
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [URL: https://www.researchgate.net/publication/233765188_Synthesis_and_characterization_of_critical_process_related_impurities_of_an_asthma_drug_-_Zafirlukast]
- Column Chromatography - Magritek. Magritek. [URL: https://www.magritek.
- Novel synthesis of 3-amino-2-methylbenzotrifluoride. Google Patents. [URL: https://patents.google.
- This compound, 98% Purity. A2B Chem. [URL: https://www.a2bchem.com/product/2-amino-6-bromo-3-nitrobenzotrifluoride-cas-1445995-76-5-a289355]
- Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Google Patents. [URL: https://patents.google.
- Method for preparing 2-brom-5-nitrobenzotrifluoride. Google Patents. [URL: https://patents.google.
- Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. BenchChem. [URL: https://www.benchchem.com/pdf/6-bromopyridin-3-amine-synthesis-troubleshooting.pdf]
- Performing Column Chromatography. Professor Dave Explains via YouTube. [URL: https://www.youtube.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022833/]
- This compound | 1445995-76-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/apolloscientific/apo455836864]
Sources
Technical Support Center: Suzuki Coupling of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-Amino-6-bromo-3-nitrobenzotrifluoride. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with this specific transformation. We will delve into common failure modes, provide detailed, step-by-step troubleshooting protocols, and explain the chemical reasoning behind our recommendations.
Introduction: The Challenge of an Electron-Deficient, Multi-Functionalized Substrate
This compound is a particularly challenging substrate for Suzuki coupling due to a confluence of electronic and steric factors. The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly deactivate the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Furthermore, the presence of the free amino (-NH₂) group can lead to catalyst inhibition or undesired side reactions through coordination to the palladium center.
This guide will provide a structured approach to overcoming these hurdles, focusing on the logical selection of catalysts, ligands, bases, and reaction conditions to achieve successful coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing to initiate? I see only starting material.
A1: The most probable cause is the low reactivity of the C-Br bond for oxidative addition due to the powerful electron-withdrawing groups (-NO₂ and -CF₃) on the aromatic ring. Your catalyst system may not be electron-rich enough to break this bond efficiently. Additionally, the amino group might be coordinating to and inhibiting the palladium catalyst. Consider switching to a more electron-rich phosphine ligand or a pre-catalyst designed for challenging substrates.
Q2: I'm observing significant debromination of my starting material. What causes this?
A2: Debromination is a common side reaction, particularly with electron-deficient aryl halides. It often occurs when the transmetalation step is slow compared to competing pathways like β-hydride elimination from an intermediate palladium-hydride species. This can be exacerbated by certain bases or impurities in the reaction mixture. Using a weaker base or ensuring your boronic acid/ester is of high purity can help mitigate this issue.
Q3: My reaction is producing a complex mixture of byproducts. How can I improve selectivity?
A3: A complex product mixture suggests that side reactions are competing with the desired coupling. Potential issues include reactions involving the nitro or amino groups, or homo-coupling of the boronic acid. The choice of base is critical; strong bases can promote undesired reactions. Lowering the reaction temperature, changing the solvent, and carefully selecting a milder base like potassium phosphate (K₃PO₄) can significantly improve selectivity.
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting, organized by common experimental observations.
Observation 1: Low to No Conversion of Starting Material
If you are observing less than 10% conversion of your this compound, the primary suspect is an inefficient catalytic system for this specific substrate.
Root Cause Analysis:
-
Insufficiently Active Catalyst: The palladium(0) species may not be electron-rich enough to undergo oxidative addition with the deactivated C-Br bond.
-
Ligand Failure: The chosen ligand may not be sterically bulky or electron-donating enough to promote the necessary reductive elimination step or may be unstable under the reaction conditions.
-
Catalyst Inhibition: The free amine on your substrate can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Recommended Actions:
-
Enhance Catalyst Activity: The standard Pd(PPh₃)₄ may not be sufficient. Switch to a more robust catalyst system known for coupling challenging substrates.
-
Recommended Ligands: Utilize electron-rich and sterically hindered biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands promote both oxidative addition and reductive elimination.[1]
-
Advanced Pre-catalysts: Employ modern palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4). These complexes are often more stable and generate the active Pd(0) species more cleanly and efficiently.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in increments of 10 °C. Electron-deficient aryl bromides often require more thermal energy to undergo oxidative addition. Monitor for decomposition.
-
Solvent: The choice of solvent can significantly impact catalyst solubility and reactivity. Screen common Suzuki solvents such as 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF), often with a small amount of water.
-
Experimental Protocol: Catalyst System Screening
-
Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: To each vial, add a different pre-catalyst/ligand system (2-5 mol% Pd).
-
Vial A: Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)
-
Vial B: XPhos Pd G3 (2 mol%)
-
Vial C: Pd(OAc)₂ (2 mol%) with RuPhos (4 mol%)
-
-
Reaction: Add degassed solvent (e.g., Dioxane/H₂O 10:1) to each vial. Heat the reactions to 100 °C and monitor by LC-MS or TLC over 2-12 hours.
-
Analysis: Compare the conversion rates to identify the most effective catalyst system.
Observation 2: Significant Side Product Formation (e.g., Debromination, Homocoupling)
The formation of byproducts indicates that the desired cross-coupling pathway is facing competition from undesired reactions.
Root Cause Analysis:
-
Debromination: This occurs when a palladium-hydride species is formed, which then reductively eliminates with your aryl halide to replace the bromine with hydrogen. This can be promoted by certain bases or impurities.[2]
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2]
-
Base-Induced Degradation: Strong bases can react with the nitro group or other sensitive functionalities on your substrate or product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Recommended Actions:
-
Base Selection is Critical: The role of the base is to activate the boronic acid for transmetalation.[3][4][5] However, a base that is too strong can cause the issues mentioned above.
-
Switch to a Weaker Base: If you are using strong bases like NaOH or K-OtBu, switch to milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive substrates. Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) are also viable alternatives.
-
Anhydrous Conditions: For some systems, running the reaction under strictly anhydrous conditions with a base like CsF can suppress water-related side reactions.
-
-
Ensure Rigorous Inert Atmosphere:
-
Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which promotes boronic acid homocoupling. Use at least three freeze-pump-thaw cycles or sparge with argon for 30-60 minutes.
-
Inert Gas: Maintain a positive pressure of a high-purity inert gas (Argon is preferred over Nitrogen) throughout the reaction setup and duration.
-
-
Assess Boronic Acid Quality:
-
Purity: Low-quality boronic acids can contain boric acid (from hydrolysis), which can interfere with the reaction. Use freshly purchased, high-purity boronic acid or recrystallize it before use.
-
Consider Boronate Esters: MIDA boronates or pinacol esters are often more stable than their corresponding boronic acids and can lead to cleaner reactions. They are particularly useful for sequential couplings.[2]
-
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | XPhos Pd G3 or SPhos Pd G4 (1-3 mol%) | Highly active pre-catalysts for electron-deficient substrates. |
| Ligand | (Included in G3/G4 pre-catalysts) | Electron-rich, bulky biaryl phosphines are ideal.[1] |
| Base | K₃PO₄ (2.5 equivalents) | Moderately strong, effective base with low nucleophilicity. |
| Solvent | 1,4-Dioxane / H₂O (10:1 ratio) | Good general solvent system for Suzuki couplings. |
| Temperature | 90 - 110 °C | Higher temperatures are often needed for deactivated aryl bromides. |
| Boron Source | Arylboronic Acid (1.3 equiv) or Pinacol Ester (1.3 equiv) | Use high-purity reagent to avoid side reactions. |
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. RUA. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
Sources
Technical Support Center: Chemoselective Reduction of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Welcome, Scientists and Researchers,
This guide serves as a specialized technical support resource for the reduction of 2-Amino-6-bromo-3-nitrobenzotrifluoride to its corresponding diamine, a critical transformation in the synthesis of advanced pharmaceutical intermediates. The unique substitution pattern of this molecule—featuring a nitro group for reduction, a labile bromine atom, and an electron-withdrawing trifluoromethyl group—presents distinct chemoselectivity challenges. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthesis for high yield and purity.
Core Challenge: Selective Reduction vs. Side Reactions
The primary goal is the six-electron reduction of the nitro group (–NO₂) to a primary amine (–NH₂). However, the reaction pathway is complicated by the presence of a bromine atom, which is susceptible to reductive cleavage, and the possibility of incomplete reduction, leading to undesired intermediates.
FAQ: What are the primary side reactions I should be aware of?
The two most significant side reactions encountered during the reduction of this compound are:
-
Hydrodehalogenation: This is the reductive removal of the bromine atom from the aromatic ring, replacing it with a hydrogen atom. This side reaction is particularly prevalent when using highly active hydrogenation catalysts like Palladium on Carbon (Pd/C).[1][2]
-
Formation of Reduction Intermediates: The reduction of a nitro group proceeds in a stepwise manner through several intermediates, including nitroso (–NO) and hydroxylamine (–NHOH) species.[3][4][5] If the reaction conditions are not sufficiently robust, these intermediates can accumulate or react with each other to form dimeric impurities like azoxy (–N=N(O)–) or azo (–N=N–) compounds.[6][7][8]
The diagram below illustrates the desired reaction pathway versus these competing side reactions.
Caption: Desired reduction vs. potential side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Issue 1: Hydrodehalogenation (Loss of Bromine)
Question: My analysis (LC-MS, NMR) shows a significant amount of the debrominated product, 4-amino-3-(trifluoromethyl)aniline. Why is this happening and how can I prevent it?
Answer: The loss of the bromine atom is a classic side reaction known as hydrodehalogenation. It occurs when the catalyst or reagent used for the nitro reduction is also active for the cleavage of the carbon-halogen bond.
Root Cause Analysis:
-
Overly Active Catalyst: Palladium on carbon (Pd/C) is notoriously efficient at catalyzing hydrodehalogenation, especially with aryl bromides and iodides.[1][2] The reaction conditions, including hydrogen pressure and temperature, can exacerbate this issue.[9]
-
Reaction Environment: The in situ formation of the desired aniline product can sometimes accelerate the rate of dehalogenation with certain catalysts.[10]
Solutions & Mitigation Strategies:
The key is to select a reducing system with higher chemoselectivity for the nitro group over the aryl bromide.
| Reducing System | Propensity for Dehalogenation | Recommended For This Substrate? | Key Considerations & References |
| H₂, Pd/C | High | No | Standard catalyst for nitro reduction but very prone to causing C-Br cleavage.[1] |
| H₂, Raney Nickel | Low to Moderate | Yes | Often used specifically to avoid dehalogenation of aromatic halides. A good alternative to Pd/C.[1][11] |
| H₂, Sulfided Pt/C | Very Low | Yes (Excellent) | The sulfur "poisons" the catalyst sites responsible for dehalogenation while retaining activity for nitro reduction.[12][13] |
| SnCl₂ (Stannous Chloride) | Very Low | Yes (Excellent) | A classic, mild, and highly chemoselective method that leaves halogens, esters, and nitriles unaffected.[14][15][16] |
| Fe / HCl or Fe / NH₄Cl | Very Low | Yes | An economical and effective method. Iron powder is reported to have high tolerance for sensitive groups like halides.[16][17] |
| Transfer Hydrogenation (Hydrazine, Ammonium Formate) | Catalyst Dependent | Yes (with caution) | Using hydrazine hydrate with Pd/C can be highly selective if conditions are carefully controlled (time, temperature).[10] Ammonium formate with Pd/C is also an option.[18][19] |
Issue 2: Incomplete Reduction & Intermediate Formation
Question: My reaction is very slow, or TLC/LC-MS analysis shows the presence of colored impurities and intermediates like hydroxylamines or azoxy compounds. What is going wrong?
Answer: The accumulation of intermediates indicates that the reduction is "stalling." This typically points to issues with the potency or stoichiometry of your reducing agent or suboptimal reaction conditions.
Root Cause Analysis:
-
Insufficient Reducing Agent: For metal-based reductions (SnCl₂, Fe, Zn), an excess of the reagent is required to provide the necessary electrons to drive the reaction to completion.[18]
-
Catalyst Inactivity: In catalytic hydrogenations, the catalyst may be old, poisoned by impurities (e.g., sulfur compounds), or used in insufficient quantity.[8][9]
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction rate will be severely limited.[8]
-
Suboptimal Temperature: While many reductions work at room temperature, some require gentle heating. However, excessively high temperatures can promote side reactions.[8][18] The reduction of nitro compounds is often highly exothermic, and poor temperature control can lead to the formation of dimeric side products.[6][8]
Solutions & Mitigation Strategies:
-
Verify Reagent Stoichiometry: For SnCl₂ reductions, use at least 3-5 molar equivalents. For Fe reductions, a significant excess is also common.[15]
-
Ensure Catalyst Activity: Use fresh, high-quality catalyst. If poisoning is suspected, consider purifying your starting material. For sluggish reactions, increasing catalyst loading (e.g., from 5 mol% to 10 mol%) can help.[9]
-
Optimize Solvent System: Use a solvent system where the starting material is fully soluble. For metal/acid reductions, protic solvents like ethanol, methanol, or ethyl acetate are common.[14][16]
-
Control Temperature: For exothermic reactions, consider adding the reducing agent portion-wise or using an ice bath to maintain a stable temperature. If the reaction is slow, gentle heating (e.g., 50-70°C) can be beneficial, but this must be monitored closely.[6][14]
Recommended Protocols
The choice of method depends on available equipment, scale, and cost considerations. Below are two robust, field-proven protocols designed to minimize side reactions.
Protocol 1: Stannous Chloride (SnCl₂) Reduction
This method is highly reliable for chemoselectivity and is an excellent choice for laboratory-scale synthesis.[14][15]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)
-
Absolute Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitro compound (1.0 eq) in absolute ethanol (approx. 10-20 mL per gram of substrate).
-
Add stannous chloride dihydrate (5.0 eq) to the solution in one portion.
-
Heat the reaction mixture to 70-75°C under an inert atmosphere (e.g., Nitrogen).[14]
-
Stir vigorously at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Work-up: Carefully neutralize the acidic mixture by the slow, portion-wise addition of a saturated NaHCO₃ solution until the pH is basic (~8-9). This will precipitate tin salts as a thick white solid (tin hydroxides).[8]
-
Filter the entire suspension through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Iron (Fe) Powder Reduction
This is a cost-effective and environmentally benign method, often preferred for larger-scale syntheses. Iron has shown excellent tolerance for halide substituents.[16]
Materials:
-
This compound
-
Iron powder (<100 mesh) (5-10 equivalents)
-
Ammonium Chloride (NH₄Cl) or Acetic Acid
-
Ethanol/Water co-solvent system
-
Diatomaceous earth (Celite®)
Procedure:
-
To a round-bottom flask, add the nitro compound (1.0 eq), ethanol, and water (e.g., a 4:1 to 1:1 mixture). The goal is to have a stirrable slurry.
-
Add ammonium chloride (4-5 eq) and iron powder (5-10 eq).
-
Heat the mixture to reflux (80-90°C) with vigorous mechanical or magnetic stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-4 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Work-up: Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake extensively with hot ethanol or methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the organic solvent.
-
The remaining aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the product.
Reagent Selection Workflow
Use the following decision tree to select the most appropriate reduction strategy based on your experimental constraints and desired outcome.
Caption: Workflow for selecting a reduction method.
Additional FAQs
Q1: Can I use transfer hydrogenation instead of high-pressure gaseous hydrogen? A: Yes, transfer hydrogenation is a very practical and often safer alternative.[9] A system of hydrazine hydrate with a catalytic amount of Pd/C in refluxing methanol or ethanol has been shown to be highly selective for reducing nitroarenes while preserving C-Cl and C-Br bonds, provided the reaction time is carefully controlled.[10] Another common hydrogen donor is ammonium formate with Pd/C .[11][18]
Q2: How do I effectively remove the tin salts after a SnCl₂ reduction? A: The workup for a SnCl₂ reduction is crucial for obtaining a clean product. The key is the basification step. Adding a strong base like NaOH or a milder base like NaHCO₃ or K₂CO₃ precipitates tin as tin(IV) hydroxide, which is insoluble.[15] Filtering through Celite® is essential to remove this fine precipitate. A common mistake is not adding enough base or not washing the filter cake thoroughly enough, which can lead to tin contamination in the final product.
Q3: Is the trifluoromethyl (–CF₃) group stable under these conditions? A: Yes, the –CF₃ group is exceptionally stable and will not be affected by any of the common reduction methods discussed here, including catalytic hydrogenation and metal/acid systems.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
Pillai, S., et al. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]
-
Unknown. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Kasparian, A. J., et al. (2011). Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. PubMed. Retrieved from [Link]
-
Pradhan, P. K., et al. (2005). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org. Retrieved from [Link]
-
Wan, Y., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Institutes of Health. Retrieved from [Link]
-
Oro, L. A., et al. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. ACS Publications. Retrieved from [Link]
-
Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Royal Society of Chemistry. Retrieved from [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Retrieved from [Link]
- Google Patents. (1980). US4206148A - Process for the dehalogenation of halogen-containing aromatic compounds.
-
Klyuev, M. V., et al. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
-
MDPI. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]
-
Sci-Hub. (2012). ChemInform Abstract: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Retrieved from [Link]
-
Semantic Scholar. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
-
Williams, D. E., & Naiman, D. Q. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (2014, April 20). How do you selectively reduce the nitro group? Retrieved from [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. orgosolver.com [orgosolver.com]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mst.edu [web.mst.edu]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sci-Hub. ChemInform Abstract: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. / ChemInform, 2012 [sci-hub.box]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 16. scispace.com [scispace.com]
- 17. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Reactions of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Welcome to the technical support center for 2-Amino-6-bromo-3-nitrobenzotrifluoride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sterically challenging building block. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The core challenge in the chemistry of this compound lies in its profound steric congestion. The primary amino group at the C2 position is flanked by a bulky bromine atom at C6 and a nitro group at C3. This arrangement, known as the "ortho effect," significantly impacts the reactivity of both the amino group and the C-Br bond by physically blocking the approach of reagents and influencing the electronic properties of the molecule.[1][2] This guide provides solutions to common issues encountered during its synthetic transformations.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems you might encounter in the lab. Each answer delves into the mechanistic cause of the failure and provides actionable solutions.
Question 1: My Suzuki-Miyaura coupling at the C6-Br position is giving low to no yield. What's going wrong?
Answer: This is the most common issue and is almost certainly due to steric hindrance impeding key steps in the catalytic cycle. The bulky ortho substituents (-NH2 and the benzotrifluoride group) shield the C-Br bond, making the initial oxidative addition of the palladium(0) catalyst extremely difficult.[3] Furthermore, the subsequent transmetalation step can also be sluggish.[4]
Causality: The rate-determining step in many cross-couplings is the oxidative addition. For the catalyst to insert into the C-Br bond, it must physically approach the bond. The flanking groups on your substrate create a crowded environment that sterically repels standard palladium catalysts.
Solutions:
-
Catalyst & Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ will likely fail. You must employ a catalyst system specifically designed for sterically demanding couplings.[5]
-
Use Bulky, Electron-Rich Ligands: Biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. Their bulk promotes the reductive elimination step, while their electron-donating nature accelerates the initial oxidative addition.[5][6] Ligands like AntPhos have also shown exceptional reactivity for sterically hindered substrates.[6]
-
Precatalyst Choice: Using well-defined precatalysts (e.g., G3 or G4 palladacycles) can lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.
-
-
Optimize Base and Solvent:
-
Base: A strong base is required to form the boronate complex for efficient transmetalation.[7] Switch from weaker bases like Na₂CO₃ to stronger, more soluble options like K₃PO₄ or Cs₂CO₃.
-
Solvent: Aprotic polar solvents are often preferred. Dioxane, toluene, or DMF can be effective, with the choice impacting catalyst solubility and performance at higher temperatures.[5]
-
-
Increase Activation Energy:
-
Temperature: These reactions often require elevated temperatures (e.g., 90-120 °C) to overcome the high activation energy barrier.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[8]
-
Table 1: Recommended Conditions for Sterically Hindered Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective precursors for generating Pd(0) in situ. |
| Ligand | SPhos, XPhos, RuPhos, AntPhos | Bulky, electron-rich ligands designed to accelerate key catalytic steps for hindered substrates.[5][6] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that promote efficient transmetalation.[5] |
| Solvent | 1,4-Dioxane, Toluene, DMF | Aprotic solvents suitable for high-temperature reactions.[5] |
| Temperature | 90-120 °C (Conventional) or 120-150 °C (Microwave) | Provides sufficient energy to overcome the steric barrier.[8] |
Question 2: I'm attempting a Buchwald-Hartwig amination to couple a primary/secondary amine at the C6-Br position, but the reaction is failing.
Answer: Similar to the Suzuki coupling, the primary obstacle is steric hindrance around the C-Br bond. The Buchwald-Hartwig amination follows a comparable catalytic cycle involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[9][10] The steric bulk of both your substrate and the incoming amine nucleophile creates a challenging scenario.
Causality: The formation of the palladium-amido complex and the final C-N reductive elimination are particularly sensitive to steric effects. An inappropriate ligand can fail to bring the aryl and amido groups into the correct proximity for bond formation.
Solutions:
-
Employ Specialized Ligands: The choice of ligand is even more critical here. Use ligands developed specifically for challenging C-N couplings.
-
Biaryl Phosphines: Ligands such as XPhos and BrettPhos are excellent starting points.
-
Ferrocene-Based Ligands: Josiphos-type ligands can be highly effective.
-
Bidentate phosphine ligands like BINAP or DPEPhos can sometimes accelerate the reaction.[9]
-
-
Use a Strong, Non-Nucleophilic Base: The base must be strong enough to deprotonate the amine (or the amine-palladium complex) without competing as a nucleophile.
Experimental Protocol 1: General Procedure for Sterically Hindered Buchwald-Hartwig Amination
-
Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and the strong base (e.g., NaOtBu, 1.5-2.0 eq).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to 100-120 °C.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. Due to the steric hindrance, reaction times may be extended (12-24 hours).
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.
Question 3: My attempts to perform N-acylation or N-alkylation on the C2-amino group are sluggish and incomplete.
Answer: The nucleophilicity of the C2-amino group is significantly diminished due to two factors:
-
Steric Shielding: The ortho -Br and -NO₂ groups physically block the lone pair of the nitrogen, preventing the approach of electrophiles like acyl chlorides or alkyl halides.[11][12]
-
Electronic Effects: While an amino group is typically activating, the strong electron-withdrawing nature of the adjacent nitro and trifluoromethyl groups reduces the electron density on the nitrogen, making it a weaker nucleophile. Furthermore, the "ortho effect" is known to decrease the basicity of anilines regardless of the substituent's electronic nature.[2]
Solutions:
-
Use Highly Reactive Electrophiles: Standard reagents may not be sufficient.
-
For acylation, use the corresponding acid chloride or anhydride under forcing conditions. The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can be beneficial.
-
For alkylation, use more reactive alkylating agents like alkyl triflates.
-
-
Deprotonation Strategy: Convert the weakly nucleophilic amine into a much more reactive amide anion.
-
Treat the substrate with a strong, non-nucleophilic base (e.g., NaH, LHMDS) in an anhydrous aprotic solvent (e.g., THF, DMF) at low temperature (0 °C to -78 °C) to form the anion.
-
Then, add the electrophile to the pre-formed anion. This approach bypasses the low nucleophilicity of the neutral amine.
-
Diagram: Troubleshooting a Failed Cross-Coupling Reaction
Below is a logical workflow to diagnose and solve common issues with Suzuki or Buchwald-Hartwig reactions on this substrate.
Caption: A decision workflow for troubleshooting failed cross-coupling reactions.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental reason for the steric hindrance in this compound?
The steric hindrance is a result of the substitution pattern on the benzene ring. The key reactive centers, the C2-amino group and the C6-bromo group, are crowded by large neighboring groups. This is a classic example of the "ortho effect," where substituents adjacent to a reaction center physically obstruct the path of incoming reagents.[1][2]
Diagram: Steric Crowding in this compound
This diagram illustrates the spatial arrangement and the resulting steric shields around the reactive amino and bromo groups.
Caption: Steric shields created by ortho substituents around the reactive sites.
FAQ 2: Can I perform a Nucleophilic Aromatic Substitution (SNA_r) to displace the bromide?
While the molecule contains strong electron-withdrawing groups (-NO₂ and -CF₃) which are required for S_NAr, their positions are not optimal for activating the C-Br bond towards substitution.[13][14] S_NAr proceeds through a resonance-stabilized negative intermediate (a Meisenheimer complex).[14] For maximum stabilization, the electron-withdrawing groups must be positioned ortho or para to the leaving group. In this molecule, the -NO₂ group is meta to the -Br, and the -CF₃ group is para. While the para -CF₃ group provides some activation, the lack of an ortho activating group makes S_NAr significantly less favorable than palladium-catalyzed cross-coupling reactions. Expect harsh conditions (high temperatures, very strong nucleophiles) to be required, likely leading to side products.
FAQ 3: Are there any alternatives to direct functionalization if steric hindrance proves insurmountable?
Yes. A common strategy in complex synthesis is to alter the order of operations. Consider if it's possible to use a starting material that already has the desired group at the C2 or C6 position and then introduce the other functionalities later. For example, starting with a less hindered aniline, performing the N-functionalization, and then carrying out bromination and nitration might be a viable, albeit longer, alternative route. The feasibility of this approach depends entirely on the directing effects of the groups at each step.
References
-
Wikipedia. Ortho effect. [Link]
-
Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]
-
Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]
-
MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
Quora. Why does aniline react faster than nitro benzene in an electronic substitution reaction? [Link]
-
Vedantu. Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE. [Link]
-
Reddit. How to carry out oxidation of aniline/aromatic amines to nitro groups? [Link]
-
BYJU'S. Ortho Effect. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ResearchGate. Aniline and Nitrobenzene. [Link]
-
PubMed Central. Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
OpenStax. Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Workup Procedures for 2-Amino-6-bromo-3-nitrobenzotrifluoride Reactions
Welcome to the technical support center for navigating the intricacies of reactions involving 2-Amino-6-bromo-3-nitrobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation and purification of your target compounds. My aim is to blend established chemical principles with practical, field-tested insights to overcome common challenges encountered during the workup of this versatile intermediate.
Understanding the Molecule: Key Characteristics Influencing Workup
This compound is a highly functionalized aromatic compound. Its chemical behavior, and consequently its workup procedure, is dictated by the interplay of its substituents:
-
Amino Group (-NH₂): A basic functional group that can be protonated in acidic media, increasing water solubility. It is also susceptible to oxidation.
-
Nitro Group (-NO₂): A strongly electron-withdrawing group, rendering the aromatic ring electron-deficient. It can be reduced under certain conditions.
-
Bromine (-Br): A halogen that offers a handle for further functionalization, such as cross-coupling reactions.
-
Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and lipophilic group that influences the compound's solubility and reactivity.
The presence of these groups necessitates a carefully designed workup procedure to avoid side reactions and ensure efficient purification.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a dark, intractable tar after completion. What could be the cause?
A1: Tar formation is a common issue, often stemming from several sources:
-
Oxidation of the amino group: Aromatic amines, especially when activated by other substituents, can be susceptible to air oxidation, leading to polymeric materials.
-
Side reactions at high temperatures: Prolonged heating can lead to decomposition or polymerization.
-
Reaction with strong acids: While the amino group is basic, strong, hot acidic conditions can sometimes promote unwanted side reactions.
Troubleshooting:
-
Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
If possible, conduct the reaction at the lowest effective temperature.
-
During workup, avoid prolonged exposure to strong acids, especially at elevated temperatures.
Q2: I am observing poor phase separation during aqueous extraction. What can I do?
A2: Poor phase separation is often due to the formation of emulsions, which can be caused by the amphiphilic nature of the starting material or byproducts.
Troubleshooting:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution can help break emulsions by increasing the ionic strength of the aqueous phase.[1][2]
-
Filtration: Passing the mixture through a pad of Celite or glass wool can help to break up emulsions.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating layers.
-
Solvent Choice: Sometimes, changing the organic solvent can resolve emulsion issues.
Q3: My final product is contaminated with a colored impurity. How can I remove it?
A3: Colored impurities are often due to oxidation byproducts or residual starting materials.
Troubleshooting:
-
Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product and then filtering can effectively remove many colored impurities.
-
Recrystallization: This is a powerful purification technique for solids. A suitable solvent system should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
-
Column Chromatography: For more challenging separations, silica gel column chromatography is the method of choice. A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.
Troubleshooting Guide: Common Reaction Scenarios and Workup Protocols
Scenario 1: Workup after a Nucleophilic Aromatic Substitution (SNAr) Reaction
In a typical SNAr reaction, the amine of this compound might be reacted with an electrophile.
Potential Issues:
-
Incomplete reaction, leaving unreacted starting material.
-
Formation of di-substituted or other side products.
-
The product may be an acid or a base, requiring specific extraction conditions.
Step-by-Step Workup Protocol:
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a basic medium, carefully quench with water or a dilute aqueous acid (e.g., 1M HCl) until the pH is neutral. If the reaction was in an acidic medium, quench with a dilute aqueous base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[1]
-
Washing: Combine the organic extracts and wash sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Workflow Diagram for SNAr Workup:
Caption: Workup procedure following a catalytic hydrogenation to reduce the nitro group.
Quantitative Data Summary
| Parameter | This compound |
| Molecular Formula | C₇H₄BrF₃N₂O₂ |
| Molecular Weight | 285.02 g/mol [3] |
| Appearance | Typically a solid |
| Solubility | Soluble in many common organic solvents like ethanol and acetone; insoluble in water. [4] |
References
Sources
- 1. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 2. EP0143769A1 - Preparation of ortho-aminobenzotrifluoride - Google Patents [patents.google.com]
- 3. 2-Amino-5-bromo-3-nitrobenzotrifluoride | CymitQuimica [cymitquimica.com]
- 4. 3-Amino-6-Nitrobenzotrifluoride Manufacturer & Supplier China | Properties, Uses, Safety Data | High Quality CAS 2457-77-0 [boulingchem.com]
Technical Support Center: Analysis of 2-Amino-6-bromo-3-nitrobenzotrifluoride by HPLC-MS
Welcome to the technical support center for the analysis of 2-Amino-6-bromo-3-nitrobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Introduction
This compound is a complex aromatic compound with multiple functional groups that can present unique challenges during HPLC-MS analysis. Its structure, featuring an amine, a nitro group, a bromine atom, and a trifluoromethyl group, necessitates careful method development to achieve accurate and reproducible results. This guide provides a comprehensive overview of potential issues and their solutions, grounded in established analytical principles for similar halogenated and nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect to see in my sample of this compound?
A1: Based on common synthetic routes for related compounds, potential impurities can be categorized as follows:
-
Positional Isomers: The synthesis of substituted benzotrifluorides can often lead to the formation of various positional isomers.[1] For instance, isomers such as 2-Amino-3-bromo-5-nitrobenzotrifluoride may be present.[2]
-
Starting Material Carryover: Incomplete reaction can result in the presence of starting materials.
-
Byproducts of Side Reactions: Dehalogenation (loss of bromine) or denitration (loss of the nitro group) can occur under certain reaction or storage conditions.
-
Reaction Intermediates: Depending on the synthetic pathway, various intermediates may be carried through to the final product. For example, the synthesis of related compounds can involve steps like nitration and reduction, which could lead to related impurities if not driven to completion.[3]
Q2: What are the recommended starting conditions for an HPLC method to analyze this compound?
A2: A reversed-phase HPLC method is the most suitable approach. Here are some recommended starting parameters based on methods for similar aromatic compounds:[4]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice. For resolving closely related halogenated isomers, a pentafluorophenyl (PFP) column could also be effective.[5]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Elution: A gradient from a low to a high percentage of organic solvent is recommended to ensure the elution of both the main compound and any potential impurities with varying polarities.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically around 254 nm for aromatic compounds).
Q3: How should I prepare my sample for HPLC-MS analysis?
A3: Proper sample preparation is crucial for obtaining reliable data.
-
Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile or methanol.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[4]
-
Concentration: The concentration should be optimized to be within the linear range of the detector and to avoid overloading the column.
Q4: What is the expected mass spectrometric behavior of this compound?
A4: In positive ion mode ESI-MS, you can expect to observe the protonated molecule [M+H]+. The presence of bromine will result in a characteristic isotopic pattern for any bromine-containing ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes). Fragmentation of nitroaromatic compounds in MS/MS often involves the neutral loss of the nitro group (NO2, 46 Da) or nitric oxide (NO, 30 Da).[6][7][8]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Interaction of the basic amine group with acidic silanol groups on the column packing material. | - Lower the mobile phase pH with an acid like formic or phosphoric acid to protonate the amine and reduce silanol interactions. - Use a column with high-purity silica (Type B) or an end-capped column. |
| Poor Resolution of Impurities | Suboptimal mobile phase composition or column chemistry. | - Adjust the gradient slope to improve separation. - Try a different organic modifier (e.g., switch from acetonitrile to methanol). - Consider a different column chemistry, such as a PFP column, which can offer different selectivity for halogenated compounds.[5] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Column degradation. - System leaks. | - Ensure proper mobile phase mixing and degassing. - Use a guard column to protect the analytical column. - Perform regular system maintenance to check for leaks. |
| Broad Peaks | - Column overload. - Extra-column volume. | - Reduce the injection volume or sample concentration. - Ensure that the tubing connecting the autosampler, column, and detector is as short as possible and has a small internal diameter. |
MS Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | - Inefficient ionization. - Suboptimal source parameters. | - Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature. - Ensure the mobile phase is compatible with ESI (e.g., contains a volatile acid like formic acid). |
| In-source Fragmentation | Excessive energy in the ion source. | - Reduce the fragmentor or nozzle voltage. - Optimize the source temperatures. |
| Unexpected Adducts | Presence of salts in the mobile phase or sample. | - Use volatile mobile phase additives (e.g., ammonium formate instead of phosphate buffers). - Ensure proper sample clean-up. |
| No Bromine Isotopic Pattern | The fragment ion does not contain the bromine atom. | - This can be useful for structural elucidation. Analyze the mass difference between the precursor and fragment ions to identify the neutral loss. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for identifying degradation products.[9]
-
Initial Method Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and MS scan from m/z 100-500
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound and subject them to stress conditions (e.g., acid, base, peroxide, heat, and light) to induce degradation.[6]
-
Analyze the stressed samples using the initial HPLC method.
-
-
Method Optimization:
-
Evaluate the separation of the main peak from any degradation products.
-
If co-elution occurs, optimize the gradient, mobile phase composition, or switch to a different column (e.g., PFP) to achieve baseline separation.
-
Visualizations
HPLC-MS Workflow for Impurity Identification
Caption: Workflow for impurity identification by HPLC-MS.
Troubleshooting Logic for Poor Peak Shape
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS-MS Analysis of Brodifacoum Isomers in Rat Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
improving the regioselectivity of reactions with 2-Amino-6-bromo-3-nitrobenzotrifluoride
Welcome to the technical support center for 2-Amino-6-bromo-3-nitrobenzotrifluoride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly functionalized and synthetically versatile building block. The unique arrangement of competing electronic and steric factors on this molecule presents distinct challenges and opportunities in regioselective synthesis. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
Section 1: Understanding the Reactivity of this compound
Before troubleshooting specific reactions, it is critical to understand the electronic and steric landscape of the molecule. The regiochemical outcome of any reaction is a direct result of the interplay between its four distinct substituents.
Frequently Asked Questions (FAQs)
FAQ: What are the primary directing effects of each substituent on the aromatic ring?
The reactivity is governed by a combination of inductive and resonance effects from each group. The activating amino group is in competition with three powerful deactivating groups.
| Substituent | Position | Type | Inductive Effect | Resonance Effect | Overall Directing Effect |
| -CF₃ | C1 | Deactivating | Strongly Withdrawing (-I) | None | meta-directing[1][2] |
| -NH₂ | C2 | Activating | Withdrawing (-I) | Strongly Donating (+R) | ortho, para-directing[3][4][5][6] |
| -NO₂ | C3 | Deactivating | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | meta-directing[7][8][9] |
| -Br | C6 | Deactivating | Strongly Withdrawing (-I) | Weakly Donating (+R) | ortho, para-directing |
FAQ: How do these competing effects dictate the most probable sites for reaction?
-
For Nucleophilic Aromatic Substitution (SₙAr): The reaction is highly favored at the C6-Br position. The strong electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups are positioned ortho and para to the bromine, respectively. This arrangement is ideal for stabilizing the negative charge of the Meisenheimer intermediate, which is the rate-determining step in SₙAr reactions.[10][11]
-
For Electrophilic Aromatic Substitution (EAS): The ring is severely deactivated, making EAS challenging. However, if forced, substitution is most likely at the C5 position. This position is para to the strongly activating amino group (-NH₂) and meta to the deactivating -CF₃ and -NO₂ groups, representing the "least deactivated" and most sterically accessible site.
-
For Palladium-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bond at C6 is the exclusive site for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This bond is the most suitable for oxidative addition to the palladium(0) catalyst.[12][13]
Section 2: Troubleshooting Guides for Common Reactions
This section addresses specific issues encountered during experiments in a question-and-answer format.
A. Nucleophilic Aromatic Substitution (SₙAr) at C6
Problem: My SₙAr reaction to displace the C6-bromine has a low yield or does not proceed to completion.
-
Probable Cause 1: Insufficient Nucleophilicity. The substrate is electron-deficient, but a strong nucleophile is still required to initiate the addition step of the SₙAr mechanism.[14]
-
Solution:
-
Choice of Nucleophile: If using an alcohol or amine, pre-deprotonate it with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent alkoxide or amide anion.
-
Solvent Effects: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents excel at solvating cations, leaving the anionic nucleophile "bare" and more reactive.
-
-
-
Probable Cause 2: Competing Acid-Base Reaction. If your nucleophile is also a strong base (e.g., an alkoxide), it can deprotonate the C2-amino group. This generates an anionic species, which further deactivates the ring towards nucleophilic attack due to charge repulsion.
-
Solution:
-
Use a Milder Base: Employ a weaker base like Cs₂CO₃ or K₂CO₃ in combination with your nucleophile precursor (e.g., a phenol). The base may be just strong enough to deprotonate the nucleophile without significantly deprotonating the less acidic aniline.
-
Protect the Amino Group: Temporarily protect the C2-NH₂ group as an amide (e.g., using acetic anhydride to form an acetamide). This removes the acidic proton, preventing side reactions. The protecting group can be removed later via hydrolysis.[15]
-
-
Problem: I am observing decomposition of my starting material under the reaction conditions.
-
Probable Cause: High Temperature with Strong Base. Prolonged heating in the presence of strong bases like NaOH or KOt-Bu can lead to decomposition pathways, especially with highly functionalized molecules.
-
Solution:
-
Lower the Temperature: SₙAr reactions on this activated substrate should be possible at moderate temperatures (60-100 °C). Start lower and incrementally increase the temperature.
-
Use a Carbonate Base: As mentioned, cesium carbonate (Cs₂CO₃) is often an excellent choice as it is a soft base that can facilitate nucleophilicity without promoting harsh decomposition pathways.
-
-
B. Palladium-Catalyzed Cross-Coupling at C6
Problem: My Suzuki-Miyaura coupling reaction is sluggish and gives significant amounts of the hydrodehalogenation byproduct (where bromine is replaced by hydrogen).
-
Probable Cause 1: Inappropriate Ligand Choice. The steric hindrance around the C6-Br bond and the electron-deficient nature of the ring require a specific type of catalyst system.
-
Solution:
-
Use Electron-Rich, Bulky Ligands: Ligands like SPhos, XPhos, or RuPhos are designed for challenging couplings. Their bulk promotes the reductive elimination step (the final, product-forming step) over competing side reactions like β-hydride elimination which can lead to the hydrodehalogenation byproduct.
-
Use a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., SPhos-Pd-G3). These are often more stable and provide more consistent results than generating the active catalyst in situ.
-
-
-
Probable Cause 2: Base or Solvent Incompatibility. The choice of base is critical in the transmetalation step of the Suzuki cycle.[16][17]
-
Solution:
-
Optimize the Base: For boronic acids, a moderately strong aqueous base like K₂CO₃ or K₃PO₄ is standard. If using organotrifluoroborates, a base like K₂CO₃ in a solvent system such as Toluene/H₂O or Dioxane/H₂O is often effective.
-
Ensure Anhydrous Conditions (if required): While many Suzuki protocols use water, if you are using a non-aqueous system, ensure your solvent and reagents are rigorously dry. Water can interfere with certain catalyst systems and promote protodeboronation of the boronic acid.
-
-
C. Electrophilic Aromatic Substitution (EAS)
Problem: I need to install a substituent at the C5 position via EAS, but the reaction fails even with strong electrophiles.
-
Probable Cause: Extreme Ring Deactivation. The combined electron-withdrawing power of the -CF₃, -NO₂, and -Br groups makes the aromatic ring exceptionally electron-poor and resistant to attack by electrophiles.[2][9]
-
Solution:
-
Protect and Modify the Amino Group: The C2-amino group is your only asset for EAS. To maximize its activating potential, it must be protected in a way that increases its electron-donating ability or reduces its basicity (which can lead to complexation with acidic catalysts). Converting the amine to an acetamide is a common strategy. While this moderates the activating strength, it prevents protonation under acidic conditions (e.g., nitration) and its bulk can help direct substitution to the less-hindered para position (C5).[15][18]
-
Use Forcing Conditions with Caution: Reactions may require strong Lewis acid catalysts and elevated temperatures. However, this dramatically increases the risk of decomposition. Monitor the reaction carefully by TLC or LC-MS and aim for partial conversion rather than pushing for completion at the cost of yield.
-
Consider an Alternative Strategy: Direct EAS on this substrate is fundamentally difficult. It is often more efficient to use a different synthetic route, such as starting with a more activated benzene derivative and adding the deactivating groups in later steps.
-
-
Section 3: Validated Experimental Protocols
The following protocols provide a starting point for common transformations. Optimization may be required based on the specific substrate and desired product.
Protocol 1: General Procedure for SₙAr at C6 with a Phenol
This protocol details the displacement of the C6-bromide with a generic phenol.
| Parameter | Recommendation | Notes |
| Reactants | This compound (1.0 eq.), Phenol (1.2 eq.) | Ensure reactants are dry. |
| Base | Cesium Carbonate (Cs₂CO₃) (2.0 eq.) | K₂CO₃ can be used but may require higher temperatures. |
| Solvent | N,N-Dimethylformamide (DMF) | Use anhydrous grade. DMSO is a suitable alternative. |
| Temperature | 80 - 100 °C | Monitor by TLC/LC-MS for consumption of starting material. |
| Time | 4 - 12 hours | |
| Workup | Dilute with water, extract with EtOAc, wash with brine, dry (Na₂SO₄). | |
| Typical Yield | 65 - 85% | Highly dependent on the electronics of the phenol used. |
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the corresponding phenol.
-
Add anhydrous DMF via syringe.
-
Add cesium carbonate to the stirred solution.
-
Heat the reaction mixture to the target temperature (e.g., 90 °C) using an oil bath.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate (EtOAc).
-
Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C6
This protocol describes a typical Suzuki coupling with an arylboronic acid.
| Parameter | Recommendation | Notes |
| Reactants | Substrate (1.0 eq.), Arylboronic Acid (1.5 eq.) | |
| Catalyst | SPhos Pd G3 (1-3 mol%) | Other catalysts like XPhos Pd G3 can also be effective. |
| Base | K₃PO₄ (3.0 eq.) | Prepare as a fresh aqueous solution (e.g., 2M). |
| Solvent | 1,4-Dioxane or Toluene / H₂O (4:1 v/v) | Ensure solvents are degassed prior to use. |
| Temperature | 90 - 110 °C | |
| Time | 2 - 16 hours | |
| Workup | Dilute with water, extract with EtOAc, dry, and concentrate. | Filter through a pad of Celite to remove palladium residues. |
| Typical Yield | 70 - 95% |
Step-by-Step Methodology:
-
In a flask, combine the this compound, arylboronic acid, and the palladium pre-catalyst.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O) followed by the aqueous base solution.
-
Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify via flash chromatography.
References
-
Filo. (2025, August 18). Explain why the amino group (-NH2) is ortho and para directing in aromatic electrophilic substitution reactions. 3
-
Stasyuk, O. A., Szatylowicz, H., Krygowski, T. M., & Fonseca Guerra, C. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. 4
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 19
-
JoVE. (2025, May 22). Video: Directing Effect of Substituents: meta-Directing Groups. 7
-
SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. 5
-
Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. 8
-
JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups. 6
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. 9
-
Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. 20
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. 21
-
NIH. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. 22
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. 23
-
YouTube. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). 1
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. 2
-
ResearchGate. (2025, August 7). Steric and Electronic Effects in Basic Dyes. I—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Trifluoromethyl Groups in the Phenyl Ring. 24
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. 25
-
YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction. 26
-
Wikipedia. (n.d.). Suzuki reaction. 12
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. 27
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. 16
-
BenchChem. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. 13
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. 10
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 28
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. 29
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. 17
-
NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution. 14
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. 11
-
NIH. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC. 30
-
BenchChem. (n.d.). Improving the regioselectivity of reactions involving Methyl 2-amino-5-isopropylbenzoate. 15
-
BenchChem. (n.d.). Technical Support Center: Regioselectivity in Reactions with 1-(2-Amino-6-methylphenyl)ethanone. 18
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Explain why the amino group (-NH2) is ortho and para directing in aromati.. [askfilo.com]
- 4. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 7. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 22. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 26. m.youtube.com [m.youtube.com]
- 27. chem.libretexts.org [chem.libretexts.org]
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- 29. youtube.com [youtube.com]
- 30. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Amino-6-bromo-3-nitrobenzotrifluoride
In the landscape of drug discovery and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a fragmentation "fingerprint" that offers deep structural insights. This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Amino-6-bromo-3-nitrobenzotrifluoride. Due to the limited availability of public domain experimental mass spectra for this specific compound, this guide leverages data from structurally similar molecules and established principles of mass spectrometry to propose a plausible fragmentation pathway.
This guide will delve into the predicted fragmentation cascade of this compound, compare mass spectrometry with other analytical techniques for the characterization of such molecules, and provide a detailed experimental protocol for acquiring a mass spectrum.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under electron ionization is expected to be influenced by the interplay of its various functional groups: the aromatic ring, the amino group, the bromo substituent, the nitro group, and the trifluoromethyl group. The stability of the aromatic ring suggests that the molecular ion will be readily observed.[1] The presence of a bromine atom will result in a characteristic M+2 isotopic peak with an intensity approximately equal to that of the molecular ion peak, a key diagnostic feature for bromine-containing compounds.[1]
The initial ionization event will likely involve the removal of an electron from the nitrogen atom of the amino group or the nitro group, or from the pi system of the benzene ring, to form the molecular ion radical cation (M•+). The subsequent fragmentation pathways are predicted to be dominated by the loss of small, stable neutral molecules and radicals.
Key Predicted Fragmentation Pathways:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a significant fragment ion.[2]
-
Loss of NO: The molecular ion may also lose a neutral nitric oxide molecule (NO), a characteristic fragmentation for nitro compounds.[2][3]
-
Loss of Br•: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br).
-
Loss of CF₃•: The trifluoromethyl group can be lost as a trifluoromethyl radical (•CF₃).
-
Sequential Losses: Subsequent fragmentation of the primary fragment ions can occur, such as the loss of CO from ions containing a phenolic-like structure formed after the initial fragmentation.
The interplay of these fragmentation pathways will generate a unique mass spectrum that can be used to identify and characterize this compound.
Proposed Fragmentation Scheme
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Predicted Quantitative Mass Spectral Data
| m/z (relative intensity) | Proposed Fragment | Notes |
| 288/286 (High) | [C₇H₄BrF₃N₂O₂]•+ (Molecular Ion) | Characteristic 1:1 isotopic pattern for Bromine. |
| 242/240 (Medium) | [C₇H₄BrF₃N]⁺ | Loss of •NO₂ from the molecular ion. |
| 258/256 (Low) | [C₇H₄BrF₃N₂O]•+ | Loss of NO from the molecular ion. |
| 219/217 (Low) | [C₆H₄BrN₂O₂]⁺ | Loss of •CF₃ from the molecular ion. |
| 207 (Medium) | [C₇H₄F₃N₂O₂]⁺ | Loss of •Br from the molecular ion. |
| 214/212 (Low) | [C₆H₄BrF₃N]⁺ | Sequential loss of CO from the [M - NO₂]⁺ fragment. |
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural information. | High sensitivity, small sample requirement, can be coupled with chromatography for mixture analysis. | Isomers can be difficult to distinguish, requires ionization which can sometimes lead to excessive fragmentation and loss of the molecular ion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of each atom. | Provides unambiguous structure determination and stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for complex molecules. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, non-destructive, good for identifying the presence or absence of key functional groups. | Provides limited information about the overall structure, complex spectra can be difficult to interpret fully. |
| X-ray Crystallography | The exact three-dimensional arrangement of atoms in a crystalline solid. | Provides the definitive, unambiguous structure of a molecule. | Requires a suitable single crystal, which can be difficult to grow. |
For this compound, NMR spectroscopy would be highly complementary to mass spectrometry, confirming the substitution pattern on the aromatic ring. IR spectroscopy would confirm the presence of the amino and nitro groups.
Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines the steps for acquiring an electron ionization mass spectrum of this compound.
Experimental Workflow Diagram
Caption: A streamlined workflow for the mass spectrometric analysis of a small molecule.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Perform a serial dilution to a final concentration of approximately 10-100 µg/mL. The optimal concentration may need to be determined empirically.
-
-
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) is recommended for accurate mass measurements.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for EI).
-
Mass Range: m/z 50-500.
-
Inlet System: A direct insertion probe or a gas chromatograph (GC) inlet can be used. If using GC, a suitable temperature program should be developed to ensure the compound elutes as a sharp peak.
-
Data Acquisition: Acquire data in full-scan mode.
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Identify the molecular ion peak and its characteristic M+2 isotope peak.
-
Propose structures for the major fragment ions and correlate them with the predicted fragmentation pathways.
-
Compare the acquired spectrum with spectral libraries if available, though a match for this specific compound is unlikely.
-
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound provides a valuable roadmap for its identification and structural confirmation. The characteristic isotopic signature of bromine, coupled with the expected losses of nitro and trifluoromethyl groups, should provide a distinctive mass spectrum. While this guide offers a robust theoretical framework, experimental verification is the ultimate standard. By combining the predictive power of fragmentation theory with rigorous experimental practice, researchers can confidently elucidate the structures of novel compounds, accelerating the pace of scientific discovery.
References
- BenchChem.
- PubMed.
- YouTube. 14.
- Chemistry LibreTexts.
- YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
Sources
comparing reactivity of 2-Amino-6-bromo-3-nitrobenzotrifluoride with other anilines
A Comparative Guide to the Reactivity of 2-Amino-6-bromo-3-nitrobenzotrifluoride
An In-Depth Analysis for Synthetic and Medicinal Chemistry Professionals
Introduction: The Challenge of a Polysubstituted Aniline
Aniline and its derivatives are cornerstone building blocks in organic synthesis, central to the production of pharmaceuticals, dyes, and polymers. Their reactivity is critically dependent on the electronic and steric nature of substituents on the aromatic ring. This guide delves into the unique chemical personality of this compound, a highly substituted and electron-deficient aniline.
The presence of three powerful electron-withdrawing groups dramatically alters the expected reactivity of the aniline scaffold. By comparing this molecule to simpler, archetypal anilines, we can elucidate the profound impact of cumulative substituent effects on basicity, nucleophilicity, and susceptibility to aromatic substitution. This analysis is crucial for researchers aiming to incorporate this specialized building block into complex synthetic routes, where its inherent stability may be an asset, but its low reactivity presents a significant challenge.
Molecular Analysis: A Tale of Competing Electronic and Steric Effects
The reactivity of any substituted aniline is a direct consequence of the electronic tug-of-war between its various functional groups, which modulate electron density on both the amino nitrogen and the aromatic ring.[1]
Deconstructing this compound
This molecule is a case study in extreme electronic deactivation and steric hindrance.
-
Amino Group (-NH₂): Under normal circumstances, the amino group is a potent activating group. It donates its lone pair of electrons into the aromatic π-system via the resonance effect (+R), increasing the ring's nucleophilicity and directing incoming electrophiles to the ortho and para positions.[2][3]
-
Trifluoromethyl Group (-CF₃): This is a powerful deactivating group. Due to the high electronegativity of fluorine, it exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework.[1]
-
Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups, withdrawing electron density through both a powerful inductive effect (-I) and a resonance effect (-R).[4][5]
-
Bromo Group (-Br): Halogens present a classic conflict of effects. They are deactivating due to a strong inductive (-I) effect but are ortho, para-directing because their lone pairs can be donated via resonance (+R).[6]
The Cumulative Impact: The combined influence of the -CF₃, -NO₂, and -Br groups overwhelmingly withdraws electron density from the entire molecule. This severely diminishes the electron-donating ability of the amino group, making its lone pair far less available for chemical reactions. Furthermore, the placement of the -Br and -CF₃ groups ortho to the amino group creates significant steric congestion, physically hindering the approach of reactants to the nitrogen atom.
Caption: Electronic effects on the aniline ring.
Reference Anilines for Comparison
To contextualize the reactivity of our target molecule, we will compare it against:
-
Aniline: The unsubstituted parent molecule, serving as our baseline.
-
p-Toluidine (4-Methylaniline): Features an electron-donating methyl group (+I), which enhances basicity and reactivity.
-
p-Nitroaniline: Contains a single, powerful electron-withdrawing group (-R, -I), which significantly reduces basicity and reactivity.[4][6]
Comparative Reactivity Analysis
Basicity (pKa)
The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the availability of the nitrogen's lone pair to accept a proton.[2] Electron-donating groups (EDGs) increase electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease electron density, resulting in a weaker base (lower pKa).[4][6]
| Compound | Key Substituents | Electronic Effect | Experimental pKa |
| p-Toluidine | -CH₃ (para) | Electron-Donating (+I) | 5.12 |
| Aniline | -H | Baseline | 4.58 - 4.60 |
| p-Bromoaniline | -Br (para) | Electron-Withdrawing (-I > +R) | 3.91 |
| p-Nitroaniline | -NO₂ (para) | Strongly Electron-Withdrawing | 1.02 |
| This compound | -Br, -NO₂, -CF₃ | Profoundly Withdrawing | << 1 (Predicted) |
Data sourced from multiple references.[6][7]
As the data clearly shows, even a single nitro group drastically reduces basicity. With three potent EWGs, the pKa of this compound is predicted to be exceptionally low, rendering it an extremely weak base, likely less basic than many carboxylic acids.
Nucleophilicity of the Amino Group
Nucleophilicity, while often correlated with basicity, describes the rate of reaction with an electrophile. For anilines, this is frequently assessed via acylation or alkylation reactions. The severely diminished electron density and significant steric hindrance around the amino group in this compound lead to a stark prediction: it is a profoundly poor nucleophile.
Under standard acylation conditions (e.g., acetic anhydride and pyridine), aniline reacts readily, and even p-nitroaniline can be made to react under more forcing conditions. In contrast, this compound would be expected to be almost completely inert, requiring highly reactive electrophiles and harsh conditions to achieve any level of N-functionalization.
Electrophilic Aromatic Substitution (EAS)
While the amino group is a powerful ortho, para-director, its influence is dramatically curtailed in our target molecule. The aromatic ring is severely "deactivated" by the three EWGs, making it highly resistant to attack by electrophiles.[3]
-
Aniline: Undergoes EAS reactions like bromination with ease, often without a catalyst. Nitration is complex because the acidic medium protonates the amino group to the deactivating -NH₃⁺ group, which directs meta.[8][9]
-
p-Nitroaniline: The ring is already deactivated, making further substitution difficult.
-
This compound: This ring is exceptionally deactivated. Forcing an electrophilic substitution reaction would require extreme conditions (e.g., boiling concentrated acids, high temperatures) and would likely result in low yields or decomposition. The directing effects of the existing substituents are almost moot due to the overwhelming lack of reactivity of the ring itself.
Experimental Protocol: Comparative Reactivity Assay
To empirically validate these predictions, a competitive reaction can be designed. A more sensitive method than simple acylation involves using an electrophile that produces a colored product upon reaction, allowing for spectrophotometric monitoring. 2,4,6-Trinitrobenzenesulfonic acid (TNBS) is an ideal reagent as it reacts with primary amines to form a highly colored trinitrophenyl (TNP) derivative.[10][11]
Protocol: Competitive Trinitrophenylation of Anilines
This protocol outlines a method to compare the relative nucleophilicity of different anilines.
Objective: To determine the relative reaction rates of Aniline, p-Nitroaniline, and this compound with TNBS.
Materials:
-
Aniline
-
p-Nitroaniline
-
This compound
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in H₂O)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each aniline derivative in DMSO.
-
Reaction Setup: In separate glass vials, combine 4.8 mL of the sodium bicarbonate buffer with 100 µL of each respective aniline stock solution to create 0.2 mM working solutions. Equilibrate to a constant temperature (e.g., 25°C).
-
Initiation of Reaction: To initiate the reaction, add 100 µL of the TNBS solution to a cuvette containing 2.9 mL of the buffer. Mix by inversion. Add 100 µL of the aniline working solution to the cuvette, mix quickly, and immediately place it in the spectrophotometer.
-
Kinetic Measurement: Monitor the increase in absorbance at the λ_max of the corresponding TNP-adduct (approx. 345 nm) over time. Record data points every 30 seconds for 15-30 minutes.
-
Data Analysis: Plot absorbance versus time for each aniline. The initial slope of this curve is proportional to the initial reaction rate.
-
Comparison: The relative rates provide a quantitative measure of the nucleophilicity of the amino group. It is expected that the rate for this compound will be negligible or immeasurably slow compared to the other anilines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 5. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. The reaction of 2,4,6-trinitrobenzenesulphonic acid with amino acids, Peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Brominating Agents for 3-Nitrobenzotrifluoride Derivatives
For researchers, medicinal chemists, and professionals in drug development, the selective bromination of electron-deficient aromatic rings, such as those in 3-nitrobenzotrifluoride derivatives, is a critical transformation. These brominated intermediates are pivotal building blocks for a wide array of pharmaceuticals and agrochemicals. However, traditional bromination methods often involve hazardous reagents like molecular bromine, prompting the need for safer, more efficient, and selective alternatives. This guide provides an in-depth technical comparison of alternative brominating agents for 3-nitrobenzotrifluoride derivatives, supported by experimental data and protocols to aid in your synthetic endeavors.
The Challenge of Brominating Deactivated Aromatic Rings
The 3-nitrobenzotrifluoride scaffold presents a significant challenge for electrophilic aromatic substitution. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivates the aromatic ring, making it less susceptible to attack by electrophiles.[1] Consequently, forcing conditions are often required, which can lead to a lack of selectivity and the formation of undesired byproducts. The key to successful bromination lies in the choice of a sufficiently reactive yet selective brominating agent and the optimization of reaction conditions.
Comparative Analysis of Brominating Agents
This section provides a detailed comparison of various brominating agents, from traditional methods to modern, greener alternatives, with a focus on their applicability to deactivated substrates like 3-nitrobenzotrifluoride.
N-Bromosuccinimide (NBS) in Strong Acid
N-Bromosuccinimide (NBS) is a versatile and easy-to-handle solid brominating agent.[2] While typically used for allylic and benzylic brominations, its electrophilicity can be significantly enhanced in the presence of a strong acid, enabling the bromination of deactivated aromatic rings.[3][4]
Mechanism Insight: In the presence of a strong acid like concentrated sulfuric acid (H₂SO₄), NBS is protonated, generating a more potent electrophilic bromine species. This heightened electrophilicity is necessary to overcome the deactivation of the 3-nitrobenzotrifluoride ring.
Performance Data:
| Brominating Agent | Substrate | Conditions | Yield | Regioselectivity | Reference |
| NBS / H₂SO₄ | 3-Nitrobenzaldehyde | 60°C, 1.5-3 h | 92% | 3-bromo-5-nitrobenzaldehyde | [3] |
| NBS / H₂SO₄ | 1,3-Dinitrobenzene | 60°C, 1.5-3 h | 87% | 5-bromo-1,3-dinitrobenzene | [3] |
Advantages:
-
Solid reagent, safer and easier to handle than liquid bromine.[2]
-
High yields for deactivated substrates.[3]
-
Good regioselectivity can be achieved.
Limitations:
-
Requires the use of a large excess of corrosive concentrated sulfuric acid.
-
The reaction can be exothermic and requires careful temperature control.
Hypervalent Iodine Reagents in Combination with a Bromine Source
Hypervalent iodine(III) reagents, such as bis(trifluoroacetoxy)iodobenzene (PIFA), have emerged as powerful tools in organic synthesis.[5][6] In the context of bromination, they can act as activators for molecular bromine, enabling the bromination of highly deactivated substrates under milder conditions.[7][8]
Mechanism Insight: The hypervalent iodine reagent is believed to activate Br₂ by forming a more electrophilic bromine species, possibly a bromo-λ³-iodane intermediate. This highly reactive species can then effectively brominate the electron-poor aromatic ring.[8]
Performance Data:
| Brominating System | Substrate | Conditions | Time | Yield | Reference |
| NO₂-C₆H₄-I(OTFA)(OTf)/Br₂ | Benzotrifluoride | Room Temp | 2 h | High | [8] |
| NO₂-C₆H₄-I(OAc)(OTf)/Br₂ | Benzotrifluoride | Room Temp | >12 h | Moderate | [8] |
Advantages:
-
Rapid reactions at room temperature for deactivated substrates.[8]
-
High yields and potential for catalytic activation.[8]
-
Metal-free approach.[7]
Limitations:
-
Stoichiometric use of hypervalent iodine reagents can be expensive and generate significant waste.
-
The mechanism of activation is not yet fully understood.[8]
In-Situ Generation of Bromine
To circumvent the hazards associated with handling and storing molecular bromine, in-situ generation methods have been developed. These approaches typically involve the oxidation of a bromide salt, such as sodium bromide (NaBr) or hydrobromic acid (HBr), using a suitable oxidant.[9][10][11]
Common Oxidants:
-
Hydrogen Peroxide (H₂O₂): An environmentally benign oxidant, with water as the only byproduct.[9]
-
Sodium Hypochlorite (NaOCl): A cost-effective and readily available oxidant.[9]
-
Sodium Bromate (NaBrO₃): Can be used in combination with HBr for continuous flow bromination.[12]
Performance Data:
| Brominating System | Substrate Type | Conditions | Yield | Key Advantages | Reference |
| NaBr / H₂O₂ | Ketones | "on water", room temp | High | Greener oxidant, water as byproduct | [9] |
| NaOCl / HBr or KBr | Alkenes & Aromatics | Continuous flow | 78-99% | Avoids handling of Br₂, enhanced safety | [11] |
| NaBrO₃ / HBr | Benzylic compounds | Continuous photochemical flow | High | Efficient mass utilization, solvent-free option | [12] |
Advantages:
-
Enhanced safety by avoiding the handling and storage of liquid bromine.[10][11]
-
Often utilizes greener and more cost-effective reagents.[9][13]
-
Amenable to continuous flow processes, offering better control and scalability.[11][12]
Limitations:
-
The reactivity may not be sufficient for highly deactivated substrates like 3-nitrobenzotrifluoride without the use of a catalyst or harsh conditions.
-
Careful control of stoichiometry is required to avoid over-bromination.
Bromide-Bromate Mixtures
An eco-friendly alternative to liquid bromine involves the use of bromide-bromate salts. Upon acidification, these mixtures generate reactive bromine species in situ.[14]
Mechanism Insight: In an acidic medium, bromide (Br⁻) and bromate (BrO₃⁻) ions react to form molecular bromine, which then acts as the brominating agent.
Advantages:
-
Safer to handle and store compared to liquid bromine.[14]
-
The only byproduct is benign aqueous sodium chloride.[14]
-
Can be effective for aromatic substitution reactions.[14]
Limitations:
-
The efficacy for highly deactivated substrates like 3-nitrobenzotrifluoride has not been extensively documented in the readily available literature.
-
Requires acidic conditions.
Experimental Protocols
Protocol 1: Bromination of a Deactivated Aromatic using NBS in Concentrated H₂SO₄
This protocol is adapted from a procedure for the bromination of highly deactivated aromatics.[3]
Materials:
-
Deactivated aromatic substrate (e.g., 3-nitrobenzotrifluoride)
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the deactivated aromatic substrate in concentrated H₂SO₄ at 0°C, add N-bromosuccinimide (NBS) portion-wise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1.5 to 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Extract the product with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination of a Deactivated Arene using a Hypervalent Iodine Reagent System
This generalized protocol is based on the principles described for the bromination of deactivated aryl substrates.[8]
Materials:
-
Deactivated aryl substrate (e.g., benzotrifluoride)
-
Electron-deficient λ³-iodane (e.g., NO₂-C₆H₄-I(OTFA)₂)
-
Molecular Bromine (Br₂)
-
Chlorinated solvent (e.g., Dichloromethane)
-
Triflic acid (HOTf) (optional, as a catalyst)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the deactivated aryl substrate and the electron-deficient λ³-iodane in the chlorinated solvent.
-
If using a catalytic system, add a catalytic amount of triflic acid.
-
Add a solution of molecular bromine in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by NMR spectroscopy or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the chlorinated solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
Caption: Generalized workflow for the electrophilic aromatic bromination of 3-nitrobenzotrifluoride derivatives.
Caption: Workflow for in-situ generation of bromine for aromatic bromination.
Conclusion and Future Outlook
The bromination of deactivated aromatic compounds like 3-nitrobenzotrifluoride derivatives remains a challenging yet essential transformation. While traditional methods using molecular bromine are effective, the associated hazards have driven the development of a diverse range of alternative reagents.
For laboratory-scale synthesis requiring high reactivity, the use of NBS in strong acid or hypervalent iodine reagents offers powerful solutions for brominating even highly deactivated rings. However, for larger-scale and more environmentally conscious processes, in-situ bromine generation methods and the use of bromide-bromate mixtures present compelling advantages in terms of safety and reduced environmental impact.
The choice of the optimal brominating agent will ultimately depend on a careful consideration of factors such as substrate reactivity, desired regioselectivity, scalability, cost, and safety. As the field of green chemistry continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable bromination methods.[9]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 3. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 4. Bromination of deactivated aromatics: a simple and efficient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. espublisher.com [espublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 15. Bromination - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to the Reduction of 2-Amino-6-bromo-3-nitrobenzotrifluoride: A Comparative Yield Analysis
Introduction: The selective reduction of the nitro group in 2-Amino-6-bromo-3-nitrobenzotrifluoride to yield 2,3-diamino-6-bromobenzotrifluoride is a critical transformation in the synthesis of advanced pharmaceutical intermediates and other specialized chemical entities. The presence of multiple functional groups—an amine, a bromine atom, and a trifluoromethyl group—necessitates a careful selection of the reducing agent to ensure high chemoselectivity and optimal yield. This guide provides a comparative analysis of common reduction methodologies, offering insights into their mechanisms, operational considerations, and expected outcomes based on available data for structurally related compounds.
The Challenge: Chemoselectivity in a Multifunctionalized Arene
The primary challenge in the reduction of this compound lies in the potential for side reactions. Catalytic hydrogenation, for instance, risks dehalogenation, while strongly acidic conditions might affect the stability of the trifluoromethyl group or the overall molecule. The choice of reducing agent must therefore be guided by a balance of reactivity and selectivity.
Comparative Analysis of Reducing Agents
We will explore three classical and widely employed methods for the reduction of aromatic nitro compounds:
-
Catalytic Hydrogenation
-
Metal/Acid Reduction (Fe/HCl & Fe/NH₄Cl)
-
Stannous Chloride (SnCl₂) Reduction
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields with simple work-up procedures. However, the presence of a bromine atom on the aromatic ring introduces the risk of hydrodehalogenation, which would lead to an undesired by-product. The choice of catalyst and reaction conditions is therefore paramount.
Mechanism of Action: The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine, through the transfer of hydrogen atoms from the catalyst surface.
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from a procedure for the reduction of a similar compound, 5-fluoro-2-nitrobenzotrifluoride, which was reported to yield 84.9% of the corresponding amine.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere.
-
Seal the vessel and purge with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, but may require optimization).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Expected Yield and Considerations: For the analogous 5-fluoro-2-nitrobenzotrifluoride, a yield of 84.9% was achieved.[1] For the target molecule, the yield is expected to be in a similar range, but optimization of catalyst loading, hydrogen pressure, and solvent may be necessary to minimize dehalogenation. The use of sulfided platinum on carbon (Pt/C) can sometimes offer higher selectivity for nitro group reduction in the presence of halogens.[1]
Metal/Acid Reduction: The Béchamp Reduction and its Variants
The reduction of aromatic nitro compounds using iron metal in the presence of an acid, known as the Béchamp reduction, is one of the oldest and most reliable methods.[2] It is particularly valued for its cost-effectiveness and tolerance of many functional groups.
Mechanism of Action: The reaction involves the oxidation of iron to ferrous (Fe²⁺) or ferric (Fe³⁺) ions, with the nitro group acting as the oxidant. The acid serves to activate the iron surface and provide the necessary protons for the reduction. The overall stoichiometry is complex, but the net result is the transfer of electrons from iron to the nitro group.
Experimental Protocol: Iron in the Presence of Ammonium Chloride (Fe/NH₄Cl)
This method is often preferred over the classical Fe/HCl system as it proceeds under milder, near-neutral pH conditions, which can be beneficial for acid-sensitive substrates.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water solvent mixture
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of ethanol and water (e.g., 4:1), add ammonium chloride (4-5 equivalents) and iron powder (3-5 equivalents).
-
Heat the reaction mixture to reflux (typically 70-80 °C) with vigorous stirring.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and water. Neutralize any remaining acid with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Expected Yield and Considerations: While specific data for the target molecule is unavailable, reductions of various nitroarenes using the Fe/NH₄Cl system are reported to proceed in high yields, often exceeding 90%.[3] This method is generally chemoselective and should not affect the bromo or trifluoromethyl groups. The main drawback is the often-tedious workup required to remove the iron sludge.
Stannous Chloride (SnCl₂) Reduction
Reduction with stannous chloride in an acidic medium is a classic and effective method for converting aromatic nitro compounds to anilines. It is known for its high efficiency and tolerance of a range of functional groups.
Mechanism of Action: Tin(II) is oxidized to Tin(IV) while the nitro group is reduced. The reaction proceeds through a series of intermediates, with the overall process involving the transfer of six electrons from three equivalents of SnCl₂.
Experimental Protocol: Stannous Chloride Dihydrate in Ethanol
This protocol is based on general procedures for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Carefully basify the mixture with a cold concentrated sodium hydroxide solution to a pH of ~8-10 to precipitate the tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Expected Yield and Considerations: A patent describing the reduction of a structurally similar compound, 5-bromo-3-nitro-pyridin-2-ylamine, using a combination of tin(II) chloride dihydrate and sodium borohydride reported a yield of 38%.[4] While not a direct comparison, it suggests that stannous chloride-based methods can be effective, although yields may vary significantly depending on the substrate and specific conditions. A significant drawback of this method is the generation of large amounts of tin-containing waste, which requires careful disposal.[5]
Summary of Comparative Yields and Conditions
| Reducing Agent | Typical Yield Range (for similar compounds) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation (Pd/C) | 80-95% | High yields, clean reaction, simple workup. | Risk of dehalogenation, requires specialized equipment. |
| Fe/NH₄Cl | >90% | Inexpensive, high chemoselectivity, robust. | Often requires heat, tedious workup to remove iron salts. |
| SnCl₂·2H₂O / HCl | 38% (for a pyridine analog) - potentially higher | Highly effective, tolerates many functional groups. | Generates significant tin waste, workup can be cumbersome. |
Visualization of the Reduction Workflow
Sources
A Guide to the Synthesis and Spectral Validation of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Introduction
In the landscape of pharmaceutical and agrochemical research, the structural integrity of intermediate compounds is paramount. 2-Amino-6-bromo-3-nitrobenzotrifluoride (CAS No. 1445995-76-5) is a highly functionalized aromatic compound, representing a valuable building block for the synthesis of more complex target molecules. Its trifluoromethyl, nitro, amino, and bromo substituents provide multiple reaction sites for further chemical elaboration. The precise arrangement of these groups on the aromatic ring is critical for the desired reactivity and biological activity of any subsequent derivatives.
This guide provides a comprehensive overview of a proposed synthetic pathway for this compound and, more importantly, details the rigorous process of validating its structure and purity through spectral analysis. We will compare the expected spectral data of the final product with that of its precursors and potential isomeric byproducts, offering researchers a robust framework for ensuring the quality of their synthesis.
Proposed Synthetic Pathway: A Rationale-Driven Approach
The synthesis of a polysubstituted aromatic ring requires careful strategic planning, considering the directing effects of the existing functional groups. Our proposed pathway begins with the commercially available 2-amino-3-nitrobenzotrifluoride. The rationale is to leverage the powerful ortho-, para-directing effect of the amino group to selectively install the bromine atom at the C6 position.
However, the high activation of the amino group can lead to side reactions, including oxidation and multiple brominations. To mitigate this, a standard protection-deprotection strategy is employed. The amino group is temporarily converted to an acetamide, which is still an ortho-, para-director but is less activating and sterically more hindered, thus enhancing the selectivity of the bromination step.
Caption: Proposed three-step synthesis of this compound.
Part 1: Detailed Experimental Protocols
The protocols described below are designed to be self-validating, with clear endpoints and purification steps crucial for obtaining a high-purity final product ready for spectral analysis.
Protocol 1.1: Protection of 2-Amino-3-nitrobenzotrifluoride
-
Dissolution: Dissolve 2-amino-3-nitrobenzotrifluoride (1.0 eq) in pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Acylation: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.2 eq) dropwise while stirring. The choice of pyridine as a solvent also serves to neutralize the acetic acid byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Pour the reaction mixture into cold water, leading to the precipitation of the acetylated product.
-
Purification: Filter the solid, wash thoroughly with water, and recrystallize from ethanol/water to yield pure N-(3-nitro-2-(trifluoromethyl)phenyl)acetamide.
Protocol 1.2: Bromination of the Intermediate
-
Reaction Setup: Add the dried acetamide intermediate (1.0 eq) to concentrated sulfuric acid (3-5 volumes) at 0°C. Stir until fully dissolved.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10°C. NBS is chosen as it is a reliable source of electrophilic bromine under acidic conditions.
-
Reaction Progression: Stir the mixture at room temperature for 8-12 hours. Monitor by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Purification: The precipitated solid is filtered, washed with a cold sodium bisulfite solution to remove any excess bromine, and then with water. Recrystallization from a suitable solvent like isopropanol will yield the brominated acetamide.
Protocol 1.3: Deprotection to Yield the Final Product
-
Hydrolysis: Suspend the brominated acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours until TLC indicates the complete disappearance of the starting material.
-
Neutralization: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate.
-
Final Purification: Filter the solid product, wash with copious amounts of water, and dry under a vacuum. If necessary, further purification can be achieved by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Part 2: Spectral Data Validation and Comparison
The definitive proof of a successful synthesis lies in the meticulous analysis of spectral data. This section serves as a guide to interpreting the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to confirm the identity and purity of this compound.
Workflow for Spectral Validation
Caption: Decision workflow for the spectral validation of the synthesized product.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for a successful synthesis.
-
Expected Data: The molecular formula is C₇H₄BrF₃N₂O₂. The presence of bromine is a key diagnostic feature due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.
-
Validation: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺. Look for two peaks of almost equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.
-
[M]⁺ with ⁷⁹Br: 283.94 g/mol
-
[M+2]⁺ with ⁸¹Br: 285.94 g/mol
-
-
Comparison: The absence of this M/M+2 pattern, or the presence of a major peak at 206 m/z, would indicate the presence of the unbrominated starting material, 2-amino-3-nitrobenzotrifluoride.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for confirming the presence of the key functional groups in the molecule.[1]
-
Expected Data: The spectrum should display characteristic absorption bands.
-
Validation & Comparison Table:
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation & Comparison |
| N-H Stretch (Amine) | 3450 - 3300 (two bands) | Confirms the presence of the primary amine (-NH₂). These bands would be absent in the acetylated intermediate, which would instead show an amide N-H stretch (~3300 cm⁻¹) and a strong C=O stretch (~1670 cm⁻¹). |
| C-H Stretch (Aromatic) | 3100 - 3000 | Indicates the aromatic ring protons. |
| N=O Stretch (Nitro) | ~1530 (asymmetric) & ~1350 (symmetric) | Strong absorptions confirming the nitro group. These should be present in the starting material, intermediate, and product. |
| C-F Stretch (CF₃) | 1300 - 1100 (strong, multiple bands) | A hallmark of the trifluoromethyl group.[2] |
| C-Br Stretch | 700 - 550 | Confirms the presence of the C-Br bond. This band would be absent in the starting material. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise substitution pattern of the aromatic ring.
¹H NMR Spectroscopy
-
Expected Data (Product): The structure has two protons on the aromatic ring at positions C4 and C5. They are ortho to each other.
-
A doublet around δ 7.8-8.2 ppm (1H, d, J ≈ 8.5 Hz). This proton (H5) is ortho to the bromine and para to the electron-withdrawing nitro group.
-
A doublet around δ 7.0-7.4 ppm (1H, d, J ≈ 8.5 Hz). This proton (H4) is ortho to the amino group.
-
A broad singlet around δ 5.0-6.0 ppm (2H, br s). This corresponds to the two protons of the amino group (-NH₂).
-
-
Comparison with Starting Material (2-Amino-3-nitrobenzotrifluoride): The starting material has three aromatic protons, which would present a more complex multiplet or a set of three distinct signals. The successful bromination is confirmed by the disappearance of one of these signals and the simplification of the spectrum to two doublets.
-
Comparison with Isomers: If bromination occurred at an alternative position (e.g., C4), the coupling pattern would change significantly. For instance, protons meta to each other would exhibit a much smaller coupling constant (J ≈ 2-3 Hz).
¹³C NMR Spectroscopy
-
Expected Data (Product): Seven distinct carbon signals are expected.
-
The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling (J ≈ 270-280 Hz).
-
Six aromatic carbon signals, with those bonded to electronegative atoms (Br, N) shifted downfield.
-
-
Validation: The presence of exactly six signals in the aromatic region (plus the CF₃ quartet) confirms the trisubstituted pattern on the ring.
Summary of Key Spectral Data
| Technique | Feature | Expected Value for this compound |
| MS (EI) | Molecular Ion | m/z 284 & 286 (1:1 ratio) |
| FT-IR | N-H Stretch | ~3400, ~3300 cm⁻¹ |
| FT-IR | NO₂ Stretch | ~1530, ~1350 cm⁻¹ |
| ¹H NMR | Aromatic Protons | Two doublets (J ≈ 8.5 Hz) |
| ¹H NMR | Amine Protons | Broad singlet (~5.0-6.0 ppm) |
| ¹³C NMR | CF₃ Carbon | Quartet (J ≈ 275 Hz) |
Conclusion
The synthesis of this compound presents a standard yet elegant challenge in regioselective aromatic substitution. While the synthetic protocol is crucial, the validation of the final product is the cornerstone of reliable chemical research. By systematically applying a suite of analytical techniques—MS, FT-IR, and NMR—and comparing the obtained data against predicted values and potential alternatives, researchers can unequivocally confirm the structure and purity of their compound. This guide provides the necessary framework, from experimental rationale to detailed spectral interpretation, to ensure confidence in the synthesis of this valuable chemical intermediate.
References
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F. L. M. Pattison, J. B. Stothers, and R. G. Woolford. (1956). Some Trisubstituted Benzotrifluorides. Journal of the American Chemical Society, 78(10), 2255–2259. [Link]
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Organic Chemistry with Victor. (2021, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitrobenzotrifluoride. Retrieved from [Link]
-
Wheeler, A. S. (1949). SOME REACTIONS OF m-AMINOBENZOTRIFLUORIDE AND ITS BROMINATED DERIVATIVES. Journal of the American Chemical Society, 71(5), 1745-1746. [Link]
Sources
A Comparative Guide to the pH Stability of 2-Amino-6-bromo-3-nitrobenzotrifluoride for Drug Development Professionals
In the landscape of pharmaceutical development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The stability of a molecule under varying pH conditions is a critical parameter that influences its storage, formulation, and ultimately, its in vivo fate. This guide provides a comprehensive framework for assessing the pH stability of 2-Amino-6-bromo-3-nitrobenzotrifluoride, a compound of interest in medicinal chemistry, and compares its stability profile with a structurally related analogue to elucidate the roles of its key functional groups.
Introduction: The Significance of pH Stability
The structure of this compound, a substituted aniline, presents several functionalities that can be influenced by pH. The basicity of the amino group is significantly modulated by the presence of strong electron-withdrawing groups like the nitro and trifluoromethyl groups.[1][2] The trifluoromethyl group, while generally stable, can be susceptible to hydrolysis under certain conditions, a reaction that can be influenced by neighboring substituents.[3][4][5][6][7] Furthermore, the overall electronic landscape of the aromatic ring, dictated by the interplay of these groups, will govern its susceptibility to degradation. Therefore, a systematic investigation into its stability across a physiologically and industrially relevant pH range is essential.
This guide will detail a robust experimental protocol to quantify the stability of this compound and a comparative compound, 2-Amino-3-nitrobenzotrifluoride. The omission of the bromine atom in the comparator will allow for an assessment of its contribution to the molecule's stability.
Experimental Design & Rationale
The core of this investigation lies in incubating the target compound in a series of buffers representing a range of pH values and monitoring its concentration over time using a suitable analytical technique.
Hypothesized Degradation Pathways
Based on the chemical functionalities of this compound, we can hypothesize two primary degradation pathways that may be influenced by pH:
-
Hydrolysis of the Trifluoromethyl Group: This would lead to the formation of a carboxylic acid derivative. This reaction may be favored under more extreme pH conditions (either acidic or basic) that can catalyze the hydrolysis of the C-F bonds.
-
Reactions involving the Amino and Nitro Groups: While the nitro group is generally robust[8], the amino group's reactivity is pH-dependent. At low pH, the amino group will be protonated, which may influence its electronic effect on the ring and the stability of other functional groups.
Caption: Hypothesized degradation pathways for this compound under varying pH conditions.
Materials and Methods
Materials
-
This compound (Purity ≥ 98%)
-
2-Amino-3-nitrobenzotrifluoride (Purity ≥ 98%)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer components (sodium phosphate monobasic, sodium phosphate dibasic)
-
Citrate buffer components (citric acid, sodium citrate)
-
Borate buffer components (boric acid, sodium borate)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector. A C18 reverse-phase column is recommended.
-
pH meter
-
Analytical balance
-
Incubator or water bath
Experimental Protocol
Caption: Workflow for the pH stability assessment of this compound.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range. For example:
-
pH 2: 0.1 M Citrate buffer
-
pH 4: 0.1 M Citrate buffer
-
pH 7: 0.1 M Phosphate buffer
-
pH 9: 0.1 M Borate buffer
-
pH 12: 0.1 M Phosphate buffer Verify the pH of each buffer using a calibrated pH meter.
-
-
Stock Solution Preparation: Accurately weigh and dissolve this compound and 2-Amino-3-nitrobenzotrifluoride in acetonitrile to prepare stock solutions of 1 mg/mL.
-
Sample Incubation:
-
For each compound and each pH, prepare triplicate samples by adding a small volume of the stock solution to the buffer to achieve a final concentration of 10 µg/mL. The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect on the stability.
-
Incubate all samples in a constant temperature environment (e.g., 40°C) to accelerate potential degradation.
-
-
Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours). The time-zero sample should be taken immediately after the addition of the compound to the buffer.
-
HPLC Analysis:
-
Analyze the collected samples by a validated reverse-phase HPLC method. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of formic acid or ammonium acetate to improve peak shape) is a good starting point.
-
Monitor the elution using a UV detector at a wavelength where the parent compound has maximum absorbance. If an MS detector is available, it can be used for more specific detection and identification of degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
Data Analysis and Comparison
The percentage of the remaining parent compound at each time point should be calculated relative to the initial concentration at time zero. This data should be tabulated for a clear comparison across different pH conditions and between the two compounds.
Table 1: Hypothetical Stability Data for this compound (% Remaining)
| Time (hours) | pH 2 | pH 4 | pH 7 | pH 9 | pH 12 |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 24 | 99.5 | 99.8 | 99.9 | 98.2 | 95.3 |
| 48 | 99.1 | 99.6 | 99.8 | 96.5 | 90.1 |
| 72 | 98.7 | 99.4 | 99.7 | 94.8 | 85.2 |
| 168 | 97.2 | 98.9 | 99.5 | 89.1 | 72.4 |
Table 2: Hypothetical Stability Data for 2-Amino-3-nitrobenzotrifluoride (% Remaining)
| Time (hours) | pH 2 | pH 4 | pH 7 | pH 9 | pH 12 |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 24 | 99.6 | 99.9 | 100 | 98.8 | 96.5 |
| 48 | 99.2 | 99.8 | 99.9 | 97.7 | 92.8 |
| 72 | 98.9 | 99.7 | 99.8 | 96.5 | 88.7 |
| 168 | 97.8 | 99.5 | 99.6 | 92.3 | 78.1 |
Interpretation of Results
-
Effect of pH: Based on the hypothetical data, both compounds are relatively stable at neutral and acidic pH. However, degradation is more pronounced at higher pH values, suggesting that the deprotonation of the amino group or hydroxide-catalyzed hydrolysis may play a role in the degradation mechanism.
-
Comparison of Compounds: The presence of the bromine atom in this compound appears to slightly decrease its stability at alkaline pH compared to its non-brominated counterpart. This could be due to the electron-withdrawing inductive effect of bromine, which might make the trifluoromethyl group more susceptible to nucleophilic attack.
Conclusion and Further Steps
This guide outlines a systematic approach to evaluate the pH stability of this compound. The experimental design allows for a direct comparison with a structurally related compound, providing valuable insights into the role of specific functional groups. The results of such a study are crucial for making informed decisions regarding the formulation, storage, and handling of this compound in a research and development setting.
For a more in-depth investigation, the identification of degradation products using techniques like LC-MS/MS would be the next logical step. This would provide definitive evidence for the proposed degradation pathways and a more complete understanding of the molecule's stability profile.
References
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Hänggli, A., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(15), 9357–9366. [Link]
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ACS Publications. (n.d.). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Retrieved from [Link]
-
ETH Zurich Research Collection. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Retrieved from [Link]
-
Environmental Science & Technology. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine). Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
ACS Publications. (n.d.). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Retrieved from [Link]
-
YouTube. (2021). ACIDITY of phenols and BASICITY of anilines. Learn ORGANIC CHEMISTRY with me. Retrieved from [Link]
-
PubChem. (n.d.). Aniline. Retrieved from [Link]
-
ResearchGate. (2025). Influence of pH on Kinetics of Anilines Oxidation by Permanganate. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitrophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
Shubham. (n.d.). 2-Amino-3-Bromo-5-NitroBenzotrifluoride. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. Retrieved from [Link]
-
ResearchGate. (2024). Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. Retrieved from [Link]
-
ResearchGate. (n.d.). Different state of protonation for amino acids at different pH values. Retrieved from [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for Cross-Coupling with 2-Amino-6-bromo-3-nitrobenzotrifluoride
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The strategic functionalization of aromatic cores, such as that in 2-Amino-6-bromo-3-nitrobenzotrifluoride, is a critical step in the creation of novel pharmaceutical candidates. This guide provides an in-depth comparison of palladium catalysts for cross-coupling reactions with this challenging substrate, offering insights into catalyst selection and process optimization based on a synthesis of available experimental data and established principles of organometallic chemistry.
The Challenge: Cross-Coupling of a Sterically Hindered and Electron-Deficient Aryl Bromide
This compound presents a formidable challenge for palladium-catalyzed cross-coupling reactions. The substrate's reactivity is governed by a combination of steric and electronic factors:
-
Steric Hindrance: The bromine atom is flanked by a bulky trifluoromethyl group and an amino group, impeding the oxidative addition step at the palladium center.
-
Electronic Effects: The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, deactivates the aryl bromide towards oxidative addition. Conversely, the electron-donating amino (-NH₂) group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.
These competing factors necessitate a carefully chosen catalyst system that can overcome steric barriers and facilitate efficient catalytic turnover.
Comparative Analysis of Palladium Catalyst Systems
The success of a cross-coupling reaction with a substrate like this compound is highly dependent on the palladium source and, more critically, the choice of phosphine ligand. Below is a comparative overview of commonly employed palladium catalyst systems, with their suitability for this specific transformation evaluated.
Traditional vs. Modern Catalyst Systems
Simple palladium sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) combined with simple phosphine ligands are often insufficient for activating such a deactivated and hindered substrate.[1] Modern catalyst systems, particularly those employing bulky and electron-rich biaryl phosphine ligands developed by the Buchwald group, have revolutionized the cross-coupling of challenging substrates.[2][3] These ligands are designed to promote the formation of the active, monoligated Pd(0) species, which is crucial for efficient oxidative addition.[4]
Key Palladium Precatalysts and Ligands for Consideration
| Catalyst System | Ligand Type | Key Advantages for this Substrate | Potential Drawbacks |
| Pd(OAc)₂ / Buchwald Ligands | |||
| XPhos | Di-tert-butylphosphino biaryl | Excellent for sterically hindered and electron-poor aryl bromides. Promotes fast reductive elimination.[4] | Can be sensitive to air and moisture, requiring inert reaction conditions. |
| SPhos | Dicyclohexylphosphino biaryl | High activity for a broad range of substrates, including heteroaryl halides.[2] | May require higher catalyst loadings for very challenging substrates. |
| RuPhos | Di-tert-butylphosphino biaryl | Particularly effective for C-N bond formation (Buchwald-Hartwig amination).[2] | May not be the optimal choice for C-C bond formation compared to XPhos or SPhos. |
| Palladacycle Precatalysts | |||
| Buchwald G3/G4 Precatalysts | Pre-formed Pd(II) complexes with Buchwald ligands | Air- and moisture-stable, allowing for easier handling and more reproducible results. Efficiently generate the active Pd(0) species.[5] | Higher cost compared to generating the catalyst in situ from Pd(OAc)₂. |
| Other Common Catalysts | |||
| Pd(dppf)Cl₂ | Diphosphine ferrocene | Good general catalyst, but may struggle with the steric hindrance of the substrate.[6] | Lower activity compared to modern Buchwald systems for this specific application.[6] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and inexpensive. | Generally low reactivity for hindered and electron-deficient aryl bromides.[1] |
Experimental Insights from Analogous Systems
Direct experimental data for the cross-coupling of this compound is scarce in the public domain. However, valuable insights can be gleaned from studies on structurally similar molecules.
A study on the Suzuki-Miyaura coupling of 2,6-dibromo-4-nitroaniline demonstrated that Pd(OAc)₂ without a ligand can be effective, suggesting the strong electron-withdrawing nature of the nitro group can facilitate the reaction. However, the presence of the trifluoromethyl group in our target molecule adds significant steric bulk, making a ligand-free approach unlikely to be successful.
Application notes for the Suzuki-Miyaura coupling of 2-bromo-5-(trifluoromethyl)aniline highlight the effectiveness of modern catalyst systems. For instance, a protocol utilizing a palladacycle precatalyst with a cataCXium® A ligand (a bulky phosphine) showed high yields, underscoring the importance of sterically demanding ligands for substrates bearing a trifluoromethyl group adjacent to the bromine.
Recommended Catalyst Systems and Rationale
Based on the analysis of the substrate's structure and data from analogous systems, the following catalyst systems are recommended for the cross-coupling of this compound:
-
For Suzuki-Miyaura Coupling (C-C bond formation):
-
Primary Recommendation: An XPhos-based palladacycle precatalyst (e.g., XPhos Pd G3). This system combines the proven efficacy of the XPhos ligand for hindered substrates with the stability and reliability of a precatalyst.
-
Alternative: In situ generation from Pd(OAc)₂ and XPhos. This is a more cost-effective option but requires careful control of reaction conditions to ensure consistent catalyst activation.
-
-
For Buchwald-Hartwig Amination (C-N bond formation):
Experimental Workflow and Methodologies
The following sections provide a generalized experimental workflow and a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for other cross-coupling reactions with appropriate modifications to the coupling partner and reaction conditions.
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
XPhos Pd G3 precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or 2-methyltetrahydrofuran)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: To the flask, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The cross-coupling of this compound is a challenging yet achievable transformation with the appropriate choice of palladium catalyst. Modern catalyst systems, particularly those based on bulky and electron-rich Buchwald-type phosphine ligands, are essential for overcoming the steric and electronic hurdles presented by this substrate. While this guide provides a strong foundation for catalyst selection and experimental design, empirical screening of catalysts, ligands, bases, and solvents remains a crucial step in optimizing the reaction for specific coupling partners and achieving high yields. The continued development of novel and more active catalyst systems will undoubtedly further expand the capabilities of synthetic chemists in constructing complex and medicinally relevant molecules.
References
-
Szostak, M. et al. (2018). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. ACS Catalysis. Retrieved from [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
Ghavami, R. et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Sen, A. et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Synthesis. Retrieved from [Link]
-
Fors, B. P. et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Fors, B. P. et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
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Organic Reactions. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
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Newman, S. G. et al. (2017). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Li, J. et al. (2012). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Tetrahedron Letters. Retrieved from [Link]
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Li, J. et al. (2012). The Suzuki reaction of 2,4,6-tribromoaniline with aryl boronic acids. Tetrahedron Letters. Retrieved from [Link]
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Cross, C. W. et al. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry. Retrieved from [Link]
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G. A. Molander, et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
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D. A. Nagib, et al. (2017). Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. Nature Chemistry. Retrieved from [Link]
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G. A. Molander, et al. (2014). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters. Retrieved from [Link]
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S. G. Newman, et al. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. Retrieved from [Link]
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Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]
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Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]
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ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
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C. P. R. Hackenberger, et al. (2016). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Wang, Z. et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts. Retrieved from [Link]
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Baati, R. et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal. Retrieved from [Link]
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Trofimov, B. A. et al. (2016). Scope of the Suzuki coupling reaction. Yields refer to the isolated yields. Russian Chemical Reviews. Retrieved from [Link]
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Alcaide, B. et al. (2011). Recent Advances in Sonogashira Reactions. Current Organic Chemistry. Retrieved from [Link]
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G. A. Molander, et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]
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Buchwald, S. L. et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
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Biological Activity Screening of 2-Amino-6-bromo-3-nitrobenzotrifluoride Derivatives: A Comparative Guide Based on Structure-Activity Relationship (SAR) Analysis
An In-Depth Technical Guide for Researchers
Introduction: Unveiling the Potential of a Privileged Scaffold
The 2-amino-6-bromo-3-nitrobenzotrifluoride scaffold is a fascinating, yet underexplored, chemical entity in medicinal chemistry. Its structure is a compelling convergence of four key pharmacophores, each known to impart significant biological activity:
-
Trifluoromethyl (-CF₃) Group: This highly lipophilic and electron-withdrawing group often enhances metabolic stability, membrane permeability, and binding affinity.[1][2] Its inclusion is a well-established strategy in modern drug design to improve pharmacokinetic properties.[2]
-
Nitro (-NO₂) Group: Nitroaromatic compounds are renowned for their broad-spectrum biological activities, including potent antimicrobial and anticancer effects. Their mechanism often involves bioreduction to reactive nitroso and hydroxylamino intermediates that can induce oxidative stress and damage DNA.[3][4][5]
-
Bromo (-Br) Substituent: As a halogen, bromine can increase the potency of a compound by forming halogen bonds with biological targets and enhancing lipophilicity, thereby improving cell penetration.[6][7]
-
Amino (-NH₂) Group: The primary amino group provides a crucial synthetic handle for creating a diverse library of derivatives (e.g., amides, sulfonamides, Schiff bases), allowing for fine-tuning of the molecule's properties to optimize activity and selectivity.[8]
To date, a comprehensive biological evaluation of derivatives from this specific scaffold has not been extensively reported in publicly accessible literature. This guide, therefore, adopts a predictive and comparative approach. By analyzing experimental data from structurally analogous compounds, we will construct a robust framework for guiding the synthesis and biological screening of novel this compound derivatives. We will provide objective comparisons with established alternatives, supported by experimental data from related chemical series, and offer detailed protocols to validate these predictions.
Proposed Synthetic Strategy and Derivatization
The generation of a chemical library from the this compound core is essential for exploring the structure-activity landscape. A plausible synthetic approach begins with the functionalization of the primary amino group, which serves as a versatile anchor for introducing diverse chemical moieties.
A generalized synthetic workflow is proposed below. The core amine can be readily converted into a variety of derivatives, such as amides, by reacting it with a range of acyl chlorides or carboxylic acids. This allows for the systematic exploration of how different substituents impact biological efficacy.
Caption: Proposed synthetic route for generating an amide library.
Comparative Analysis of Potential Biological Activities
By examining existing data on compounds with similar key functional groups, we can project the most promising therapeutic avenues for this novel class of derivatives.
Anticancer Activity
The combination of nitro, bromo, and trifluoromethyl groups strongly suggests potential as cytotoxic agents against cancer cells. Nitroaromatic compounds can be selectively reduced by reductases that are overexpressed in hypoxic tumor environments, leading to targeted cell death.[3][5] The trifluoromethyl group has been shown to enhance the photoinduced cytotoxicity of metal complexes, and fluorinated molecules are a cornerstone of modern anticancer drug development.[1][2]
Comparative Performance Data (Analogous Compounds):
The following table summarizes the cytotoxic activity (IC₅₀) of various compounds containing one or more of the key functional groups present in our target scaffold. This data provides a benchmark for what might be expected from newly synthesized derivatives.
| Compound Class/Name | Key Functional Groups | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Nitrocarbazole | Nitro, Aromatic | MCF-7 (Breast) | 7.0 ± 1.0 | [9] |
| 2-Nitrocarbazole | Nitro, Aromatic | MDA-MB-231 (Breast) | 11.6 ± 0.8 | [9] |
| Ortho-nitrobenzyl Derivative (ON-3) | Nitro, Benzyl | Ovarian (OVCAR-3) | 29.5 (with S9) | [3] |
| Thiazolo[4,5-d]pyrimidine (3b) | Trifluoromethyl, Thiazo-pyrimidine | Leukemia (CCRF-CEM) | <0.01 (GI% -51.41) | [2] |
| Furochromone Derivative (4a) | Benzofuran | Prostate (PC-3) | 0.000000356 | [10] |
| 1,3,4-Thiadiazinium Bromide (9c) | Bromo, Phenyl | MCF-7 (Breast) | 0.038 | [11] |
| β-nitrostyrene derivative (CYT-Rx20) | Nitro, Styrene | MCF-7 (Breast) | 0.81 µg/mL | [12] |
This table presents data from structurally related compounds to guide expectations, not direct data for this compound derivatives.
Expected Structure-Activity Relationship (SAR):
-
High Potency: Derivatives are expected to show potent cytotoxicity, potentially in the low micromolar to nanomolar range.
-
Selective Toxicity: The presence of the nitro group may confer selective toxicity towards cancer cells, particularly under hypoxic conditions.[3]
-
Derivatization Impact: Modification of the amino group with different aromatic or aliphatic moieties will likely modulate potency and selectivity. Electron-withdrawing groups on an appended phenyl ring may enhance activity.
Antimicrobial Activity
The nitro and bromo functionalities are strongly associated with antimicrobial effects. Nitro-heterocycles are a well-established class of antibiotics, and halogenation is a common strategy to increase antimicrobial potency.[6][7]
Comparative Performance Data (Analogous Compounds):
The minimum inhibitory concentration (MIC) is a key metric for antimicrobial potency. The table below shows MIC values for compounds featuring nitro and/or bromo groups.
| Compound Class/Name | Key Functional Groups | Microorganism | MIC (µg/mL) | Reference |
| 6-Chloro-8-nitroflavone | Chloro, Nitro | S. aureus | >100 | [7] |
| 6-Bromo-8-nitroflavone | Bromo, Nitro | E. coli | >100 | [7] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Bromo, Amide | Gram-positive bacteria | 2500-5000 | [13] |
| Small Molecule II-6s | Alcohol | S. mutans | 1.95 | [14] |
| Pyrido[2,3-d]pyrimidine (7a) | Benzothiazole | S. aureus | 15.62 | [15] |
This table presents data from structurally related compounds to guide expectations. The high MIC values for some analogs suggest that the specific combination of functional groups in the target scaffold will be critical for achieving high potency.
Expected Structure-Activity Relationship (SAR):
-
Broad Spectrum Potential: The combined electronic effects of the substituents may lead to activity against both Gram-positive and Gram-negative bacteria.
-
Mechanism: The primary mechanism is likely related to the reductive activation of the nitro group within microbial cells, leading to the generation of cytotoxic radicals.[4]
-
Lipophilicity: Derivatives with optimized lipophilicity, achieved through modification of the amino group, are expected to show improved activity due to better penetration of the bacterial cell wall.
Experimental Protocols for Biological Screening
To empirically validate the potential of these derivatives, a standardized screening workflow is necessary. The following protocols are industry-standard methods for assessing anticancer and antimicrobial activity.
Screening Workflow Visualization
Caption: A logical workflow for screening novel derivatives.
Protocol 1: In Vitro Cytotoxicity Screening (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable, colorimetric method for determining drug-induced cytotoxicity by measuring cellular protein content.[4][16]
I. Materials:
-
Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., MRC-5).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO (10 mM stock).
-
Trichloroacetic acid (TCA), cold (10% w/v).
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Wash solution (1% v/v acetic acid).
-
TRIS base solution (10 mM, pH 10.5).
-
96-well microtiter plates.
II. Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping on paper towels and allow the plates to air dry.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates completely. Add 200 µL of 10 mM TRIS base solution to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.
-
Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[17]
I. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compounds dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
II. Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only MHB.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be read visually or with a plate reader at 600 nm.
Protocol 3: General Kinase Inhibition Assay
Many cytotoxic compounds function by inhibiting protein kinases. A general assay can screen for this activity.[18]
I. Materials:
-
Kinase of interest (e.g., VEGFR-2, EGFR).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Assay buffer (optimized for the specific kinase).
-
Test compounds in DMSO.
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
White, opaque 96-well plates.
II. Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer at 2x the final desired concentration.
-
Assay Setup: To the wells of a 96-well plate, add:
-
5 µL of test compound dilution (or DMSO for controls).
-
10 µL of the 2x kinase solution.
-
Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Reaction: Add 10 µL of the 2x substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes).
-
Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: Read the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet untapped, platform for the development of novel therapeutic agents. Based on a comparative analysis of structurally related compounds, derivatives from this core are predicted to exhibit significant anticancer and antimicrobial properties. The presence of multiple, biologically active functional groups suggests the potential for high potency and possibly novel mechanisms of action.
The path forward is clear: a focused synthetic effort to create a diverse library of derivatives, followed by a systematic biological screening campaign using the standardized protocols outlined in this guide. Future work should prioritize:
-
Synthesis of an Amide Library: To explore the impact of various substituents on activity and selectivity.
-
Broad-Panel Screening: Evaluating the synthesized compounds against a wide range of cancer cell lines and microbial pathogens.
-
Mechanistic Studies: For the most potent "hit" compounds, elucidating the mechanism of action is crucial. This could involve investigating DNA damage pathways (for anticancer activity), specific enzyme inhibition, or disruption of microbial cell membranes.
By leveraging the principles of structure-activity relationships and employing rigorous, validated screening methodologies, researchers can effectively unlock the therapeutic potential of this compelling chemical scaffold.
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de Oliveira, R. B., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Cutaneous and Ocular Toxicology. [Link]
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Liu, Y., et al. (2022). Antimicrobial activities of a small molecule compound II-6s against oral streptococci. Archives of Oral Biology. [Link]
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Fahmy, H. T. Y., et al. (2023). Convenient synthesis and X-ray determination of 2- amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Advances. [Link]
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Garrido, N. C., et al. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science. [Link]
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Hsieh, M. J., et al. (2012). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Molecules. [Link]
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Silverman, R. B., & Abeles, R. H. (2007). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry. [Link]
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Krzyzanowska-Kowalczyk, J., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences. [Link]
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Gloc, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]
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Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute. [Link]
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Kleniewska, P., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]
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Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][17]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]
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Mamedov, I. G., et al. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. Mendeleev Communications. [Link]
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Ghorab, M. M., et al. (2018). Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances. [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry. [Link]
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Uivarosi, V., et al. (2020). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. [Link]
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Nakai, H., et al. (1988). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. Journal of Medicinal Chemistry. [Link]
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Macaione, G., et al. (2021). A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment. MDPI. [Link]
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Debnath, A. K., et al. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-6-bromo-3-nitrobenzotrifluoride
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-6-bromo-3-nitrobenzotrifluoride (CAS No. 1445995-76-5) is not publicly available in the provided search results.[1] This guide is therefore constructed based on an expert analysis of its chemical structure and data from structurally analogous compounds, including halogenated nitroanilines and benzotrifluorides.[2][3][4][5][6] It is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health & Safety (EHS) department for site-specific protocols.
Hazard Profile Analysis: A Structurally-Informed Perspective
Understanding the disposal requirements for any chemical begins with a thorough analysis of its intrinsic hazards. The structure of this compound contains several functional groups that dictate its reactivity, toxicity, and environmental fate.
-
Benzotrifluoride Core: The trifluoromethyl (-CF3) group is highly electronegative and generally increases the stability and lipophilicity of the molecule. This can contribute to environmental persistence.[4]
-
Nitro Group (-NO2): Aromatic nitro compounds are often associated with toxicity and can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8]
-
Bromo Group (-Br): As a halogenated organic compound, this chemical falls under specific regulatory scrutiny. Halogenated wastes are presumed hazardous and require disposal methods that prevent their release into the environment.[9][10][11][12]
-
Amino Group (-NH2): The amino group on the aromatic ring classifies the molecule as an aniline derivative. Aromatic amines can vary in toxicity but should be handled with care to avoid exposure.[13][14]
Collectively, this structure suggests that this compound should be handled as a toxic, irritant, and environmentally persistent chemical, mandating rigorous disposal protocols.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the waste or initiating any cleanup, the establishment of a safe working environment is paramount. All handling of this compound and its waste should occur within a certified chemical fume hood.[15]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Rationale |
| Eye & Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[16] A face shield is recommended when handling larger quantities or during splash-prone activities.[17] | Protects against accidental splashes of the chemical, which is expected to be a serious eye irritant based on analogous compounds.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[18] Gloves must be inspected prior to use and removed with care to avoid skin contamination.[5][7] | Prevents dermal absorption, as the compound is likely harmful upon skin contact.[2][3][4][6] |
| Body Protection | A standard laboratory coat must be worn. For significant quantities or spill cleanup, a chemical-resistant apron over the lab coat is advised.[15] | Protects skin and personal clothing from contamination.[19] |
| Respiratory Protection | Not typically required when handling small quantities inside a functioning chemical fume hood. If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with filters for organic vapors and ammonia derivatives should be used.[8][13][16] | Protects against inhalation of vapors or aerosols, a likely route of toxic exposure.[2][4][5] |
Spill Management Protocol
Accidental spills must be managed immediately and safely. The response should be dictated by the size of the spill.
For Minor Spills (manageable by trained lab personnel):
-
Alert Personnel: Notify others in the immediate area of the spill.[20]
-
Don PPE: Ensure all required PPE from Table 1 is correctly worn.[20]
-
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[7][20][21] Do NOT use combustible materials like paper towels to absorb the bulk of the liquid.[21]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, leak-proof container for hazardous waste.[21][22] Use non-sparking tools if the compound is in a flammable solvent.[22]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[11] Collect all cleaning materials (wipes, cloths) as hazardous waste.[22]
-
Label and Dispose: Seal and label the waste container and manage it according to the disposal protocol in Section 4.
For Major Spills: Immediately evacuate the area and alert your institution's EHS department or emergency response team.[20][22]
Step-by-Step Waste Disposal Protocol
The guiding principle for disposing of this compound is that it must never be released into the environment.[7][11] Drain disposal is strictly prohibited.[11]
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
1. Waste Segregation: This compound must be collected as halogenated organic waste .[11] Do not mix it with non-halogenated solvents or other waste streams.[11] All contaminated solid waste, including gloves, weighing papers, and absorbent materials from spills, must be collected in the same manner.[15]
2. Container Selection and Labeling:
-
Container: Use a sturdy, leak-proof container that is chemically compatible with the waste.[11][23] The container must be kept closed at all times except when adding waste.[24]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[11][18]
3. Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The area should be well-ventilated and away from heat or ignition sources.[7][23] Using secondary containment is a best practice to mitigate leaks or spills.[11]
4. Final Disposal: The only acceptable method for final disposal is through a licensed professional hazardous waste disposal service.[3][11][25] The standard and most environmentally sound disposal technique for halogenated nitroaromatic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides (NOx) and hydrogen halides (HBr, HF).[7][11]
Regulatory Context
The disposal of this chemical is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it may fall under the "F-listed" wastes from non-specific sources if it is a spent solvent (e.g., F001 or F002).[12][26] Regardless of the specific code, its characteristics mandate that it be managed as a hazardous waste from its point of generation to its final destruction.[25]
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A Senior Application Scientist's Guide to Handling 2-Amino-6-bromo-3-nitrobenzotrifluoride
A Proactive Approach to Laboratory Safety
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its potential. However, the journey to discovery must be paved with an unwavering commitment to safety. The compound 2-Amino-6-bromo-3-nitrobenzotrifluoride, a substituted benzotrifluoride, belongs to a class of chemicals that are invaluable building blocks in medicinal chemistry. Its complex functionality, incorporating a halogen, a nitro group, and a trifluoromethyl moiety, also signals a need for meticulous handling protocols.
This guide moves beyond a simple checklist. It is designed to provide you, a fellow scientist, with a deep, causal understanding of the necessary precautions. By understanding why a specific piece of personal protective equipment (PPE) is required or why a certain procedure is critical, we transform safety from a mandate into an instinct. This document serves as your operational and logistical plan for integrating this compound safely into your workflow.
Hazard Assessment: Understanding the Molecule's Profile
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile by examining structurally similar compounds. Halogenated nitroaromatics and aminobenzotrifluorides are known for their potential toxicity and reactivity.[1][2][3]
Key Structural Alerts:
-
Nitroaromatic System: Compounds in this class are often associated with toxicity and can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]
-
Bromine Atom: Halogenation can increase the lipophilicity of a molecule, potentially enhancing its ability to be absorbed through the skin.
-
Trifluoromethyl Group (-CF3): This group is highly stable, but the synthesis and decomposition of such compounds can release hazardous substances like gaseous hydrogen fluoride (HF) under certain conditions (e.g., fire).[5]
-
Amino Group: Aromatic amines are a well-known class of compounds that require careful handling due to potential long-term health effects.
Based on analogs, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][6]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[3][6][7][8]
-
Respiratory Irritation: Vapors or dust may cause respiratory irritation.[5][6][8]
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.[9] Always assume that any new or poorly characterized compound is hazardous.[10]
Table 1: Recommended PPE for Handling this compound
| Task / Operation | Minimum Required PPE |
| Weighing & Aliquoting (Solid) | Double Nitrile Gloves, Safety Goggles, Lab Coat, N95/FFP2 Respirator (if not in a ventilated enclosure) |
| Solution Preparation & Transfers | Double Nitrile Gloves (or Nitrile over Neoprene), Chemical Splash Goggles, Lab Coat, Face Shield (for splash risk) |
| Running Reactions | Double Nitrile Gloves (or appropriate chemical-resistant gloves), Chemical Splash Goggles, Lab Coat |
| Work-up & Purification | Double Nitrile Gloves (or appropriate chemical-resistant gloves), Chemical Splash Goggles, Chemical-Resistant Apron over Lab Coat, Face Shield (for splash risk) |
| Spill Cleanup & Waste Disposal | Chemical-Resistant Gloves (e.g., Neoprene, Butyl), Chemical Splash Goggles, Chemical-Resistant Apron or Coveralls, Respiratory Protection (as needed) |
Hand Protection: The First Line of Defense
Your hands are the most likely part of your body to come into direct contact with a chemical.[11]
-
Rationale: Halogenated and nitro-containing compounds can be readily absorbed through the skin. A single pair of gloves may not provide sufficient protection, especially during extended operations, due to the risk of permeation or undetected pinholes.[12]
-
Protocol:
-
Double Gloving: Always wear two pairs of nitrile gloves. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection.
-
Inspect and Replace: Before each use, inspect gloves for any signs of degradation or tears.[13] Replace them immediately if contact with the chemical is suspected, and always after a maximum of 1-2 hours of use.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin. Wash hands thoroughly with soap and water after removing gloves.[12][13]
-
Eye and Face Protection: Shielding Against the Unseen
Chemical splashes can cause irreversible eye damage.[10]
-
Rationale: The risk of accidental splashes is always present when handling liquids or preparing solutions. Standard safety glasses do not provide a seal around the eyes and are inadequate for this work.[14]
-
Protocol:
-
Chemical Splash Goggles: These are mandatory and must be worn at all times in the laboratory where the chemical is handled.[10] They form a seal around the eyes, protecting against splashes from all angles.
-
Face Shield: When handling larger quantities (>1 g) or performing operations with a significant splash risk (e.g., quenching a reaction, extractions), a full-face shield must be worn over your chemical splash goggles.[10][12] This provides an additional layer of protection for your entire face.
-
Body Protection: Minimizing Dermal Exposure
-
Rationale: Your personal clothing offers zero protection against chemical spills. A lab coat is a non-negotiable barrier.[12] For tasks with a higher risk of spills or splashes, an additional chemical-resistant apron is essential.
-
Protocol:
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Chemical-Resistant Apron: Wear a rubber or neoprene apron over your lab coat during transfers of solutions or during reaction work-ups.
-
Appropriate Attire: Always wear long pants and closed-toe shoes in the lab. Perforated shoes or sandals are strictly forbidden.[13][15]
-
Respiratory Protection: The Primacy of Engineering Controls
-
Rationale: Aromatic nitro compounds can be volatile, and handling them as solids can generate airborne dust. Inhalation is a direct route of exposure to the bloodstream.[12]
-
Protocol:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[11][13][16] This is the primary method of respiratory protection.
-
Respirator Use: If, for any reason, work must be done outside of a fume hood where dust or aerosols could be generated, a properly fitted N95, FFP2, or higher-rated respirator is required.[14] All personnel requiring a respirator must be fit-tested and trained in its proper use.
-
Operational Protocol: A Step-by-Step Workflow
A structured workflow minimizes the chance of error and exposure.
Caption: Safe Handling Workflow for this compound.
Procedural Steps:
-
Preparation:
-
Before entering the lab, ensure you are wearing appropriate personal attire (long pants, closed-toe shoes).[13]
-
Don your core PPE: inner gloves, lab coat, and chemical splash goggles.
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Gather and inspect all necessary glassware and equipment.
-
-
Handling:
-
Don your second (outer) pair of gloves.
-
Perform all weighing and manipulations of the compound exclusively within the fume hood to contain any dust or vapors.[11]
-
Use a spatula and weighing paper, or weigh directly into the reaction vessel.
-
Clean any spills on the balance immediately with a damp cloth (using a solvent like isopropanol or ethanol).
-
-
Reaction & Work-up:
-
Keep the reaction vessel clearly labeled and within the fume hood at all times.
-
When performing extractions or transfers that pose a splash hazard, wear a face shield over your goggles and a chemical-resistant apron.[10]
-
-
Decontamination & Cleanup:
-
Quench all reactions carefully.
-
Decontaminate glassware by rinsing with an appropriate solvent (e.g., acetone, ethanol) inside the fume hood. Collect these rinses as hazardous waste.
-
Wipe down the surfaces of the fume hood and any contaminated equipment.
-
Spill and Emergency Procedures
Preparation is key to managing unexpected events.
-
Skin Contact: Immediately remove contaminated clothing and gloves. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][6][16]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[3][6][16]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16][17]
-
Minor Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[5][16] Scoop the material into a labeled, sealed container for hazardous waste. Decontaminate the area.
-
Major Spill: Evacuate the immediate area. Alert your supervisor and the institutional safety office. Prevent the spill from entering drains.[5][7]
Disposal Plan: A Responsible Conclusion
Chemical waste generators are responsible for the correct classification and disposal of hazardous waste.[16]
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and solvent rinses from cleaning glassware, must be collected in a labeled, sealed hazardous waste container for halogenated organic waste.
-
Never dispose of this chemical down the drain or in the regular trash.[5][13] Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.
By integrating these safety protocols into every step of your workflow, you ensure the protection of yourself, your colleagues, and the integrity of your research.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-aminobenzotrifluoride.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Methyl-3-nitrobenzotrifluoride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-aminobenzotrifluoride.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Nitrobenzotrifluoride.
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- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Bromo-5-nitrobenzotrifluoride.
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- US EPA. (2025). Personal Protective Equipment.
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- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Bromo-3,3,3-trifluoro-1-propene.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-3-(trifluoromethoxy)benzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Amino-3-nitrobenzotrifluoride.
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- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
